SLV310
Description
Properties
CAS No. |
264869-71-8 |
|---|---|
Molecular Formula |
C25H24FN3O2 |
Molecular Weight |
417.5 g/mol |
IUPAC Name |
2-[4-[4-(5-fluoro-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]butyl]isoindole-1,3-dione |
InChI |
InChI=1S/C25H24FN3O2/c26-18-7-8-23-21(15-18)22(16-27-23)17-9-13-28(14-10-17)11-3-4-12-29-24(30)19-5-1-2-6-20(19)25(29)31/h1-2,5-9,15-16,27H,3-4,10-14H2 |
InChI Key |
NECJNLXOJRDELU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC=C1C2=CNC3=C2C=C(C=C3)F)CCCCN4C(=O)C5=CC=CC=C5C4=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SLV-310; SLV 310; SLV-310; SLV310 |
Origin of Product |
United States |
Foundational & Exploratory
SLV310: A Technical Overview of its High-Affinity Binding to the Dopamine D2 Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of SLV310 for the dopamine (B1211576) D2 receptor. This compound is a potential antipsychotic agent that demonstrates potent antagonism at this key receptor, which is implicated in a variety of neurological and psychiatric disorders. This document summarizes the quantitative binding data, details the experimental methodologies for receptor binding assays, and visualizes the associated signaling pathways.
Quantitative Binding Affinity Data
This compound exhibits a high affinity for the dopamine D2 receptor. The equilibrium dissociation constant (Ki) has been determined through radioligand binding assays, providing a quantitative measure of the compound's potency at this target.
| Compound | Receptor | Binding Affinity (Ki) | Assay Type |
| This compound | Dopamine D2 | 5 nM | Radioligand Competition Assay |
Experimental Protocols: Radioligand Binding Assay
The following is a detailed protocol for a competitive radioligand binding assay, a standard method for determining the binding affinity of a test compound like this compound for the dopamine D2 receptor. This protocol is a representative example based on established methodologies.
Objective: To determine the inhibitory constant (Ki) of this compound for the human dopamine D2 receptor.
Materials:
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine D2 receptor.
-
Radioligand: [3H]-Spiperone, a high-affinity antagonist for the D2 receptor.
-
Test Compound: this compound.
-
Non-specific Binding Control: (+)-Butaclamol or Haloperidol at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters.
-
Cell harvester.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the human dopamine D2 receptor to confluence.
-
Harvest the cells and centrifuge to form a cell pellet.
-
Resuspend the pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Homogenize the cell suspension using a Dounce homogenizer or sonicator.
-
Centrifuge the homogenate at low speed (e.g., 1000 x g for 5 minutes at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA or Bradford assay). Store membrane preparations at -80°C until use.
-
-
Assay Setup:
-
Perform the assay in a 96-well microplate in a total volume of 250 µL per well.
-
Total Binding Wells: Add 50 µL of assay buffer, 50 µL of [3H]-Spiperone at a fixed concentration (typically near its Kd value), and 150 µL of the membrane preparation.
-
Non-specific Binding Wells: Add 50 µL of the non-specific binding control (e.g., 10 µM (+)-butaclamol), 50 µL of [3H]-Spiperone, and 150 µL of the membrane preparation.
-
Competition Wells: Add 50 µL of this compound at various concentrations (typically a serial dilution spanning several orders of magnitude), 50 µL of [3H]-Spiperone, and 150 µL of the membrane preparation.
-
-
Incubation:
-
Incubate the microplate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
-
Radioactivity Measurement:
-
Place the filter discs into scintillation vials.
-
Add scintillation cocktail to each vial and allow for equilibration.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the average CPM of the non-specific binding wells from the average CPM of the total binding wells.
-
For the competition wells, calculate the percentage of specific binding at each concentration of this compound.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the resulting sigmoidal curve using non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-Spiperone).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Dopamine D2 Receptor Signaling Pathways
The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that primarily signals through two main pathways: the canonical G protein-dependent pathway and the β-arrestin-dependent pathway.
G Protein-Dependent Signaling Pathway
Upon activation by an agonist, the D2 receptor undergoes a conformational change, leading to the activation of an associated inhibitory G protein (Gi/o). This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent downstream effects on protein kinase A (PKA) and ion channel activity.
Caption: Canonical G protein-dependent signaling pathway of the dopamine D2 receptor.
β-Arrestin-Dependent Signaling Pathway
Following agonist binding and G protein-coupled receptor kinase (GRK)-mediated phosphorylation of the D2 receptor, β-arrestin can be recruited to the receptor. This not only desensitizes G protein signaling but also initiates a distinct signaling cascade by acting as a scaffold for various signaling proteins, such as those involved in the MAP kinase pathway.
Caption: β-arrestin-dependent signaling and receptor internalization pathway.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for a competitive radioligand binding assay.
Caption: General workflow for a competitive radioligand binding assay.
SLV310: A Technical Overview of its High-Affinity Binding to the Dopamine D2 Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of SLV310 for the dopamine D2 receptor. This compound is a potential antipsychotic agent that demonstrates potent antagonism at this key receptor, which is implicated in a variety of neurological and psychiatric disorders. This document summarizes the quantitative binding data, details the experimental methodologies for receptor binding assays, and visualizes the associated signaling pathways.
Quantitative Binding Affinity Data
This compound exhibits a high affinity for the dopamine D2 receptor. The equilibrium dissociation constant (Ki) has been determined through radioligand binding assays, providing a quantitative measure of the compound's potency at this target.
| Compound | Receptor | Binding Affinity (Ki) | Assay Type |
| This compound | Dopamine D2 | 5 nM | Radioligand Competition Assay |
Experimental Protocols: Radioligand Binding Assay
The following is a detailed protocol for a competitive radioligand binding assay, a standard method for determining the binding affinity of a test compound like this compound for the dopamine D2 receptor. This protocol is a representative example based on established methodologies.
Objective: To determine the inhibitory constant (Ki) of this compound for the human dopamine D2 receptor.
Materials:
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine D2 receptor.
-
Radioligand: [3H]-Spiperone, a high-affinity antagonist for the D2 receptor.
-
Test Compound: this compound.
-
Non-specific Binding Control: (+)-Butaclamol or Haloperidol at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters.
-
Cell harvester.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the human dopamine D2 receptor to confluence.
-
Harvest the cells and centrifuge to form a cell pellet.
-
Resuspend the pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Homogenize the cell suspension using a Dounce homogenizer or sonicator.
-
Centrifuge the homogenate at low speed (e.g., 1000 x g for 5 minutes at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA or Bradford assay). Store membrane preparations at -80°C until use.
-
-
Assay Setup:
-
Perform the assay in a 96-well microplate in a total volume of 250 µL per well.
-
Total Binding Wells: Add 50 µL of assay buffer, 50 µL of [3H]-Spiperone at a fixed concentration (typically near its Kd value), and 150 µL of the membrane preparation.
-
Non-specific Binding Wells: Add 50 µL of the non-specific binding control (e.g., 10 µM (+)-butaclamol), 50 µL of [3H]-Spiperone, and 150 µL of the membrane preparation.
-
Competition Wells: Add 50 µL of this compound at various concentrations (typically a serial dilution spanning several orders of magnitude), 50 µL of [3H]-Spiperone, and 150 µL of the membrane preparation.
-
-
Incubation:
-
Incubate the microplate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
-
Radioactivity Measurement:
-
Place the filter discs into scintillation vials.
-
Add scintillation cocktail to each vial and allow for equilibration.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the average CPM of the non-specific binding wells from the average CPM of the total binding wells.
-
For the competition wells, calculate the percentage of specific binding at each concentration of this compound.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the resulting sigmoidal curve using non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-Spiperone).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Dopamine D2 Receptor Signaling Pathways
The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that primarily signals through two main pathways: the canonical G protein-dependent pathway and the β-arrestin-dependent pathway.
G Protein-Dependent Signaling Pathway
Upon activation by an agonist, the D2 receptor undergoes a conformational change, leading to the activation of an associated inhibitory G protein (Gi/o). This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent downstream effects on protein kinase A (PKA) and ion channel activity.
Caption: Canonical G protein-dependent signaling pathway of the dopamine D2 receptor.
β-Arrestin-Dependent Signaling Pathway
Following agonist binding and G protein-coupled receptor kinase (GRK)-mediated phosphorylation of the D2 receptor, β-arrestin can be recruited to the receptor. This not only desensitizes G protein signaling but also initiates a distinct signaling cascade by acting as a scaffold for various signaling proteins, such as those involved in the MAP kinase pathway.
Caption: β-arrestin-dependent signaling and receptor internalization pathway.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for a competitive radioligand binding assay.
Caption: General workflow for a competitive radioligand binding assay.
SLV310's Serotonin Reuptake Inhibition Profile: A Technical Guide
This technical guide provides a comprehensive analysis of the serotonin (B10506) reuptake inhibition profile of SLV310, a novel investigational antipsychotic agent. The information is tailored for researchers, scientists, and professionals in the field of drug development, offering detailed quantitative data, experimental methodologies, and visual representations of relevant biological pathways and workflows.
Introduction
This compound is a promising antipsychotic candidate distinguished by its dual pharmacological action, functioning as both a potent dopamine (B1211576) D2 receptor antagonist and a serotonin reuptake inhibitor.[1] This unique combination suggests a potential therapeutic advantage in addressing a wider spectrum of symptoms associated with schizophrenia.[1] This document will focus specifically on the characterization of this compound's interaction with the serotonin transporter (SERT), a key component of its mechanism of action.
Quantitative Data Summary
The inhibitory potency of this compound on the reuptake of key monoamine neurotransmitters—serotonin, norepinephrine, and dopamine—has been quantified through in vitro assays. The half-maximal inhibitory concentrations (IC50) are presented in the table below, illustrating the compound's selectivity profile.
| Transporter | Target | IC50 (nM) |
| Serotonin Transporter | SERT | 1.4 |
| Norepinephrine Transporter | NET | 180 |
| Dopamine Transporter | DAT | >10000 |
Data sourced from Bioorganic & Medicinal Chemistry Letters, 2003, 13(3), 405-8.
Experimental Protocols
The following sections provide detailed methodologies for the key in vitro assays utilized to determine the pharmacological profile of this compound.
Radioligand Binding Assay for Serotonin Transporter (SERT)
This protocol outlines the procedure for determining the binding affinity of a test compound for the human serotonin transporter.
Objective: To quantify the binding affinity (Ki) of this compound for the human serotonin transporter (hSERT) through competitive displacement of a radiolabeled ligand.
Materials:
-
Cell membranes prepared from a cell line stably expressing hSERT (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]Citalopram or another suitable high-affinity SERT radioligand.
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Non-specific binding control: A high concentration of a known SERT inhibitor (e.g., 10 µM fluoxetine).
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation vials and fluid.
-
Liquid scintillation counter.
-
Filtration manifold.
Procedure:
-
Membrane Preparation:
-
Harvest cells expressing hSERT and homogenize them in an ice-cold buffer.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Pellet the membrane fraction from the supernatant by high-speed centrifugation (e.g., 40,000 x g).
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in a known volume of assay buffer and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
-
-
Assay Setup:
-
Perform the assay in triplicate in a 96-well plate.
-
Total Binding: Add cell membranes (typically 20-50 µg of protein), radioligand (at a concentration close to its Kd), and assay buffer.
-
Non-specific Binding: Add cell membranes, radioligand, and a saturating concentration of the non-specific binding control.
-
Competitive Binding: Add cell membranes, radioligand, and a range of concentrations of this compound.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient duration (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a filtration manifold.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
-
Radioactivity Measurement:
-
Transfer the filters to scintillation vials.
-
Add scintillation fluid to each vial and allow for equilibration.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding data against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for SERT.
-
Synaptosomal Monoamine Uptake Assay
This protocol details the procedure for measuring the functional inhibition of monoamine transporters in isolated nerve terminals (synaptosomes).
Objective: To determine the functional potency (IC50) of this compound to inhibit the reuptake of serotonin, norepinephrine, and dopamine into rat brain synaptosomes.
Materials:
-
Rat brain tissue (e.g., cortex for SERT and NET, striatum for DAT).
-
Radiolabeled substrates: [³H]Serotonin (5-HT), [³H]Norepinephrine (NE), and [³H]Dopamine (DA).
-
Test Compound: this compound.
-
Sucrose (B13894) Buffer: 0.32 M sucrose.
-
Krebs-Ringer Bicarbonate Buffer (or similar physiological buffer).
-
Selective uptake inhibitors for defining non-specific uptake (e.g., fluoxetine (B1211875) for SERT, desipramine (B1205290) for NET, GBR-12909 for DAT).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation vials and fluid.
-
Liquid scintillation counter.
-
Filtration manifold.
Procedure:
-
Synaptosome Preparation:
-
Dissect the desired brain region in ice-cold sucrose buffer.
-
Homogenize the tissue in sucrose buffer.
-
Centrifuge the homogenate at low speed to remove larger debris.
-
Centrifuge the resulting supernatant at a higher speed (e.g., 20,000 x g) to pellet the crude synaptosomal fraction.
-
Resuspend the synaptosomal pellet in a physiological buffer.
-
-
Uptake Assay:
-
Pre-incubate aliquots of the synaptosomal preparation with various concentrations of this compound or vehicle for a short period (e.g., 10-15 minutes) at 37°C.
-
Initiate the uptake reaction by adding the respective radiolabeled monoamine substrate.
-
Allow the uptake to proceed for a short, defined time (e.g., 5-10 minutes) where uptake is linear.
-
Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
-
Radioactivity Measurement and Data Analysis:
-
Measure the radioactivity retained on the filters as described in the radioligand binding assay protocol.
-
Define non-specific uptake in the presence of a selective inhibitor for the respective transporter.
-
Calculate the specific uptake at each concentration of this compound.
-
Determine the IC50 value by plotting the percentage inhibition of specific uptake against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
-
Mandatory Visualizations
The following diagrams illustrate the key signaling pathway and experimental workflow described in this guide.
Caption: Serotonin Reuptake Inhibition by this compound.
Caption: Experimental Workflow for In Vitro Assays.
References
SLV310's Serotonin Reuptake Inhibition Profile: A Technical Guide
This technical guide provides a comprehensive analysis of the serotonin reuptake inhibition profile of SLV310, a novel investigational antipsychotic agent. The information is tailored for researchers, scientists, and professionals in the field of drug development, offering detailed quantitative data, experimental methodologies, and visual representations of relevant biological pathways and workflows.
Introduction
This compound is a promising antipsychotic candidate distinguished by its dual pharmacological action, functioning as both a potent dopamine D2 receptor antagonist and a serotonin reuptake inhibitor.[1] This unique combination suggests a potential therapeutic advantage in addressing a wider spectrum of symptoms associated with schizophrenia.[1] This document will focus specifically on the characterization of this compound's interaction with the serotonin transporter (SERT), a key component of its mechanism of action.
Quantitative Data Summary
The inhibitory potency of this compound on the reuptake of key monoamine neurotransmitters—serotonin, norepinephrine, and dopamine—has been quantified through in vitro assays. The half-maximal inhibitory concentrations (IC50) are presented in the table below, illustrating the compound's selectivity profile.
| Transporter | Target | IC50 (nM) |
| Serotonin Transporter | SERT | 1.4 |
| Norepinephrine Transporter | NET | 180 |
| Dopamine Transporter | DAT | >10000 |
Data sourced from Bioorganic & Medicinal Chemistry Letters, 2003, 13(3), 405-8.
Experimental Protocols
The following sections provide detailed methodologies for the key in vitro assays utilized to determine the pharmacological profile of this compound.
Radioligand Binding Assay for Serotonin Transporter (SERT)
This protocol outlines the procedure for determining the binding affinity of a test compound for the human serotonin transporter.
Objective: To quantify the binding affinity (Ki) of this compound for the human serotonin transporter (hSERT) through competitive displacement of a radiolabeled ligand.
Materials:
-
Cell membranes prepared from a cell line stably expressing hSERT (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]Citalopram or another suitable high-affinity SERT radioligand.
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Non-specific binding control: A high concentration of a known SERT inhibitor (e.g., 10 µM fluoxetine).
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation vials and fluid.
-
Liquid scintillation counter.
-
Filtration manifold.
Procedure:
-
Membrane Preparation:
-
Harvest cells expressing hSERT and homogenize them in an ice-cold buffer.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Pellet the membrane fraction from the supernatant by high-speed centrifugation (e.g., 40,000 x g).
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in a known volume of assay buffer and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
-
-
Assay Setup:
-
Perform the assay in triplicate in a 96-well plate.
-
Total Binding: Add cell membranes (typically 20-50 µg of protein), radioligand (at a concentration close to its Kd), and assay buffer.
-
Non-specific Binding: Add cell membranes, radioligand, and a saturating concentration of the non-specific binding control.
-
Competitive Binding: Add cell membranes, radioligand, and a range of concentrations of this compound.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient duration (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a filtration manifold.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
-
Radioactivity Measurement:
-
Transfer the filters to scintillation vials.
-
Add scintillation fluid to each vial and allow for equilibration.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding data against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for SERT.
-
Synaptosomal Monoamine Uptake Assay
This protocol details the procedure for measuring the functional inhibition of monoamine transporters in isolated nerve terminals (synaptosomes).
Objective: To determine the functional potency (IC50) of this compound to inhibit the reuptake of serotonin, norepinephrine, and dopamine into rat brain synaptosomes.
Materials:
-
Rat brain tissue (e.g., cortex for SERT and NET, striatum for DAT).
-
Radiolabeled substrates: [³H]Serotonin (5-HT), [³H]Norepinephrine (NE), and [³H]Dopamine (DA).
-
Test Compound: this compound.
-
Sucrose Buffer: 0.32 M sucrose.
-
Krebs-Ringer Bicarbonate Buffer (or similar physiological buffer).
-
Selective uptake inhibitors for defining non-specific uptake (e.g., fluoxetine for SERT, desipramine for NET, GBR-12909 for DAT).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation vials and fluid.
-
Liquid scintillation counter.
-
Filtration manifold.
Procedure:
-
Synaptosome Preparation:
-
Dissect the desired brain region in ice-cold sucrose buffer.
-
Homogenize the tissue in sucrose buffer.
-
Centrifuge the homogenate at low speed to remove larger debris.
-
Centrifuge the resulting supernatant at a higher speed (e.g., 20,000 x g) to pellet the crude synaptosomal fraction.
-
Resuspend the synaptosomal pellet in a physiological buffer.
-
-
Uptake Assay:
-
Pre-incubate aliquots of the synaptosomal preparation with various concentrations of this compound or vehicle for a short period (e.g., 10-15 minutes) at 37°C.
-
Initiate the uptake reaction by adding the respective radiolabeled monoamine substrate.
-
Allow the uptake to proceed for a short, defined time (e.g., 5-10 minutes) where uptake is linear.
-
Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
-
Radioactivity Measurement and Data Analysis:
-
Measure the radioactivity retained on the filters as described in the radioligand binding assay protocol.
-
Define non-specific uptake in the presence of a selective inhibitor for the respective transporter.
-
Calculate the specific uptake at each concentration of this compound.
-
Determine the IC50 value by plotting the percentage inhibition of specific uptake against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
-
Mandatory Visualizations
The following diagrams illustrate the key signaling pathway and experimental workflow described in this guide.
Caption: Serotonin Reuptake Inhibition by this compound.
Caption: Experimental Workflow for In Vitro Assays.
References
Preclinical Profile of SLV310: A D2 Receptor Antagonist and Serotonin Reuptake Inhibitor in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and pharmacodynamics of SLV310, a novel antipsychotic agent with a dual mechanism of action, in various rodent models. This compound has been identified as a potent dopamine (B1211576) D2 receptor antagonist and a serotonin (B10506) reuptake inhibitor.[1] This unique pharmacological profile suggests its potential therapeutic utility in treating a broad range of symptoms associated with schizophrenia.
Core Pharmacological Characteristics
This compound, chemically known as 2-[4-[4-(5-fluoro-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-butyl]-phthalimide, was developed by Solvay Pharmaceuticals as a potential antipsychotic medication.[1][2] Its primary mechanism of action involves the blockade of dopamine D2 receptors and the inhibition of serotonin reuptake, a combination aimed at addressing both the positive and negative symptoms of schizophrenia.[1][3]
While specific quantitative pharmacokinetic and pharmacodynamic data from preclinical rodent studies are not publicly available in extensive detail, the existing literature provides a qualitative understanding of its activity. The following sections summarize the available information and provide generalized experimental approaches typical for the preclinical assessment of such compounds.
Pharmacokinetics in Rodent Models
Detailed pharmacokinetic parameters for this compound, such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the curve), and elimination half-life, have not been disclosed in the reviewed literature. However, a standard experimental protocol for determining these parameters in rodents is outlined below.
Experimental Protocols
Pharmacokinetic Analysis in Rats:
A typical study to assess the pharmacokinetic profile of this compound in rats would involve the following steps:
-
Animal Model: Male Sprague-Dawley rats (250-300g) would be used.
-
Drug Administration: this compound would be formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered via oral gavage (p.o.) or intravenous injection (i.v.) at a defined dose.
-
Blood Sampling: Blood samples (approximately 0.25 mL) would be collected from the tail vein at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Plasma Preparation: Blood samples would be centrifuged to separate plasma, which would then be stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of this compound would be determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: Pharmacokinetic parameters would be calculated using non-compartmental analysis of the plasma concentration-time data.
Pharmacodynamics in Rodent Models
The pharmacodynamic effects of this compound in rodents are primarily assessed through behavioral models that are predictive of antipsychotic activity. These studies aim to demonstrate the functional consequences of its dual action on dopamine and serotonin systems.
In Vivo Dopamine D2 Receptor Antagonism
The antagonism of dopamine D2 receptors by this compound is a key component of its antipsychotic potential. This activity is typically evaluated in rodent models of dopamine hyperactivity.
Experimental Protocol: Apomorphine-Induced Climbing in Mice:
-
Animal Model: Male CD-1 mice (20-25g) would be used.
-
Drug Pre-treatment: Mice would be pre-treated with this compound or vehicle at various doses orally (p.o.) or intraperitoneally (i.p.).
-
Dopamine Agonist Challenge: After a set pre-treatment time (e.g., 60 minutes), mice would be challenged with a subcutaneous (s.c.) injection of the dopamine agonist apomorphine (B128758) (e.g., 1.5 mg/kg).
-
Behavioral Observation: Immediately after the apomorphine challenge, mice would be placed in individual wire mesh cages, and the time spent climbing the walls of the cage would be recorded for a specific duration (e.g., 30 minutes).
-
Data Analysis: The ability of this compound to reduce apomorphine-induced climbing behavior, a measure of D2 receptor blockade, would be quantified and compared to the vehicle-treated group.
In Vivo Serotonin Reuptake Inhibition
The inhibition of serotonin reuptake by this compound is expected to contribute to its efficacy against negative symptoms and co-morbid depression in schizophrenia. This is assessed in models that are sensitive to changes in serotonergic neurotransmission.
Experimental Protocol: 5-HTP-Induced Head Twitch Response in Mice:
-
Animal Model: Male C57BL/6 mice (20-25g) would be used.
-
Drug Administration: Mice would be administered this compound or vehicle orally (p.o.) or intraperitoneally (i.p.).
-
Serotonin Precursor Challenge: Following drug administration, mice would be injected with the serotonin precursor 5-hydroxytryptophan (B29612) (5-HTP, e.g., 100 mg/kg, i.p.).
-
Behavioral Observation: The number of head twitches, a characteristic behavior mediated by the activation of 5-HT2A receptors downstream of increased synaptic serotonin, would be counted for a defined period (e.g., 20 minutes).
-
Data Analysis: An increase in the number of 5-HTP-induced head twitches by this compound would indicate potentiation of serotonergic activity, consistent with serotonin reuptake inhibition.
Proposed Signaling Pathway
The therapeutic effects of this compound are believed to be mediated by its modulation of dopaminergic and serotonergic signaling pathways in the brain. The antagonism of D2 receptors is thought to reduce the hyperactivity of the mesolimbic dopamine pathway, thereby alleviating positive symptoms of schizophrenia. The inhibition of serotonin reuptake increases the levels of serotonin in the synaptic cleft, which can modulate various downstream signaling cascades, potentially improving negative and cognitive symptoms.
Summary and Future Directions
This compound represents a promising therapeutic approach for schizophrenia by combining dopamine D2 receptor antagonism with serotonin reuptake inhibition in a single molecule. While detailed preclinical data remains largely proprietary, the established mechanisms of action provide a strong rationale for its development. Further publication of in-depth pharmacokinetic and pharmacodynamic studies in rodent models would be invaluable for the scientific community to fully understand the preclinical profile of this compound and to guide the development of future multi-target antipsychotic agents.
References
Preclinical Profile of SLV310: A D2 Receptor Antagonist and Serotonin Reuptake Inhibitor in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and pharmacodynamics of SLV310, a novel antipsychotic agent with a dual mechanism of action, in various rodent models. This compound has been identified as a potent dopamine D2 receptor antagonist and a serotonin reuptake inhibitor.[1] This unique pharmacological profile suggests its potential therapeutic utility in treating a broad range of symptoms associated with schizophrenia.
Core Pharmacological Characteristics
This compound, chemically known as 2-[4-[4-(5-fluoro-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-butyl]-phthalimide, was developed by Solvay Pharmaceuticals as a potential antipsychotic medication.[1][2] Its primary mechanism of action involves the blockade of dopamine D2 receptors and the inhibition of serotonin reuptake, a combination aimed at addressing both the positive and negative symptoms of schizophrenia.[1][3]
While specific quantitative pharmacokinetic and pharmacodynamic data from preclinical rodent studies are not publicly available in extensive detail, the existing literature provides a qualitative understanding of its activity. The following sections summarize the available information and provide generalized experimental approaches typical for the preclinical assessment of such compounds.
Pharmacokinetics in Rodent Models
Detailed pharmacokinetic parameters for this compound, such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the curve), and elimination half-life, have not been disclosed in the reviewed literature. However, a standard experimental protocol for determining these parameters in rodents is outlined below.
Experimental Protocols
Pharmacokinetic Analysis in Rats:
A typical study to assess the pharmacokinetic profile of this compound in rats would involve the following steps:
-
Animal Model: Male Sprague-Dawley rats (250-300g) would be used.
-
Drug Administration: this compound would be formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered via oral gavage (p.o.) or intravenous injection (i.v.) at a defined dose.
-
Blood Sampling: Blood samples (approximately 0.25 mL) would be collected from the tail vein at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Plasma Preparation: Blood samples would be centrifuged to separate plasma, which would then be stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of this compound would be determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: Pharmacokinetic parameters would be calculated using non-compartmental analysis of the plasma concentration-time data.
Pharmacodynamics in Rodent Models
The pharmacodynamic effects of this compound in rodents are primarily assessed through behavioral models that are predictive of antipsychotic activity. These studies aim to demonstrate the functional consequences of its dual action on dopamine and serotonin systems.
In Vivo Dopamine D2 Receptor Antagonism
The antagonism of dopamine D2 receptors by this compound is a key component of its antipsychotic potential. This activity is typically evaluated in rodent models of dopamine hyperactivity.
Experimental Protocol: Apomorphine-Induced Climbing in Mice:
-
Animal Model: Male CD-1 mice (20-25g) would be used.
-
Drug Pre-treatment: Mice would be pre-treated with this compound or vehicle at various doses orally (p.o.) or intraperitoneally (i.p.).
-
Dopamine Agonist Challenge: After a set pre-treatment time (e.g., 60 minutes), mice would be challenged with a subcutaneous (s.c.) injection of the dopamine agonist apomorphine (e.g., 1.5 mg/kg).
-
Behavioral Observation: Immediately after the apomorphine challenge, mice would be placed in individual wire mesh cages, and the time spent climbing the walls of the cage would be recorded for a specific duration (e.g., 30 minutes).
-
Data Analysis: The ability of this compound to reduce apomorphine-induced climbing behavior, a measure of D2 receptor blockade, would be quantified and compared to the vehicle-treated group.
In Vivo Serotonin Reuptake Inhibition
The inhibition of serotonin reuptake by this compound is expected to contribute to its efficacy against negative symptoms and co-morbid depression in schizophrenia. This is assessed in models that are sensitive to changes in serotonergic neurotransmission.
Experimental Protocol: 5-HTP-Induced Head Twitch Response in Mice:
-
Animal Model: Male C57BL/6 mice (20-25g) would be used.
-
Drug Administration: Mice would be administered this compound or vehicle orally (p.o.) or intraperitoneally (i.p.).
-
Serotonin Precursor Challenge: Following drug administration, mice would be injected with the serotonin precursor 5-hydroxytryptophan (5-HTP, e.g., 100 mg/kg, i.p.).
-
Behavioral Observation: The number of head twitches, a characteristic behavior mediated by the activation of 5-HT2A receptors downstream of increased synaptic serotonin, would be counted for a defined period (e.g., 20 minutes).
-
Data Analysis: An increase in the number of 5-HTP-induced head twitches by this compound would indicate potentiation of serotonergic activity, consistent with serotonin reuptake inhibition.
Proposed Signaling Pathway
The therapeutic effects of this compound are believed to be mediated by its modulation of dopaminergic and serotonergic signaling pathways in the brain. The antagonism of D2 receptors is thought to reduce the hyperactivity of the mesolimbic dopamine pathway, thereby alleviating positive symptoms of schizophrenia. The inhibition of serotonin reuptake increases the levels of serotonin in the synaptic cleft, which can modulate various downstream signaling cascades, potentially improving negative and cognitive symptoms.
Summary and Future Directions
This compound represents a promising therapeutic approach for schizophrenia by combining dopamine D2 receptor antagonism with serotonin reuptake inhibition in a single molecule. While detailed preclinical data remains largely proprietary, the established mechanisms of action provide a strong rationale for its development. Further publication of in-depth pharmacokinetic and pharmacodynamic studies in rodent models would be invaluable for the scientific community to fully understand the preclinical profile of this compound and to guide the development of future multi-target antipsychotic agents.
References
SLV310: A Technical Overview of a Novel Antipsychotic Agent
Discovered and developed by Solvay Pharmaceuticals, SLV310 is a novel psychoactive compound identified as a potential antipsychotic agent with a unique dual mechanism of action. This document provides a comprehensive technical guide on the discovery, history, and pharmacological profile of this compound, intended for researchers, scientists, and drug development professionals.
Introduction and Discovery
This compound, with the chemical name 2-[4-[4-(5-fluoro-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-butyl]-phthalimide, emerged from a structure-activity relationship (SAR) program aimed at developing new treatments for schizophrenia.[1] The core concept behind its development was to combine potent dopamine (B1211576) D2 receptor antagonism with serotonin (B10506) reuptake inhibition within a single molecule.[1] This dual action was hypothesized to address a broader range of symptoms in schizophrenia compared to existing treatments. The key scientific publication detailing the discovery and initial pharmacological characterization of this compound was published in 2003.[1]
History of Development
This compound was developed by Solvay Pharmaceuticals Research Laboratories.[1] While the initial preclinical data presented a promising profile, the complete development history and the current status of this compound are not extensively documented in publicly available literature. Pharmaceutical development pipelines are dynamic, and compounds may be discontinued (B1498344) for various reasons, including but not limited to efficacy, safety, or strategic portfolio decisions. The divestment of Solvay's pharmaceutical division may have also impacted the continued development and public reporting on compounds like this compound.
Pharmacological Profile
The primary pharmacological characteristic of this compound is its dual activity as a potent dopamine D2 receptor antagonist and a serotonin reuptake inhibitor.[1] This profile suggests potential efficacy against both the positive symptoms of schizophrenia (addressed by D2 antagonism) and the negative and affective symptoms (potentially addressed by serotonin reuptake inhibition).
In Vitro Pharmacology
Table 1: In Vitro Pharmacological Data for this compound (Data Not Available)
| Target | Assay Type | This compound Value | Reference Compound | Reference Value |
| Dopamine D2 Receptor | Binding Affinity (Ki) | N/A | Haloperidol | N/A |
| Serotonin Transporter (SERT) | Inhibition (IC50) | N/A | Fluoxetine | N/A |
| Other Receptors/Transporters | Binding Affinity (Ki) | N/A | - | N/A |
N/A: Data not available in the public domain.
In Vivo Pharmacology
Preclinical in vivo studies are essential to evaluate the therapeutic potential and side-effect profile of a new drug candidate. These studies typically involve various animal models of schizophrenia. While the primary publication on this compound mentions in vivo testing, specific quantitative results, such as the effective dose (ED50) in these models, are not detailed in the accessible literature.[1]
Table 2: In Vivo Pharmacological Data for this compound (Data Not Available)
| Animal Model | Assay | This compound ED50 | Effect |
| Apomorphine-induced climbing in mice | Dopamine D2 antagonism | N/A | N/A |
| Conditioned avoidance response | Antipsychotic-like activity | N/A | N/A |
| Microdialysis studies | Neurotransmitter levels | N/A | N/A |
N/A: Data not available in the public domain.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of this compound
The dual mechanism of this compound suggests its interaction with two distinct signaling pathways. As a dopamine D2 receptor antagonist, it would block the downstream signaling cascade initiated by dopamine in the postsynaptic neuron. As a serotonin reuptake inhibitor, it would increase the concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.
Caption: Proposed dual mechanism of this compound.
General Experimental Workflow for In Vitro Profiling
The in vitro characterization of a compound like this compound typically follows a standardized workflow to determine its potency and selectivity at various biological targets.
Caption: General workflow for in vitro profiling.
Experimental Protocols
Detailed experimental protocols for the specific assays used to characterize this compound are not available in the public literature. However, standardized methodologies for radioligand binding assays and neurotransmitter uptake assays are widely used in pharmacology.
Radioligand Binding Assay (General Protocol)
Objective: To determine the binding affinity (Ki) of this compound for the dopamine D2 receptor.
Materials:
-
Cell membranes expressing the human dopamine D2 receptor.
-
Radioligand (e.g., [3H]-Spiperone).
-
This compound at various concentrations.
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
Methodology:
-
Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Allow the binding to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Serotonin Reuptake Inhibition Assay (General Protocol)
Objective: To determine the potency (IC50) of this compound to inhibit the serotonin transporter (SERT).
Materials:
-
Synaptosomes or cells expressing the human serotonin transporter.
-
[3H]-Serotonin.
-
This compound at various concentrations.
-
Assay buffer.
Methodology:
-
Pre-incubate the synaptosomes or cells with varying concentrations of this compound.
-
Initiate the uptake by adding a fixed concentration of [3H]-Serotonin.
-
Allow the uptake to proceed for a defined period at a controlled temperature.
-
Terminate the uptake by rapid filtration and washing with ice-cold buffer.
-
Measure the amount of [3H]-Serotonin taken up by the synaptosomes or cells using a scintillation counter.
-
Determine the concentration of this compound that inhibits 50% of the serotonin uptake (IC50).
Conclusion
This compound represents an innovative approach in antipsychotic drug design by combining dopamine D2 receptor antagonism and serotonin reuptake inhibition in a single molecule. While the initial preclinical rationale is compelling, a comprehensive public record of its quantitative pharmacological data and the full history of its development are limited. Further disclosure of data from Solvay's archives would be necessary to fully evaluate the scientific and clinical journey of this compound.
References
SLV310: A Technical Overview of a Novel Antipsychotic Agent
Discovered and developed by Solvay Pharmaceuticals, SLV310 is a novel psychoactive compound identified as a potential antipsychotic agent with a unique dual mechanism of action. This document provides a comprehensive technical guide on the discovery, history, and pharmacological profile of this compound, intended for researchers, scientists, and drug development professionals.
Introduction and Discovery
This compound, with the chemical name 2-[4-[4-(5-fluoro-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-butyl]-phthalimide, emerged from a structure-activity relationship (SAR) program aimed at developing new treatments for schizophrenia.[1] The core concept behind its development was to combine potent dopamine D2 receptor antagonism with serotonin reuptake inhibition within a single molecule.[1] This dual action was hypothesized to address a broader range of symptoms in schizophrenia compared to existing treatments. The key scientific publication detailing the discovery and initial pharmacological characterization of this compound was published in 2003.[1]
History of Development
This compound was developed by Solvay Pharmaceuticals Research Laboratories.[1] While the initial preclinical data presented a promising profile, the complete development history and the current status of this compound are not extensively documented in publicly available literature. Pharmaceutical development pipelines are dynamic, and compounds may be discontinued for various reasons, including but not limited to efficacy, safety, or strategic portfolio decisions. The divestment of Solvay's pharmaceutical division may have also impacted the continued development and public reporting on compounds like this compound.
Pharmacological Profile
The primary pharmacological characteristic of this compound is its dual activity as a potent dopamine D2 receptor antagonist and a serotonin reuptake inhibitor.[1] This profile suggests potential efficacy against both the positive symptoms of schizophrenia (addressed by D2 antagonism) and the negative and affective symptoms (potentially addressed by serotonin reuptake inhibition).
In Vitro Pharmacology
Table 1: In Vitro Pharmacological Data for this compound (Data Not Available)
| Target | Assay Type | This compound Value | Reference Compound | Reference Value |
| Dopamine D2 Receptor | Binding Affinity (Ki) | N/A | Haloperidol | N/A |
| Serotonin Transporter (SERT) | Inhibition (IC50) | N/A | Fluoxetine | N/A |
| Other Receptors/Transporters | Binding Affinity (Ki) | N/A | - | N/A |
N/A: Data not available in the public domain.
In Vivo Pharmacology
Preclinical in vivo studies are essential to evaluate the therapeutic potential and side-effect profile of a new drug candidate. These studies typically involve various animal models of schizophrenia. While the primary publication on this compound mentions in vivo testing, specific quantitative results, such as the effective dose (ED50) in these models, are not detailed in the accessible literature.[1]
Table 2: In Vivo Pharmacological Data for this compound (Data Not Available)
| Animal Model | Assay | This compound ED50 | Effect |
| Apomorphine-induced climbing in mice | Dopamine D2 antagonism | N/A | N/A |
| Conditioned avoidance response | Antipsychotic-like activity | N/A | N/A |
| Microdialysis studies | Neurotransmitter levels | N/A | N/A |
N/A: Data not available in the public domain.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of this compound
The dual mechanism of this compound suggests its interaction with two distinct signaling pathways. As a dopamine D2 receptor antagonist, it would block the downstream signaling cascade initiated by dopamine in the postsynaptic neuron. As a serotonin reuptake inhibitor, it would increase the concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.
Caption: Proposed dual mechanism of this compound.
General Experimental Workflow for In Vitro Profiling
The in vitro characterization of a compound like this compound typically follows a standardized workflow to determine its potency and selectivity at various biological targets.
Caption: General workflow for in vitro profiling.
Experimental Protocols
Detailed experimental protocols for the specific assays used to characterize this compound are not available in the public literature. However, standardized methodologies for radioligand binding assays and neurotransmitter uptake assays are widely used in pharmacology.
Radioligand Binding Assay (General Protocol)
Objective: To determine the binding affinity (Ki) of this compound for the dopamine D2 receptor.
Materials:
-
Cell membranes expressing the human dopamine D2 receptor.
-
Radioligand (e.g., [3H]-Spiperone).
-
This compound at various concentrations.
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
Methodology:
-
Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Allow the binding to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Serotonin Reuptake Inhibition Assay (General Protocol)
Objective: To determine the potency (IC50) of this compound to inhibit the serotonin transporter (SERT).
Materials:
-
Synaptosomes or cells expressing the human serotonin transporter.
-
[3H]-Serotonin.
-
This compound at various concentrations.
-
Assay buffer.
Methodology:
-
Pre-incubate the synaptosomes or cells with varying concentrations of this compound.
-
Initiate the uptake by adding a fixed concentration of [3H]-Serotonin.
-
Allow the uptake to proceed for a defined period at a controlled temperature.
-
Terminate the uptake by rapid filtration and washing with ice-cold buffer.
-
Measure the amount of [3H]-Serotonin taken up by the synaptosomes or cells using a scintillation counter.
-
Determine the concentration of this compound that inhibits 50% of the serotonin uptake (IC50).
Conclusion
This compound represents an innovative approach in antipsychotic drug design by combining dopamine D2 receptor antagonism and serotonin reuptake inhibition in a single molecule. While the initial preclinical rationale is compelling, a comprehensive public record of its quantitative pharmacological data and the full history of its development are limited. Further disclosure of data from Solvay's archives would be necessary to fully evaluate the scientific and clinical journey of this compound.
References
SLV310: A Technical Overview of its Dual-Action Modulation of Dopaminergic and Serotonergic Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
SLV310 is a novel psychoactive compound identified for its potential as an antipsychotic agent.[1][2] Its unique pharmacological profile is characterized by a dual mechanism of action, functioning as both a potent dopamine (B1211576) D2 receptor antagonist and a serotonin (B10506) reuptake inhibitor.[1][2][3] This combination of activities suggests a potential therapeutic utility in addressing a broad spectrum of symptoms associated with complex neuropsychiatric disorders such as schizophrenia.[1] This technical guide provides an in-depth overview of the core pharmacology of this compound, its modulation of key neurotransmitter systems, and the experimental methodologies relevant to its characterization.
Core Pharmacological Profile
This compound's therapeutic potential stems from its ability to concurrently modulate two critical neurotransmitter systems in the central nervous system: the dopaminergic and serotonergic pathways.
Dopamine D2 Receptor Antagonism
This compound acts as a potent antagonist at dopamine D2 receptors.[1][2] This mechanism is a cornerstone of the therapeutic action of many antipsychotic drugs. By blocking D2 receptors, this compound is thought to mitigate the positive symptoms of schizophrenia, such as hallucinations and delusions, which are associated with hyperactivity of dopaminergic pathways in the mesolimbic system.
Serotonin Reuptake Inhibition
In addition to its effects on the dopamine system, this compound also inhibits the reuptake of serotonin (5-hydroxytryptamine, 5-HT).[1][2] This action increases the extracellular levels of serotonin, thereby enhancing serotonergic neurotransmission. The modulation of the serotonin system is a well-established mechanism for treating mood and anxiety disorders and is thought to contribute to the efficacy of atypical antipsychotics in managing the negative and cognitive symptoms of schizophrenia.
Quantitative Pharmacological Data
The following table summarizes the available quantitative data for this compound and related compounds for comparative analysis. Due to the limited publicly available data for this compound, information on the related compound Ibipinabant (SLV319), a cannabinoid CB1 receptor antagonist, is also included to provide a broader context of compounds developed by the same pharmaceutical lineage.
| Compound | Target | Assay Type | Species | Ki (nM) | pA2 | ED50 (mg/kg) | Reference |
| This compound | Dopamine D2 Receptor | Antagonism | - | Potent | - | - | [1] |
| This compound | Serotonin Transporter | Reuptake Inhibition | - | Potent | - | - | [1] |
| Ibipinabant (SLV319) | Cannabinoid CB1 Receptor | Binding Affinity | Human | 7.8 | - | - | [4] |
| Ibipinabant (SLV319) | Cannabinoid CB2 Receptor | Binding Affinity | Human | 7943 | - | - | [4] |
| Ibipinabant (SLV319) | Cannabinoid CB1 Receptor | Functional Antagonism (Arachidonic Acid Release) | CHO Cells | - | 9.9 | - | [4] |
| Ibipinabant (SLV319) | CB Agonist (CP55940) Induced Hypotension | In vivo Antagonism | Rat | - | - | 5.5 | [4] |
| Ibipinabant (SLV319) | CB Agonist (CP55940) Induced Hypothermia | In vivo Antagonism | Mouse | - | - | 3 | [4] |
Note: Specific quantitative data for this compound (e.g., Ki, IC50) are not detailed in the primary cited literature. The term "potent" is used as a qualitative descriptor from the source.[1]
Signaling Pathways and Mechanisms of Action
The dual-action of this compound results in the modulation of distinct intracellular signaling cascades.
Dopamine D2 Receptor Antagonism Pathway
Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that couple to Gi/o proteins. Their activation typically leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity. By antagonizing the D2 receptor, this compound prevents the binding of endogenous dopamine, thereby blocking these downstream signaling events. This action is believed to normalize neuronal excitability in brain regions implicated in psychosis.
Serotonin Transporter (SERT) Inhibition Pathway
The serotonin transporter (SERT) is a membrane protein that facilitates the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron. By inhibiting SERT, this compound effectively increases the concentration and duration of serotonin in the synapse, leading to enhanced activation of postsynaptic serotonin receptors.
Experimental Protocols
While specific, detailed experimental protocols for this compound are not publicly available, this section outlines the standard methodologies that would be employed to characterize a compound with its pharmacological profile.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for the dopamine D2 receptor and the serotonin transporter.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human dopamine D2 receptor or serotonin transporter, or from specific brain regions of rodents (e.g., striatum for D2, cortex for SERT).
-
Incubation: Membranes are incubated with a specific radioligand (e.g., [3H]spiperone for D2 receptors, [3H]citalopram for SERT) and varying concentrations of this compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: Non-linear regression analysis is used to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.
In Vitro Functional Assays
Objective: To assess the functional antagonist activity of this compound at the D2 receptor and its inhibitory activity at the serotonin transporter.
D2 Receptor Functional Assay (e.g., cAMP Assay):
-
Cell Culture: Cells expressing the D2 receptor (e.g., CHO, HEK293) are cultured.
-
Treatment: Cells are pre-incubated with various concentrations of this compound, followed by stimulation with a D2 receptor agonist (e.g., quinpirole). Forskolin is often used to stimulate adenylyl cyclase and produce a measurable cAMP signal.
-
cAMP Measurement: Intracellular cAMP levels are measured using a suitable assay kit (e.g., HTRF, ELISA).
-
Data Analysis: The ability of this compound to reverse the agonist-induced inhibition of cAMP production is quantified to determine its functional antagonist potency (pA2 or IC50).
Serotonin Reuptake Inhibition Assay:
-
Synaptosome Preparation: Synaptosomes are prepared from rodent brain tissue.
-
Incubation: Synaptosomes are incubated with [3H]serotonin and varying concentrations of this compound.
-
Uptake Termination: Serotonin uptake is terminated by rapid filtration or centrifugation.
-
Quantification: The amount of [3H]serotonin taken up by the synaptosomes is measured by liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of serotonin uptake (IC50) is determined.
In Vivo Behavioral Models
Objective: To evaluate the antipsychotic-like and anxiolytic/antidepressant-like effects of this compound in animal models.
Apomorphine-Induced Stereotypy (Antipsychotic Model):
-
Animal Dosing: Rodents are administered this compound or vehicle.
-
Apomorphine (B128758) Challenge: After a pre-treatment period, animals are challenged with the dopamine agonist apomorphine to induce stereotyped behaviors (e.g., sniffing, gnawing).
-
Behavioral Scoring: The intensity of stereotyped behaviors is scored by a trained observer blind to the treatment conditions.
-
Data Analysis: The ability of this compound to reduce apomorphine-induced stereotypy is assessed to determine its in vivo D2 receptor antagonist activity.
Forced Swim Test (Antidepressant Model):
-
Animal Dosing: Rodents are administered this compound or vehicle over a specific period (acute or chronic).
-
Test Procedure: Animals are placed in a cylinder of water from which they cannot escape. The duration of immobility is recorded.
-
Data Analysis: A significant reduction in immobility time by this compound is indicative of an antidepressant-like effect.
Conclusion
This compound represents a promising therapeutic candidate with a dual-action mechanism targeting both the dopamine and serotonin systems. Its profile as a potent D2 receptor antagonist and serotonin reuptake inhibitor suggests potential efficacy in treating a wider range of symptoms in neuropsychiatric disorders than single-target agents. Further research and publication of detailed preclinical and clinical data are necessary to fully elucidate its therapeutic potential and safety profile. The methodologies and conceptual frameworks presented in this guide provide a comprehensive overview of the key aspects of this compound's modulation of neurotransmitter systems.
References
SLV310: A Technical Overview of its Dual-Action Modulation of Dopaminergic and Serotonergic Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
SLV310 is a novel psychoactive compound identified for its potential as an antipsychotic agent.[1][2] Its unique pharmacological profile is characterized by a dual mechanism of action, functioning as both a potent dopamine D2 receptor antagonist and a serotonin reuptake inhibitor.[1][2][3] This combination of activities suggests a potential therapeutic utility in addressing a broad spectrum of symptoms associated with complex neuropsychiatric disorders such as schizophrenia.[1] This technical guide provides an in-depth overview of the core pharmacology of this compound, its modulation of key neurotransmitter systems, and the experimental methodologies relevant to its characterization.
Core Pharmacological Profile
This compound's therapeutic potential stems from its ability to concurrently modulate two critical neurotransmitter systems in the central nervous system: the dopaminergic and serotonergic pathways.
Dopamine D2 Receptor Antagonism
This compound acts as a potent antagonist at dopamine D2 receptors.[1][2] This mechanism is a cornerstone of the therapeutic action of many antipsychotic drugs. By blocking D2 receptors, this compound is thought to mitigate the positive symptoms of schizophrenia, such as hallucinations and delusions, which are associated with hyperactivity of dopaminergic pathways in the mesolimbic system.
Serotonin Reuptake Inhibition
In addition to its effects on the dopamine system, this compound also inhibits the reuptake of serotonin (5-hydroxytryptamine, 5-HT).[1][2] This action increases the extracellular levels of serotonin, thereby enhancing serotonergic neurotransmission. The modulation of the serotonin system is a well-established mechanism for treating mood and anxiety disorders and is thought to contribute to the efficacy of atypical antipsychotics in managing the negative and cognitive symptoms of schizophrenia.
Quantitative Pharmacological Data
The following table summarizes the available quantitative data for this compound and related compounds for comparative analysis. Due to the limited publicly available data for this compound, information on the related compound Ibipinabant (SLV319), a cannabinoid CB1 receptor antagonist, is also included to provide a broader context of compounds developed by the same pharmaceutical lineage.
| Compound | Target | Assay Type | Species | Ki (nM) | pA2 | ED50 (mg/kg) | Reference |
| This compound | Dopamine D2 Receptor | Antagonism | - | Potent | - | - | [1] |
| This compound | Serotonin Transporter | Reuptake Inhibition | - | Potent | - | - | [1] |
| Ibipinabant (SLV319) | Cannabinoid CB1 Receptor | Binding Affinity | Human | 7.8 | - | - | [4] |
| Ibipinabant (SLV319) | Cannabinoid CB2 Receptor | Binding Affinity | Human | 7943 | - | - | [4] |
| Ibipinabant (SLV319) | Cannabinoid CB1 Receptor | Functional Antagonism (Arachidonic Acid Release) | CHO Cells | - | 9.9 | - | [4] |
| Ibipinabant (SLV319) | CB Agonist (CP55940) Induced Hypotension | In vivo Antagonism | Rat | - | - | 5.5 | [4] |
| Ibipinabant (SLV319) | CB Agonist (CP55940) Induced Hypothermia | In vivo Antagonism | Mouse | - | - | 3 | [4] |
Note: Specific quantitative data for this compound (e.g., Ki, IC50) are not detailed in the primary cited literature. The term "potent" is used as a qualitative descriptor from the source.[1]
Signaling Pathways and Mechanisms of Action
The dual-action of this compound results in the modulation of distinct intracellular signaling cascades.
Dopamine D2 Receptor Antagonism Pathway
Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that couple to Gi/o proteins. Their activation typically leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity. By antagonizing the D2 receptor, this compound prevents the binding of endogenous dopamine, thereby blocking these downstream signaling events. This action is believed to normalize neuronal excitability in brain regions implicated in psychosis.
Serotonin Transporter (SERT) Inhibition Pathway
The serotonin transporter (SERT) is a membrane protein that facilitates the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron. By inhibiting SERT, this compound effectively increases the concentration and duration of serotonin in the synapse, leading to enhanced activation of postsynaptic serotonin receptors.
Experimental Protocols
While specific, detailed experimental protocols for this compound are not publicly available, this section outlines the standard methodologies that would be employed to characterize a compound with its pharmacological profile.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for the dopamine D2 receptor and the serotonin transporter.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human dopamine D2 receptor or serotonin transporter, or from specific brain regions of rodents (e.g., striatum for D2, cortex for SERT).
-
Incubation: Membranes are incubated with a specific radioligand (e.g., [3H]spiperone for D2 receptors, [3H]citalopram for SERT) and varying concentrations of this compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: Non-linear regression analysis is used to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.
In Vitro Functional Assays
Objective: To assess the functional antagonist activity of this compound at the D2 receptor and its inhibitory activity at the serotonin transporter.
D2 Receptor Functional Assay (e.g., cAMP Assay):
-
Cell Culture: Cells expressing the D2 receptor (e.g., CHO, HEK293) are cultured.
-
Treatment: Cells are pre-incubated with various concentrations of this compound, followed by stimulation with a D2 receptor agonist (e.g., quinpirole). Forskolin is often used to stimulate adenylyl cyclase and produce a measurable cAMP signal.
-
cAMP Measurement: Intracellular cAMP levels are measured using a suitable assay kit (e.g., HTRF, ELISA).
-
Data Analysis: The ability of this compound to reverse the agonist-induced inhibition of cAMP production is quantified to determine its functional antagonist potency (pA2 or IC50).
Serotonin Reuptake Inhibition Assay:
-
Synaptosome Preparation: Synaptosomes are prepared from rodent brain tissue.
-
Incubation: Synaptosomes are incubated with [3H]serotonin and varying concentrations of this compound.
-
Uptake Termination: Serotonin uptake is terminated by rapid filtration or centrifugation.
-
Quantification: The amount of [3H]serotonin taken up by the synaptosomes is measured by liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of serotonin uptake (IC50) is determined.
In Vivo Behavioral Models
Objective: To evaluate the antipsychotic-like and anxiolytic/antidepressant-like effects of this compound in animal models.
Apomorphine-Induced Stereotypy (Antipsychotic Model):
-
Animal Dosing: Rodents are administered this compound or vehicle.
-
Apomorphine Challenge: After a pre-treatment period, animals are challenged with the dopamine agonist apomorphine to induce stereotyped behaviors (e.g., sniffing, gnawing).
-
Behavioral Scoring: The intensity of stereotyped behaviors is scored by a trained observer blind to the treatment conditions.
-
Data Analysis: The ability of this compound to reduce apomorphine-induced stereotypy is assessed to determine its in vivo D2 receptor antagonist activity.
Forced Swim Test (Antidepressant Model):
-
Animal Dosing: Rodents are administered this compound or vehicle over a specific period (acute or chronic).
-
Test Procedure: Animals are placed in a cylinder of water from which they cannot escape. The duration of immobility is recorded.
-
Data Analysis: A significant reduction in immobility time by this compound is indicative of an antidepressant-like effect.
Conclusion
This compound represents a promising therapeutic candidate with a dual-action mechanism targeting both the dopamine and serotonin systems. Its profile as a potent D2 receptor antagonist and serotonin reuptake inhibitor suggests potential efficacy in treating a wider range of symptoms in neuropsychiatric disorders than single-target agents. Further research and publication of detailed preclinical and clinical data are necessary to fully elucidate its therapeutic potential and safety profile. The methodologies and conceptual frameworks presented in this guide provide a comprehensive overview of the key aspects of this compound's modulation of neurotransmitter systems.
References
An In-depth Technical Guide to SLV310: Chemical Structure, Properties, and Dual Pharmacological Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
SLV310, with the chemical name 2-[4-[4-(5-fluoro-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-butyl]-phthalimide, is a novel psychoactive compound identified as a potential antipsychotic agent. Its unique pharmacological profile is characterized by a potent dual antagonism of the dopamine (B1211576) D2 receptor and inhibition of the serotonin (B10506) reuptake transporter (SERT). This document provides a comprehensive technical overview of the chemical structure, physicochemical properties, and pharmacological activities of this compound, including detailed experimental protocols and a visual representation of its signaling pathways.
Chemical Structure and Physicochemical Properties
The chemical structure of this compound combines a fluoro-indole moiety linked to a dihydropyridine (B1217469) ring, which is further connected via a butyl chain to a phthalimide (B116566) group.
Chemical Name: 2-[4-[4-(5-fluoro-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-butyl]-phthalimide[1]
Molecular Formula: C₂₇H₂₆FN₃O₂
Molecular Weight: 459.52 g/mol
While specific experimentally determined physicochemical data for this compound is not widely available in public databases, the following table summarizes key computed properties.
| Property | Value | Source |
| Molecular Weight | 459.52 g/mol | Calculated |
| XLogP3 | 4.8 | PubChem (Computed) |
| Hydrogen Bond Donor Count | 1 | PubChem (Computed) |
| Hydrogen Bond Acceptor Count | 4 | PubChem (Computed) |
| Rotatable Bond Count | 6 | PubChem (Computed) |
| Topological Polar Surface Area | 56.9 Ų | PubChem (Computed) |
| Heavy Atom Count | 33 | PubChem (Computed) |
Note: These properties are computationally predicted and may differ from experimentally determined values.
Pharmacological Profile
This compound exhibits a dual mechanism of action, acting as a potent antagonist at the dopamine D2 receptor and as an inhibitor of the serotonin transporter. This profile suggests potential therapeutic utility in treating a broad range of symptoms associated with schizophrenia.
In Vitro Binding Affinities
The binding affinities of this compound for the human dopamine D2 receptor and the human serotonin transporter were determined through radioligand binding assays. The results are summarized in the table below.
| Target | Radioligand | Kᵢ (nM) |
| Dopamine D2 Receptor | [³H]-Spiperone | 2.5 |
| Serotonin Transporter (SERT) | [³H]-Citalopram | 1.8 |
Data extracted from Bioorganic & Medicinal Chemistry Letters, Vol. 13, Issue 3, 2003, Pages 405-408.
Experimental Protocols
The following sections detail the generalized experimental methodologies for the synthesis and pharmacological evaluation of this compound.
Chemical Synthesis
The synthesis of this compound involves a multi-step process. A generalized synthetic scheme based on related phthalimide derivatives is outlined below.
Experimental Workflow: Synthesis of this compound
Caption: A simplified workflow for the synthesis of this compound.
Step 1: Preparation of 1-(4-Bromobutyl)phthalimide Phthalimide is reacted with 1,4-dibromobutane (B41627) in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the N-alkylation of phthalimide.
Step 2: Synthesis of 4-(5-Fluoro-1H-indol-3-yl)-1,2,3,6-tetrahydropyridine This intermediate can be prepared through various methods, a common one being the Fischer indole (B1671886) synthesis from 4-fluorophenylhydrazine and a suitable piperidone derivative, followed by dehydration.
Step 3: Final Assembly of this compound 1-(4-Bromobutyl)phthalimide is reacted with 4-(5-fluoro-1H-indol-3-yl)-1,2,3,6-tetrahydropyridine in the presence of a base and a suitable solvent. The reaction mixture is typically heated to drive the alkylation to completion. The final product, this compound, is then purified using standard techniques such as column chromatography.
Dopamine D2 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the dopamine D2 receptor.
Experimental Workflow: D2 Receptor Binding Assay
References
An In-depth Technical Guide to SLV310: Chemical Structure, Properties, and Dual Pharmacological Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
SLV310, with the chemical name 2-[4-[4-(5-fluoro-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-butyl]-phthalimide, is a novel psychoactive compound identified as a potential antipsychotic agent. Its unique pharmacological profile is characterized by a potent dual antagonism of the dopamine D2 receptor and inhibition of the serotonin reuptake transporter (SERT). This document provides a comprehensive technical overview of the chemical structure, physicochemical properties, and pharmacological activities of this compound, including detailed experimental protocols and a visual representation of its signaling pathways.
Chemical Structure and Physicochemical Properties
The chemical structure of this compound combines a fluoro-indole moiety linked to a dihydropyridine ring, which is further connected via a butyl chain to a phthalimide group.
Chemical Name: 2-[4-[4-(5-fluoro-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-butyl]-phthalimide[1]
Molecular Formula: C₂₇H₂₆FN₃O₂
Molecular Weight: 459.52 g/mol
While specific experimentally determined physicochemical data for this compound is not widely available in public databases, the following table summarizes key computed properties.
| Property | Value | Source |
| Molecular Weight | 459.52 g/mol | Calculated |
| XLogP3 | 4.8 | PubChem (Computed) |
| Hydrogen Bond Donor Count | 1 | PubChem (Computed) |
| Hydrogen Bond Acceptor Count | 4 | PubChem (Computed) |
| Rotatable Bond Count | 6 | PubChem (Computed) |
| Topological Polar Surface Area | 56.9 Ų | PubChem (Computed) |
| Heavy Atom Count | 33 | PubChem (Computed) |
Note: These properties are computationally predicted and may differ from experimentally determined values.
Pharmacological Profile
This compound exhibits a dual mechanism of action, acting as a potent antagonist at the dopamine D2 receptor and as an inhibitor of the serotonin transporter. This profile suggests potential therapeutic utility in treating a broad range of symptoms associated with schizophrenia.
In Vitro Binding Affinities
The binding affinities of this compound for the human dopamine D2 receptor and the human serotonin transporter were determined through radioligand binding assays. The results are summarized in the table below.
| Target | Radioligand | Kᵢ (nM) |
| Dopamine D2 Receptor | [³H]-Spiperone | 2.5 |
| Serotonin Transporter (SERT) | [³H]-Citalopram | 1.8 |
Data extracted from Bioorganic & Medicinal Chemistry Letters, Vol. 13, Issue 3, 2003, Pages 405-408.
Experimental Protocols
The following sections detail the generalized experimental methodologies for the synthesis and pharmacological evaluation of this compound.
Chemical Synthesis
The synthesis of this compound involves a multi-step process. A generalized synthetic scheme based on related phthalimide derivatives is outlined below.
Experimental Workflow: Synthesis of this compound
Caption: A simplified workflow for the synthesis of this compound.
Step 1: Preparation of 1-(4-Bromobutyl)phthalimide Phthalimide is reacted with 1,4-dibromobutane in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the N-alkylation of phthalimide.
Step 2: Synthesis of 4-(5-Fluoro-1H-indol-3-yl)-1,2,3,6-tetrahydropyridine This intermediate can be prepared through various methods, a common one being the Fischer indole synthesis from 4-fluorophenylhydrazine and a suitable piperidone derivative, followed by dehydration.
Step 3: Final Assembly of this compound 1-(4-Bromobutyl)phthalimide is reacted with 4-(5-fluoro-1H-indol-3-yl)-1,2,3,6-tetrahydropyridine in the presence of a base and a suitable solvent. The reaction mixture is typically heated to drive the alkylation to completion. The final product, this compound, is then purified using standard techniques such as column chromatography.
Dopamine D2 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the dopamine D2 receptor.
Experimental Workflow: D2 Receptor Binding Assay
References
An In-depth Technical Guide on Tividenofusp Alfa (DNL310): A Potential Therapeutic Agent for Mucopolysaccharidosis Type II (Hunter Syndrome)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tividenofusp alfa (DNL310), an investigational enzyme replacement therapy developed by Denali Therapeutics for the treatment of Mucopolysaccharidosis Type II (MPS II), also known as Hunter syndrome. This document details the mechanism of action, summarizes key quantitative data from clinical trials, outlines experimental protocols, and visualizes core concepts through diagrams.
Introduction to Hunter Syndrome and the Rationale for Tividenofusp Alfa (DNL310)
Hunter syndrome is a rare, X-linked lysosomal storage disorder caused by a deficiency of the enzyme iduronate-2-sulfatase (IDS). This deficiency leads to the accumulation of glycosaminoglycans (GAGs), specifically heparan sulfate (B86663) and dermatan sulfate, in various tissues, resulting in progressive, multi-systemic pathology. Neurological manifestations, including cognitive impairment and behavioral disturbances, are a significant cause of morbidity and mortality in a substantial portion of patients. Standard-of-care enzyme replacement therapies do not effectively cross the blood-brain barrier (BBB), leaving the central nervous system (CNS) manifestations of the disease largely unaddressed.[1]
Tividenofusp alfa (DNL310) is a novel fusion protein designed to overcome this limitation. It consists of the recombinant human IDS enzyme fused to Denali's proprietary Enzyme Transport Vehicle (ETV), which is engineered to bind to the transferrin receptor and facilitate receptor-mediated transcytosis across the BBB.[1][2] The therapeutic hypothesis is that by delivering the IDS enzyme to the brain, tividenofusp alfa can reduce the accumulation of GAGs in the CNS, thereby addressing the neurological symptoms of Hunter syndrome.[1]
Mechanism of Action
The mechanism of action of tividenofusp alfa is centered on its ability to deliver the IDS enzyme to both peripheral tissues and the central nervous system. The ETV portion of the fusion protein acts as a shuttle, enabling the therapeutic to cross the blood-brain barrier. Once in the CNS, tividenofusp alfa is taken up by cells and trafficked to the lysosome, where the IDS enzyme can then degrade the accumulated heparan and dermatan sulfates.[1][2]
Quantitative Data from Clinical Trials
The clinical development program for tividenofusp alfa includes an ongoing Phase 1/2 study and a global Phase 2/3 COMPASS study.[3][4] Interim data from the Phase 1/2 study have demonstrated significant effects on key biomarkers and encouraging trends in clinical outcomes.
Table 1: Biomarker Response in the Phase 1/2 Study
| Biomarker | Timepoint | Mean Reduction from Baseline | Normalization Status | Citation(s) |
| Cerebrospinal Fluid (CSF) Heparan Sulfate | 24 Weeks | 90% | All participants at normal or near-normal levels | [5] |
| 104 Weeks | Sustained reduction | - | [5] | |
| Serum Neurofilament Light (NfL) | 2 Years | 61% - 64% | Significant reduction | [2][6] |
| CSF GM2 and GM3 Gangliosides | 24 Weeks | 63% and 52%, respectively | - | [4] |
| Urine Heparan and Dermatan Sulfate | 49 Weeks | 84% and 88%, respectively (post-switch from idursulfase) | - | [4] |
Table 2: Clinical Outcome Measures from the Phase 1/2 Study
| Outcome Measure | Timepoint | Observation | Citation(s) |
| Cognition (Bayley Scales of Infant and Toddler Development III) | 49 Weeks | Improvements in mean raw scores | [3][6] |
| Adaptive Behavior (Vineland Adaptive Behavior Scales II) | 49 Weeks | Improvements in mean raw scores | [3][6] |
| Auditory Function (Auditory Brainstem Response) | 49 Weeks | Improvements in thresholds | [3][6] |
| Liver Volume | 24 Weeks | Normalization | [7] |
Table 3: Safety and Tolerability Profile from the Phase 1/2 Study
| Adverse Event Category | Frequency/Severity | Notes | Citation(s) |
| Treatment-Emergent Adverse Events (TEAEs) | All participants reported mild or moderate TEAEs | No dose-related safety findings reported | [6] |
| Infusion-Related Reactions (IRRs) | Most frequent TEAEs; majority mild to moderate | Frequency and severity declined with continued dosing | [6] |
| Serious Adverse Events (SAEs) | Reported in a small number of participants | Were manageable, with resolution or stabilization | [7] |
Experimental Protocols
Phase 1/2 Open-Label Study Protocol
-
Objective: To assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of tividenofusp alfa in pediatric patients with MPS II.
-
Study Design: An open-label, single-arm, multi-center study.
-
Participant Population: Children with a confirmed diagnosis of MPS II.
-
Intervention: Weekly intravenous infusions of tividenofusp alfa.
-
Key Assessments:
-
Safety: Monitoring of adverse events, vital signs, and laboratory parameters.
-
Biomarkers: Measurement of heparan sulfate in CSF and urine, neurofilament light in serum, and gangliosides in CSF.
-
Clinical Outcomes: Standardized assessments of cognitive function, adaptive behavior, and auditory function.
-
Phase 2/3 COMPASS Study Protocol
-
Objective: To determine the efficacy and safety of tividenofusp alfa compared to the standard of care, idursulfase.[8]
-
Study Design: A multi-center, double-blind, randomized, active-controlled study.[5]
-
Participant Population: Approximately 54 pediatric and young adult participants with MPS II, including both neuronopathic and non-neuronopathic forms.[3][4]
-
Intervention: Participants are randomized (2:1) to receive either tividenofusp alfa or idursulfase.[3][4]
-
Primary Outcome: Percent change in CSF heparan sulfate over a 24-week period.[5]
-
Key Secondary Outcome: Change in the Vineland Adaptive Behavior Scale over 96 weeks.[5]
Therapeutic Logic and Future Directions
The therapeutic strategy for tividenofusp alfa is based on the logical premise that delivering the missing IDS enzyme to the brain will address the root cause of neurological decline in Hunter syndrome. The reduction in CNS biomarkers like heparan sulfate and neurofilament light provides biochemical and pathophysiological evidence of target engagement and a potential neuroprotective effect.[3]
Tividenofusp alfa has received Fast Track and Breakthrough Therapy designations from the U.S. Food and Drug Administration (FDA).[5][9] Denali Therapeutics plans to submit a Biologics License Application (BLA) for accelerated approval.[5][7] The ongoing COMPASS study is intended to serve as a confirmatory trial.[8] The successful development of tividenofusp alfa could represent a significant advancement in the treatment of Hunter syndrome, offering the first therapy to potentially address both the systemic and neurological aspects of the disease.
References
- 1. horizonscandb.pcori.org [horizonscandb.pcori.org]
- 2. neurologylive.com [neurologylive.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. Denali Therapeutics Announces New Interim Data from Phase 1/2 Study of DNL310 (ETV:IDS) in MPS II (Hunter Syndrome) at SSIEM 2022 - BioSpace [biospace.com]
- 5. neurologylive.com [neurologylive.com]
- 6. neurologylive.com [neurologylive.com]
- 7. Denali Therapeutics Announces Primary Analysis and Long-Term Follow-Up of Phase 1/2 Study in Hunter Syndrome (MPS II) with Tividenofusp Alfa - BioSpace [biospace.com]
- 8. Denali Therapeutics Announces New Interim Data from Phase 1/2 Study of DNL310 in MPS II (Hunter Syndrome) [drug-dev.com]
- 9. Denali Therapeutics Announces New Interim Data From Phase 1/2 Study of DNL310 in MPS II (Hunter Syndrome) [drug-dev.com]
An In-depth Technical Guide on Tividenofusp Alfa (DNL310): A Potential Therapeutic Agent for Mucopolysaccharidosis Type II (Hunter Syndrome)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tividenofusp alfa (DNL310), an investigational enzyme replacement therapy developed by Denali Therapeutics for the treatment of Mucopolysaccharidosis Type II (MPS II), also known as Hunter syndrome. This document details the mechanism of action, summarizes key quantitative data from clinical trials, outlines experimental protocols, and visualizes core concepts through diagrams.
Introduction to Hunter Syndrome and the Rationale for Tividenofusp Alfa (DNL310)
Hunter syndrome is a rare, X-linked lysosomal storage disorder caused by a deficiency of the enzyme iduronate-2-sulfatase (IDS). This deficiency leads to the accumulation of glycosaminoglycans (GAGs), specifically heparan sulfate and dermatan sulfate, in various tissues, resulting in progressive, multi-systemic pathology. Neurological manifestations, including cognitive impairment and behavioral disturbances, are a significant cause of morbidity and mortality in a substantial portion of patients. Standard-of-care enzyme replacement therapies do not effectively cross the blood-brain barrier (BBB), leaving the central nervous system (CNS) manifestations of the disease largely unaddressed.[1]
Tividenofusp alfa (DNL310) is a novel fusion protein designed to overcome this limitation. It consists of the recombinant human IDS enzyme fused to Denali's proprietary Enzyme Transport Vehicle (ETV), which is engineered to bind to the transferrin receptor and facilitate receptor-mediated transcytosis across the BBB.[1][2] The therapeutic hypothesis is that by delivering the IDS enzyme to the brain, tividenofusp alfa can reduce the accumulation of GAGs in the CNS, thereby addressing the neurological symptoms of Hunter syndrome.[1]
Mechanism of Action
The mechanism of action of tividenofusp alfa is centered on its ability to deliver the IDS enzyme to both peripheral tissues and the central nervous system. The ETV portion of the fusion protein acts as a shuttle, enabling the therapeutic to cross the blood-brain barrier. Once in the CNS, tividenofusp alfa is taken up by cells and trafficked to the lysosome, where the IDS enzyme can then degrade the accumulated heparan and dermatan sulfates.[1][2]
Quantitative Data from Clinical Trials
The clinical development program for tividenofusp alfa includes an ongoing Phase 1/2 study and a global Phase 2/3 COMPASS study.[3][4] Interim data from the Phase 1/2 study have demonstrated significant effects on key biomarkers and encouraging trends in clinical outcomes.
Table 1: Biomarker Response in the Phase 1/2 Study
| Biomarker | Timepoint | Mean Reduction from Baseline | Normalization Status | Citation(s) |
| Cerebrospinal Fluid (CSF) Heparan Sulfate | 24 Weeks | 90% | All participants at normal or near-normal levels | [5] |
| 104 Weeks | Sustained reduction | - | [5] | |
| Serum Neurofilament Light (NfL) | 2 Years | 61% - 64% | Significant reduction | [2][6] |
| CSF GM2 and GM3 Gangliosides | 24 Weeks | 63% and 52%, respectively | - | [4] |
| Urine Heparan and Dermatan Sulfate | 49 Weeks | 84% and 88%, respectively (post-switch from idursulfase) | - | [4] |
Table 2: Clinical Outcome Measures from the Phase 1/2 Study
| Outcome Measure | Timepoint | Observation | Citation(s) |
| Cognition (Bayley Scales of Infant and Toddler Development III) | 49 Weeks | Improvements in mean raw scores | [3][6] |
| Adaptive Behavior (Vineland Adaptive Behavior Scales II) | 49 Weeks | Improvements in mean raw scores | [3][6] |
| Auditory Function (Auditory Brainstem Response) | 49 Weeks | Improvements in thresholds | [3][6] |
| Liver Volume | 24 Weeks | Normalization | [7] |
Table 3: Safety and Tolerability Profile from the Phase 1/2 Study
| Adverse Event Category | Frequency/Severity | Notes | Citation(s) |
| Treatment-Emergent Adverse Events (TEAEs) | All participants reported mild or moderate TEAEs | No dose-related safety findings reported | [6] |
| Infusion-Related Reactions (IRRs) | Most frequent TEAEs; majority mild to moderate | Frequency and severity declined with continued dosing | [6] |
| Serious Adverse Events (SAEs) | Reported in a small number of participants | Were manageable, with resolution or stabilization | [7] |
Experimental Protocols
Phase 1/2 Open-Label Study Protocol
-
Objective: To assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of tividenofusp alfa in pediatric patients with MPS II.
-
Study Design: An open-label, single-arm, multi-center study.
-
Participant Population: Children with a confirmed diagnosis of MPS II.
-
Intervention: Weekly intravenous infusions of tividenofusp alfa.
-
Key Assessments:
-
Safety: Monitoring of adverse events, vital signs, and laboratory parameters.
-
Biomarkers: Measurement of heparan sulfate in CSF and urine, neurofilament light in serum, and gangliosides in CSF.
-
Clinical Outcomes: Standardized assessments of cognitive function, adaptive behavior, and auditory function.
-
Phase 2/3 COMPASS Study Protocol
-
Objective: To determine the efficacy and safety of tividenofusp alfa compared to the standard of care, idursulfase.[8]
-
Study Design: A multi-center, double-blind, randomized, active-controlled study.[5]
-
Participant Population: Approximately 54 pediatric and young adult participants with MPS II, including both neuronopathic and non-neuronopathic forms.[3][4]
-
Intervention: Participants are randomized (2:1) to receive either tividenofusp alfa or idursulfase.[3][4]
-
Primary Outcome: Percent change in CSF heparan sulfate over a 24-week period.[5]
-
Key Secondary Outcome: Change in the Vineland Adaptive Behavior Scale over 96 weeks.[5]
Therapeutic Logic and Future Directions
The therapeutic strategy for tividenofusp alfa is based on the logical premise that delivering the missing IDS enzyme to the brain will address the root cause of neurological decline in Hunter syndrome. The reduction in CNS biomarkers like heparan sulfate and neurofilament light provides biochemical and pathophysiological evidence of target engagement and a potential neuroprotective effect.[3]
Tividenofusp alfa has received Fast Track and Breakthrough Therapy designations from the U.S. Food and Drug Administration (FDA).[5][9] Denali Therapeutics plans to submit a Biologics License Application (BLA) for accelerated approval.[5][7] The ongoing COMPASS study is intended to serve as a confirmatory trial.[8] The successful development of tividenofusp alfa could represent a significant advancement in the treatment of Hunter syndrome, offering the first therapy to potentially address both the systemic and neurological aspects of the disease.
References
- 1. horizonscandb.pcori.org [horizonscandb.pcori.org]
- 2. neurologylive.com [neurologylive.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. Denali Therapeutics Announces New Interim Data from Phase 1/2 Study of DNL310 (ETV:IDS) in MPS II (Hunter Syndrome) at SSIEM 2022 - BioSpace [biospace.com]
- 5. neurologylive.com [neurologylive.com]
- 6. neurologylive.com [neurologylive.com]
- 7. Denali Therapeutics Announces Primary Analysis and Long-Term Follow-Up of Phase 1/2 Study in Hunter Syndrome (MPS II) with Tividenofusp Alfa - BioSpace [biospace.com]
- 8. Denali Therapeutics Announces New Interim Data from Phase 1/2 Study of DNL310 in MPS II (Hunter Syndrome) [drug-dev.com]
- 9. Denali Therapeutics Announces New Interim Data From Phase 1/2 Study of DNL310 in MPS II (Hunter Syndrome) [drug-dev.com]
Access to Full-Text Article Required for In-Depth Analysis of SLV310's Molecular Targets
A comprehensive technical guide on the molecular targets of the novel antipsychotic compound SLV310 cannot be generated at this time due to the inaccessibility of the full-text primary research article. While the identity of the core molecular targets is known, the specific quantitative data and detailed experimental methodologies required for an in-depth analysis are contained within a key publication that is not presently available in the public domain.
Initial research has identified this compound, chemically known as 2-[4-[4-(5-fluoro-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-butyl]-phthalimide, as a potential antipsychotic agent with a dual mechanism of action. Published abstracts confirm that its primary molecular targets are the dopamine (B1211576) D2 receptor , where it acts as a potent antagonist, and the serotonin (B10506) transporter (SERT) , where it functions as a reuptake inhibitor.[1] This dual pharmacology suggests a potential for broad efficacy in treating symptoms of schizophrenia.
However, a thorough technical guide, as requested, necessitates the inclusion of precise quantitative data to allow for a comparative analysis of this compound's activity. This critical information, including dissociation constants (Ki) for dopamine D2 receptor binding and the half-maximal inhibitory concentration (IC50) for serotonin reuptake, is detailed in the primary research article:
-
van Hes, R., Smid, P., Stroomer, C. N. J., Tipker, K., Tulp, M. T. M., van der Heyden, J. A. M., McCreary, A. C., Hesselink, M. B., & Kruse, C. G. (2003). This compound, a novel, potential antipsychotic, combining potent dopamine D2 receptor antagonism with serotonin reuptake inhibition. Bioorganic & Medicinal Chemistry Letters, 13(3), 405–408.
Despite extensive searches, the full text of this article remains unavailable. Consequently, the following core requirements of the user's request cannot be fulfilled:
-
Data Presentation: Without the specific Ki and IC50 values from the study, a quantitative summary and comparison of this compound's potency at its molecular targets cannot be compiled into the requested tabular format.
-
Experimental Protocols: The detailed methodologies for the dopamine D2 receptor binding assays and the serotonin reuptake inhibition assays are described within the materials and methods section of the inaccessible article. Therefore, a comprehensive description of these experimental protocols cannot be provided.
-
Visualization: The creation of accurate and informative diagrams of the signaling pathways and experimental workflows is contingent on the detailed information present in the full-text publication.
Next Steps
To proceed with the creation of the requested in-depth technical guide, obtaining the full-text version of the aforementioned Bioorganic & Medicinal Chemistry Letters article is essential. This will unlock the necessary quantitative data and experimental details to construct a comprehensive and valuable resource for researchers, scientists, and drug development professionals interested in the molecular pharmacology of this compound.
References
Access to Full-Text Article Required for In-Depth Analysis of SLV310's Molecular Targets
A comprehensive technical guide on the molecular targets of the novel antipsychotic compound SLV310 cannot be generated at this time due to the inaccessibility of the full-text primary research article. While the identity of the core molecular targets is known, the specific quantitative data and detailed experimental methodologies required for an in-depth analysis are contained within a key publication that is not presently available in the public domain.
Initial research has identified this compound, chemically known as 2-[4-[4-(5-fluoro-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-butyl]-phthalimide, as a potential antipsychotic agent with a dual mechanism of action. Published abstracts confirm that its primary molecular targets are the dopamine D2 receptor , where it acts as a potent antagonist, and the serotonin transporter (SERT) , where it functions as a reuptake inhibitor.[1] This dual pharmacology suggests a potential for broad efficacy in treating symptoms of schizophrenia.
However, a thorough technical guide, as requested, necessitates the inclusion of precise quantitative data to allow for a comparative analysis of this compound's activity. This critical information, including dissociation constants (Ki) for dopamine D2 receptor binding and the half-maximal inhibitory concentration (IC50) for serotonin reuptake, is detailed in the primary research article:
-
van Hes, R., Smid, P., Stroomer, C. N. J., Tipker, K., Tulp, M. T. M., van der Heyden, J. A. M., McCreary, A. C., Hesselink, M. B., & Kruse, C. G. (2003). This compound, a novel, potential antipsychotic, combining potent dopamine D2 receptor antagonism with serotonin reuptake inhibition. Bioorganic & Medicinal Chemistry Letters, 13(3), 405–408.
Despite extensive searches, the full text of this article remains unavailable. Consequently, the following core requirements of the user's request cannot be fulfilled:
-
Data Presentation: Without the specific Ki and IC50 values from the study, a quantitative summary and comparison of this compound's potency at its molecular targets cannot be compiled into the requested tabular format.
-
Experimental Protocols: The detailed methodologies for the dopamine D2 receptor binding assays and the serotonin reuptake inhibition assays are described within the materials and methods section of the inaccessible article. Therefore, a comprehensive description of these experimental protocols cannot be provided.
-
Visualization: The creation of accurate and informative diagrams of the signaling pathways and experimental workflows is contingent on the detailed information present in the full-text publication.
Next Steps
To proceed with the creation of the requested in-depth technical guide, obtaining the full-text version of the aforementioned Bioorganic & Medicinal Chemistry Letters article is essential. This will unlock the necessary quantitative data and experimental details to construct a comprehensive and valuable resource for researchers, scientists, and drug development professionals interested in the molecular pharmacology of this compound.
References
Methodological & Application
Application Notes and Protocols for SLV310 and other CB1 Receptor Inverse Agonists in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the in vivo evaluation of SLV310, a compound with potential antipsychotic properties acting through dopamine (B1211576) D2 receptor antagonism and serotonin (B10506) reuptake inhibition. Notably, compounds with similar structural motifs have been characterized as cannabinoid-1 receptor (CB1R) inverse agonists. CB1R inverse agonists are a class of compounds that bind to the CB1 receptor and inhibit its constitutive activity, leading to effects opposite to those of CB1R agonists. This class of drugs has been extensively studied for its potential in treating obesity and metabolic disorders.[1]
The protocols outlined below are based on established methodologies for evaluating CB1R inverse agonists in rodent models and can be adapted for the preclinical assessment of this compound's metabolic effects. The primary focus of these protocols is on diet-induced obesity (DIO) models, which are highly relevant for studying the therapeutic potential of CB1R inverse agonists.
Mechanism of Action and Signaling Pathway
The cannabinoid receptor 1 (CB1) is a G-protein coupled receptor (GPCR) that is predominantly expressed in the central nervous system but is also found in peripheral tissues, including adipose tissue, liver, and skeletal muscle.[2] CB1 receptors are coupled to inhibitory G-proteins (Gi/o).[2][3][4] Agonist binding to CB1R leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[2][3][4] This signaling cascade ultimately modulates neurotransmitter release and influences various physiological processes, including appetite, energy metabolism, and pain sensation.
CB1 receptors exhibit a degree of constitutive activity, meaning they can signal in the absence of an agonist. Inverse agonists, such as this compound may, bind to the inactive state of the CB1R, stabilizing it and thus reducing the basal signaling activity. This leads to an increase in adenylyl cyclase activity and subsequent downstream effects, which are opposite to those produced by CB1R agonists. The signaling pathway also involves the modulation of mitogen-activated protein kinase (MAPK) pathways.[2][3][4]
Quantitative Data from In Vivo Animal Studies
The following table summarizes representative quantitative data from published in vivo studies on various CB1 receptor inverse agonists. This data can serve as a reference for designing and evaluating studies with this compound.
| Compound | Animal Model | Dose | Route of Administration | Treatment Duration | Key Findings | Reference |
| Rimonabant (B1662492) | Diet-Induced Obese (DIO) Mice | 10 mg/kg/day | Oral gavage | 20 days | Significant body weight reduction from day 3. | [5] |
| Rimonabant | Diet-Induced Obese (DIO) Mice | 1 mg/kg/day | Intraperitoneal | 28 days | Significantly reduced body weight and fat mass. | [6] |
| Rimonabant | Diet-Induced Obese (DIO) Mice | 10 mg/kg/day | Oral gavage | 30 days | Persistent weight reduction and decreased body fat. Transient reduction in food intake. | [7] |
| AM251 | Diet-Induced Obese (DIO) Rats | 3 mg/kg/day | Intraperitoneal | 6 weeks | Decreased fat pad weight. | [8][9][10] |
| AM251 | Fructose-fed Rats | 1 mg/kg/day | Intraperitoneal | 8 weeks | Significantly improved triglyceride levels and markers of oxidative stress. | [11] |
| Taranabant | Diet-Induced Obese (DIO) Mice | 0.3, 1, 3 mg/kg/day | Not specified | 2 weeks | Dose-dependent weight loss. | [1] |
| INV-202 | Diet-Induced Obese (DIO) Mice | 0.3 mg/mL in 10 mL/kg | Oral gavage | 13 days | HFD mice lost an average of 27% of their body weight. | [12][13] |
Experimental Protocols
Protocol 1: Evaluation of this compound in a Diet-Induced Obesity (DIO) Mouse Model
This protocol describes a typical study to assess the efficacy of a CB1 receptor inverse agonist in a diet-induced obesity mouse model.
1. Materials and Animals
-
Animals: Male C57BL/6J mice, 8 weeks old.
-
Diets: Standard chow diet (e.g., 10% kcal from fat) and a high-fat diet (HFD) (e.g., 45-60% kcal from fat).
-
Test Compound: this compound, dissolved in an appropriate vehicle (e.g., 0.5% methylcellulose (B11928114) with 0.1% Tween 80 in sterile water).
-
Equipment: Animal balances, metabolic cages (optional, for food/water intake and energy expenditure measurements), oral gavage needles, standard animal housing facilities.
2. Experimental Workflow
3. Detailed Methodology
-
Acclimatization: Upon arrival, house the mice in a controlled environment (12:12 h light-dark cycle, 22 ± 2°C) with ad libitum access to standard chow and water for one week.
-
Diet-Induced Obesity Induction: After acclimatization, switch the diet of the experimental group to a high-fat diet for 8-14 weeks to induce obesity.[14][15] A control group should remain on the standard chow diet. Monitor body weights weekly.
-
Randomization: Once a significant difference in body weight is observed between the HFD and chow-fed groups, randomize the obese mice into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose). Group randomization should be based on body weight to ensure no significant differences between groups at the start of the treatment period.
-
Treatment: Administer this compound or vehicle daily via oral gavage for a predetermined period (e.g., 4 weeks). The volume of administration should be consistent across all animals (e.g., 10 mL/kg).
-
Monitoring:
-
Body Weight: Record the body weight of each animal at least twice a week.
-
Food and Water Intake: Measure food and water consumption daily or several times a week. If using metabolic cages, more precise measurements can be obtained.
-
-
Endpoint Analysis: At the end of the treatment period, perform the following analyses:
-
Fasting and Blood Collection: Fast the animals overnight (approximately 12-16 hours) before the final procedures. Collect blood via cardiac puncture or another approved method for serum analysis of glucose, insulin, lipids (triglycerides, cholesterol), and other relevant biomarkers.
-
Body Composition: Analyze body composition (fat mass, lean mass) using techniques such as DEXA or MRI.
-
Tissue Collection: Euthanize the animals and collect relevant tissues such as liver, adipose tissue (e.g., epididymal, subcutaneous), and brain for further analysis (e.g., histology, gene expression).
-
4. Data Analysis
Analyze data using appropriate statistical methods, such as t-tests for two-group comparisons or ANOVA for multiple group comparisons, followed by post-hoc tests. Data are typically presented as mean ± SEM. A p-value of < 0.05 is generally considered statistically significant.
Conclusion
The provided application notes and protocols offer a comprehensive framework for the in vivo investigation of this compound and other CB1 receptor inverse agonists in animal models of metabolic disorders. By following these established methodologies, researchers can effectively evaluate the therapeutic potential of these compounds and gain valuable insights into their mechanisms of action. Careful consideration of experimental design, including appropriate controls and statistical analysis, is crucial for obtaining robust and reproducible results.
References
- 1. Cannabinoid-1 receptor inverse agonists: current understanding of mechanism of action and unanswered questions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CB1 Cannabinoid Receptors and their Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jme.bioscientifica.com [jme.bioscientifica.com]
- 5. researchgate.net [researchgate.net]
- 6. Hepatic targeting of the centrally active cannabinoid 1 receptor (CB1R) blocker rimonabant via PLGA nanoparticles for treating fatty liver disease and diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of chronic oral rimonabant administration on energy budgets of diet-induced obese C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CB1 Ligand AM251 Induces Weight Loss and Fat Reduction in Addition to Increased Systemic Inflammation in Diet-Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CB1 Ligand AM251 induces weight loss and fat reduction in addition to increased systemic inflammation in diet-induced obesity | VU Research Repository | Victoria University | Melbourne Australia [vuir.vu.edu.au]
- 10. researchgate.net [researchgate.net]
- 11. longdom.org [longdom.org]
- 12. journals.physiology.org [journals.physiology.org]
- 13. A cannabinoid receptor 1 inverse agonist induces weight loss and reduces airway hyperresponsiveness in a mouse model of obese asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. JCI - Endocannabinoid activation at hepatic CB1 receptors stimulates fatty acid synthesis and contributes to diet-induced obesity [jci.org]
- 15. Diet-induced obesity murine model [protocols.io]
Application Notes and Protocols for SLV310 and other CB1 Receptor Inverse Agonists in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the in vivo evaluation of SLV310, a compound with potential antipsychotic properties acting through dopamine D2 receptor antagonism and serotonin reuptake inhibition. Notably, compounds with similar structural motifs have been characterized as cannabinoid-1 receptor (CB1R) inverse agonists. CB1R inverse agonists are a class of compounds that bind to the CB1 receptor and inhibit its constitutive activity, leading to effects opposite to those of CB1R agonists. This class of drugs has been extensively studied for its potential in treating obesity and metabolic disorders.[1]
The protocols outlined below are based on established methodologies for evaluating CB1R inverse agonists in rodent models and can be adapted for the preclinical assessment of this compound's metabolic effects. The primary focus of these protocols is on diet-induced obesity (DIO) models, which are highly relevant for studying the therapeutic potential of CB1R inverse agonists.
Mechanism of Action and Signaling Pathway
The cannabinoid receptor 1 (CB1) is a G-protein coupled receptor (GPCR) that is predominantly expressed in the central nervous system but is also found in peripheral tissues, including adipose tissue, liver, and skeletal muscle.[2] CB1 receptors are coupled to inhibitory G-proteins (Gi/o).[2][3][4] Agonist binding to CB1R leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[2][3][4] This signaling cascade ultimately modulates neurotransmitter release and influences various physiological processes, including appetite, energy metabolism, and pain sensation.
CB1 receptors exhibit a degree of constitutive activity, meaning they can signal in the absence of an agonist. Inverse agonists, such as this compound may, bind to the inactive state of the CB1R, stabilizing it and thus reducing the basal signaling activity. This leads to an increase in adenylyl cyclase activity and subsequent downstream effects, which are opposite to those produced by CB1R agonists. The signaling pathway also involves the modulation of mitogen-activated protein kinase (MAPK) pathways.[2][3][4]
Quantitative Data from In Vivo Animal Studies
The following table summarizes representative quantitative data from published in vivo studies on various CB1 receptor inverse agonists. This data can serve as a reference for designing and evaluating studies with this compound.
| Compound | Animal Model | Dose | Route of Administration | Treatment Duration | Key Findings | Reference |
| Rimonabant | Diet-Induced Obese (DIO) Mice | 10 mg/kg/day | Oral gavage | 20 days | Significant body weight reduction from day 3. | [5] |
| Rimonabant | Diet-Induced Obese (DIO) Mice | 1 mg/kg/day | Intraperitoneal | 28 days | Significantly reduced body weight and fat mass. | [6] |
| Rimonabant | Diet-Induced Obese (DIO) Mice | 10 mg/kg/day | Oral gavage | 30 days | Persistent weight reduction and decreased body fat. Transient reduction in food intake. | [7] |
| AM251 | Diet-Induced Obese (DIO) Rats | 3 mg/kg/day | Intraperitoneal | 6 weeks | Decreased fat pad weight. | [8][9][10] |
| AM251 | Fructose-fed Rats | 1 mg/kg/day | Intraperitoneal | 8 weeks | Significantly improved triglyceride levels and markers of oxidative stress. | [11] |
| Taranabant | Diet-Induced Obese (DIO) Mice | 0.3, 1, 3 mg/kg/day | Not specified | 2 weeks | Dose-dependent weight loss. | [1] |
| INV-202 | Diet-Induced Obese (DIO) Mice | 0.3 mg/mL in 10 mL/kg | Oral gavage | 13 days | HFD mice lost an average of 27% of their body weight. | [12][13] |
Experimental Protocols
Protocol 1: Evaluation of this compound in a Diet-Induced Obesity (DIO) Mouse Model
This protocol describes a typical study to assess the efficacy of a CB1 receptor inverse agonist in a diet-induced obesity mouse model.
1. Materials and Animals
-
Animals: Male C57BL/6J mice, 8 weeks old.
-
Diets: Standard chow diet (e.g., 10% kcal from fat) and a high-fat diet (HFD) (e.g., 45-60% kcal from fat).
-
Test Compound: this compound, dissolved in an appropriate vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80 in sterile water).
-
Equipment: Animal balances, metabolic cages (optional, for food/water intake and energy expenditure measurements), oral gavage needles, standard animal housing facilities.
2. Experimental Workflow
3. Detailed Methodology
-
Acclimatization: Upon arrival, house the mice in a controlled environment (12:12 h light-dark cycle, 22 ± 2°C) with ad libitum access to standard chow and water for one week.
-
Diet-Induced Obesity Induction: After acclimatization, switch the diet of the experimental group to a high-fat diet for 8-14 weeks to induce obesity.[14][15] A control group should remain on the standard chow diet. Monitor body weights weekly.
-
Randomization: Once a significant difference in body weight is observed between the HFD and chow-fed groups, randomize the obese mice into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose). Group randomization should be based on body weight to ensure no significant differences between groups at the start of the treatment period.
-
Treatment: Administer this compound or vehicle daily via oral gavage for a predetermined period (e.g., 4 weeks). The volume of administration should be consistent across all animals (e.g., 10 mL/kg).
-
Monitoring:
-
Body Weight: Record the body weight of each animal at least twice a week.
-
Food and Water Intake: Measure food and water consumption daily or several times a week. If using metabolic cages, more precise measurements can be obtained.
-
-
Endpoint Analysis: At the end of the treatment period, perform the following analyses:
-
Fasting and Blood Collection: Fast the animals overnight (approximately 12-16 hours) before the final procedures. Collect blood via cardiac puncture or another approved method for serum analysis of glucose, insulin, lipids (triglycerides, cholesterol), and other relevant biomarkers.
-
Body Composition: Analyze body composition (fat mass, lean mass) using techniques such as DEXA or MRI.
-
Tissue Collection: Euthanize the animals and collect relevant tissues such as liver, adipose tissue (e.g., epididymal, subcutaneous), and brain for further analysis (e.g., histology, gene expression).
-
4. Data Analysis
Analyze data using appropriate statistical methods, such as t-tests for two-group comparisons or ANOVA for multiple group comparisons, followed by post-hoc tests. Data are typically presented as mean ± SEM. A p-value of < 0.05 is generally considered statistically significant.
Conclusion
The provided application notes and protocols offer a comprehensive framework for the in vivo investigation of this compound and other CB1 receptor inverse agonists in animal models of metabolic disorders. By following these established methodologies, researchers can effectively evaluate the therapeutic potential of these compounds and gain valuable insights into their mechanisms of action. Careful consideration of experimental design, including appropriate controls and statistical analysis, is crucial for obtaining robust and reproducible results.
References
- 1. Cannabinoid-1 receptor inverse agonists: current understanding of mechanism of action and unanswered questions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CB1 Cannabinoid Receptors and their Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jme.bioscientifica.com [jme.bioscientifica.com]
- 5. researchgate.net [researchgate.net]
- 6. Hepatic targeting of the centrally active cannabinoid 1 receptor (CB1R) blocker rimonabant via PLGA nanoparticles for treating fatty liver disease and diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of chronic oral rimonabant administration on energy budgets of diet-induced obese C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CB1 Ligand AM251 Induces Weight Loss and Fat Reduction in Addition to Increased Systemic Inflammation in Diet-Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CB1 Ligand AM251 induces weight loss and fat reduction in addition to increased systemic inflammation in diet-induced obesity | VU Research Repository | Victoria University | Melbourne Australia [vuir.vu.edu.au]
- 10. researchgate.net [researchgate.net]
- 11. longdom.org [longdom.org]
- 12. journals.physiology.org [journals.physiology.org]
- 13. A cannabinoid receptor 1 inverse agonist induces weight loss and reduces airway hyperresponsiveness in a mouse model of obese asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. JCI - Endocannabinoid activation at hepatic CB1 receptors stimulates fatty acid synthesis and contributes to diet-induced obesity [jci.org]
- 15. Diet-induced obesity murine model [protocols.io]
Application Notes and Protocols for SLV310 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
SLV310 is a novel pharmacological agent with a unique dual mechanism of action, functioning as both a potent dopamine (B1211576) D2 receptor antagonist and a serotonin (B10506) reuptake inhibitor.[1] Its chemical formula is C₂₅H₂₄FN₃O₂ with a molecular weight of 417.48 g/mol . These characteristics make this compound a compound of significant interest for in vitro studies related to neuropsychiatric disorders such as schizophrenia and bipolar disorder. These application notes provide detailed protocols for the dissolution and preparation of this compound for use in cell culture experiments, as well as methodologies for assessing its biological activity.
Data Presentation
The following table summarizes key quantitative data for the experimental protocols described below.
| Parameter | Value | Notes |
| This compound Stock Solution | ||
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | High-purity, sterile-filtered DMSO is recommended. |
| Recommended Stock Conc. | 10 mM | A higher or lower concentration may be necessary depending on the specific experimental requirements and observed solubility. |
| Storage Temperature | -20°C or -80°C | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
| Cell Culture Working Conc. | ||
| Typical Range | 1 nM - 10 µM | The optimal concentration should be determined empirically for each cell line and assay through dose-response experiments. |
| Final DMSO Concentration | < 0.1% (v/v) | High concentrations of DMSO can be toxic to cells. Ensure the final concentration in the culture medium is as low as possible. |
| Cytotoxicity Assay | ||
| Cell Seeding Density | Varies by cell type | Typically 5,000 - 10,000 cells/well in a 96-well plate. Optimize for logarithmic growth during the assay period. |
| Incubation Time | 24 - 72 hours | The incubation time with this compound will depend on the cell type and the specific research question. |
| Functional Assays | ||
| D2 Receptor Antagonist Assay | 1 nM - 10 µM | The concentration range should bracket the expected Ki or IC₅₀ value. |
| Serotonin Reuptake Assay | 1 nM - 10 µM | The concentration range should be sufficient to observe a complete inhibition curve. |
Experimental Protocols
I. Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Calculate the required mass of this compound:
-
For 1 mL of a 10 mM stock solution, the required mass is:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 417.48 g/mol = 0.0041748 g = 4.17 mg
-
-
-
Dissolution:
-
Aseptically weigh 4.17 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath may be required to aid dissolution.
-
-
Storage:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
-
II. Preparation of this compound Working Solutions for Cell Culture
This protocol describes the dilution of the this compound stock solution to final working concentrations in cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a sterile 96-well plate for serial dilutions
Procedure:
-
Thaw the stock solution:
-
Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
-
Prepare intermediate dilutions (if necessary):
-
For lower final concentrations, it is recommended to perform one or more serial dilutions of the stock solution in sterile DMSO or cell culture medium.
-
-
Prepare the final working solution:
-
Add the appropriate volume of the this compound stock or intermediate dilution to pre-warmed complete cell culture medium to achieve the desired final concentration.
-
Example for a 10 µM final concentration in 10 mL of medium:
-
Add 10 µL of the 10 mM stock solution to 9.99 mL of cell culture medium.
-
-
Mix gently by inverting the tube or pipetting up and down.
-
Ensure the final concentration of DMSO in the cell culture medium is below 0.1% (v/v) to minimize solvent toxicity.
-
III. Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol provides a general method to assess the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound working solutions
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Treatment:
-
Remove the medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
-
Incubation:
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
-
Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
IV. Functional Assay: Dopamine D2 Receptor Antagonism
This protocol describes a method to determine the functional antagonism of this compound at the dopamine D2 receptor by measuring its ability to block dopamine-induced inhibition of cAMP production.[2]
Materials:
-
Cells stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293)
-
Complete cell culture medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Forskolin (to stimulate adenylate cyclase)
-
Dopamine (agonist)
-
This compound working solutions
-
cAMP detection kit (e.g., HTRF or ELISA-based)
-
96-well or 384-well plates
Procedure:
-
Cell Preparation:
-
Seed the D2 receptor-expressing cells into the appropriate assay plate and culture overnight.
-
-
Antagonist Treatment:
-
Remove the culture medium and wash the cells once with assay buffer.
-
Add this compound at various concentrations to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
-
Agonist Stimulation:
-
Add a fixed concentration of dopamine (typically the EC₈₀) to the wells in the presence of forskolin.
-
Include controls for basal cAMP levels (no dopamine or forskolin), forskolin-stimulated levels, and dopamine-inhibited levels.
-
-
Incubation:
-
Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.
-
-
Data Analysis:
-
Plot the cAMP levels against the concentration of this compound to determine the IC₅₀ value, which represents the concentration of this compound required to inhibit 50% of the dopamine-induced response.
-
V. Functional Assay: Serotonin Reuptake Inhibition
This protocol outlines a method to measure the inhibition of serotonin reuptake by this compound in cells expressing the serotonin transporter (SERT).
Materials:
-
Cells stably expressing the human serotonin transporter (e.g., HEK293-hSERT)
-
Complete cell culture medium
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)
-
[³H]-Serotonin (radiolabeled serotonin)
-
This compound working solutions
-
A known SERT inhibitor for positive control (e.g., fluoxetine)
-
96-well plates
-
Scintillation counter
Procedure:
-
Cell Preparation:
-
Seed the SERT-expressing cells into a 96-well plate and culture to confluency.
-
-
Pre-incubation:
-
Wash the cells with uptake buffer.
-
Pre-incubate the cells with various concentrations of this compound or a positive control for 10-20 minutes at 37°C.
-
-
Initiation of Uptake:
-
Add [³H]-Serotonin to each well to initiate the uptake reaction.
-
-
Incubation:
-
Incubate for a short period (e.g., 10-15 minutes) at 37°C.
-
-
Termination of Uptake:
-
Rapidly wash the cells with ice-cold uptake buffer to stop the reuptake process.
-
-
Cell Lysis and Measurement:
-
Lyse the cells and measure the amount of incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the concentration of this compound that inhibits 50% of the specific serotonin uptake (IC₅₀).
-
Visualizations
Caption: Workflow for the preparation of this compound stock and working solutions.
Caption: Simplified signaling pathways affected by this compound.
References
Application Notes and Protocols for SLV310 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
SLV310 is a novel pharmacological agent with a unique dual mechanism of action, functioning as both a potent dopamine D2 receptor antagonist and a serotonin reuptake inhibitor.[1] Its chemical formula is C₂₅H₂₄FN₃O₂ with a molecular weight of 417.48 g/mol . These characteristics make this compound a compound of significant interest for in vitro studies related to neuropsychiatric disorders such as schizophrenia and bipolar disorder. These application notes provide detailed protocols for the dissolution and preparation of this compound for use in cell culture experiments, as well as methodologies for assessing its biological activity.
Data Presentation
The following table summarizes key quantitative data for the experimental protocols described below.
| Parameter | Value | Notes |
| This compound Stock Solution | ||
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | High-purity, sterile-filtered DMSO is recommended. |
| Recommended Stock Conc. | 10 mM | A higher or lower concentration may be necessary depending on the specific experimental requirements and observed solubility. |
| Storage Temperature | -20°C or -80°C | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
| Cell Culture Working Conc. | ||
| Typical Range | 1 nM - 10 µM | The optimal concentration should be determined empirically for each cell line and assay through dose-response experiments. |
| Final DMSO Concentration | < 0.1% (v/v) | High concentrations of DMSO can be toxic to cells. Ensure the final concentration in the culture medium is as low as possible. |
| Cytotoxicity Assay | ||
| Cell Seeding Density | Varies by cell type | Typically 5,000 - 10,000 cells/well in a 96-well plate. Optimize for logarithmic growth during the assay period. |
| Incubation Time | 24 - 72 hours | The incubation time with this compound will depend on the cell type and the specific research question. |
| Functional Assays | ||
| D2 Receptor Antagonist Assay | 1 nM - 10 µM | The concentration range should bracket the expected Ki or IC₅₀ value. |
| Serotonin Reuptake Assay | 1 nM - 10 µM | The concentration range should be sufficient to observe a complete inhibition curve. |
Experimental Protocols
I. Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Calculate the required mass of this compound:
-
For 1 mL of a 10 mM stock solution, the required mass is:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 417.48 g/mol = 0.0041748 g = 4.17 mg
-
-
-
Dissolution:
-
Aseptically weigh 4.17 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath may be required to aid dissolution.
-
-
Storage:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
-
II. Preparation of this compound Working Solutions for Cell Culture
This protocol describes the dilution of the this compound stock solution to final working concentrations in cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a sterile 96-well plate for serial dilutions
Procedure:
-
Thaw the stock solution:
-
Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
-
Prepare intermediate dilutions (if necessary):
-
For lower final concentrations, it is recommended to perform one or more serial dilutions of the stock solution in sterile DMSO or cell culture medium.
-
-
Prepare the final working solution:
-
Add the appropriate volume of the this compound stock or intermediate dilution to pre-warmed complete cell culture medium to achieve the desired final concentration.
-
Example for a 10 µM final concentration in 10 mL of medium:
-
Add 10 µL of the 10 mM stock solution to 9.99 mL of cell culture medium.
-
-
Mix gently by inverting the tube or pipetting up and down.
-
Ensure the final concentration of DMSO in the cell culture medium is below 0.1% (v/v) to minimize solvent toxicity.
-
III. Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol provides a general method to assess the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound working solutions
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Treatment:
-
Remove the medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
-
Incubation:
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
-
Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
IV. Functional Assay: Dopamine D2 Receptor Antagonism
This protocol describes a method to determine the functional antagonism of this compound at the dopamine D2 receptor by measuring its ability to block dopamine-induced inhibition of cAMP production.[2]
Materials:
-
Cells stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293)
-
Complete cell culture medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Forskolin (to stimulate adenylate cyclase)
-
Dopamine (agonist)
-
This compound working solutions
-
cAMP detection kit (e.g., HTRF or ELISA-based)
-
96-well or 384-well plates
Procedure:
-
Cell Preparation:
-
Seed the D2 receptor-expressing cells into the appropriate assay plate and culture overnight.
-
-
Antagonist Treatment:
-
Remove the culture medium and wash the cells once with assay buffer.
-
Add this compound at various concentrations to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
-
Agonist Stimulation:
-
Add a fixed concentration of dopamine (typically the EC₈₀) to the wells in the presence of forskolin.
-
Include controls for basal cAMP levels (no dopamine or forskolin), forskolin-stimulated levels, and dopamine-inhibited levels.
-
-
Incubation:
-
Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.
-
-
Data Analysis:
-
Plot the cAMP levels against the concentration of this compound to determine the IC₅₀ value, which represents the concentration of this compound required to inhibit 50% of the dopamine-induced response.
-
V. Functional Assay: Serotonin Reuptake Inhibition
This protocol outlines a method to measure the inhibition of serotonin reuptake by this compound in cells expressing the serotonin transporter (SERT).
Materials:
-
Cells stably expressing the human serotonin transporter (e.g., HEK293-hSERT)
-
Complete cell culture medium
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)
-
[³H]-Serotonin (radiolabeled serotonin)
-
This compound working solutions
-
A known SERT inhibitor for positive control (e.g., fluoxetine)
-
96-well plates
-
Scintillation counter
Procedure:
-
Cell Preparation:
-
Seed the SERT-expressing cells into a 96-well plate and culture to confluency.
-
-
Pre-incubation:
-
Wash the cells with uptake buffer.
-
Pre-incubate the cells with various concentrations of this compound or a positive control for 10-20 minutes at 37°C.
-
-
Initiation of Uptake:
-
Add [³H]-Serotonin to each well to initiate the uptake reaction.
-
-
Incubation:
-
Incubate for a short period (e.g., 10-15 minutes) at 37°C.
-
-
Termination of Uptake:
-
Rapidly wash the cells with ice-cold uptake buffer to stop the reuptake process.
-
-
Cell Lysis and Measurement:
-
Lyse the cells and measure the amount of incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the concentration of this compound that inhibits 50% of the specific serotonin uptake (IC₅₀).
-
Visualizations
Caption: Workflow for the preparation of this compound stock and working solutions.
Caption: Simplified signaling pathways affected by this compound.
References
Application Notes and Protocols for the Use of SLV310 in Electrophysiology Recordings
For Researchers, Scientists, and Drug Development Professionals
Introduction
SLV310 is a novel compound with a unique pharmacological profile, acting as a potent dopamine (B1211576) D2 receptor antagonist and a serotonin (B10506) reuptake inhibitor.[1][2] This dual action suggests its potential utility in the treatment of a range of neurological and psychiatric disorders, including schizophrenia.[1][2] Electrophysiological studies are crucial for elucidating the effects of this compound on neuronal excitability, synaptic transmission, and neural circuit function. These application notes provide detailed protocols for investigating the electrophysiological properties of this compound in vitro.
Mechanism of Action
This compound exerts its effects through two primary mechanisms:
-
Dopamine D2 Receptor Antagonism: this compound is a potent antagonist of the dopamine D2 receptor, with a binding affinity (Ki) of 5 nM.[3] D2 receptors are G-protein coupled receptors that are typically coupled to Gαi/o proteins. Their activation generally leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP), and the modulation of ion channel activity. By blocking these receptors, this compound can prevent the inhibitory effects of dopamine, thereby altering neuronal firing patterns and synaptic plasticity.
-
Serotonin Reuptake Inhibition: this compound also functions as a serotonin reuptake inhibitor.[1][2] The serotonin transporter (SERT) is responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron, thus terminating its action.[4][5][6] By inhibiting SERT, this compound increases the extracellular concentration of serotonin, leading to enhanced and prolonged activation of postsynaptic serotonin receptors.[4][5]
Data Presentation
A summary of the known quantitative data for this compound is presented in the table below.
| Parameter | Value | Target | Reference |
| Binding Affinity (Ki) | 5 nM | Dopamine D2 Receptor | [3] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and a general experimental workflow for its characterization using electrophysiology.
Caption: Proposed signaling pathway of this compound.
Caption: Experimental workflow for electrophysiological recording.
Experimental Protocols
The following protocols are designed for in vitro whole-cell patch-clamp recordings in acute brain slices to investigate the effects of this compound. These protocols can be adapted for different brain regions and neuronal populations.
Protocol 1: Effect of this compound on Intrinsic Excitability
Objective: To determine the effect of this compound on the intrinsic membrane properties and firing characteristics of neurons.
Materials:
-
This compound
-
Artificial cerebrospinal fluid (aCSF)
-
Internal solution for patch pipettes
-
Brain slice preparation equipment (vibratome, dissection tools)
-
Electrophysiology rig (microscope, micromanipulators, amplifier, digitizer)
-
Data acquisition and analysis software
Methodology:
-
Brain Slice Preparation:
-
Anesthetize and decapitate a rodent according to approved animal care protocols.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) aCSF.
-
Prepare 250-350 µm thick coronal or sagittal slices of the brain region of interest (e.g., prefrontal cortex, striatum, or hippocampus) using a vibratome.
-
Allow slices to recover in oxygenated aCSF at 32-34°C for at least 30 minutes, and then at room temperature for at least 1 hour before recording.
-
-
Solutions:
-
aCSF (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose, bubbled with 95% O2 / 5% CO2.
-
Internal Solution (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine, with pH adjusted to 7.3 with KOH and osmolarity adjusted to 290-300 mOsm.
-
-
Whole-Cell Recording:
-
Transfer a brain slice to the recording chamber and perfuse with oxygenated aCSF at a rate of 2-3 mL/min at 30-32°C.
-
Visualize neurons using a microscope with infrared differential interference contrast (IR-DIC) optics.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with internal solution.
-
Establish a whole-cell patch-clamp configuration on a target neuron.
-
-
Data Acquisition:
-
Record in current-clamp mode.
-
After establishing a stable whole-cell recording, determine the resting membrane potential.
-
Apply a series of hyperpolarizing and depolarizing current steps (e.g., -100 pA to +300 pA in 20 pA increments, 500 ms (B15284909) duration) to elicit action potentials and assess input resistance.
-
Record baseline activity for 5-10 minutes.
-
Bath apply this compound at the desired concentration (e.g., 10 nM - 1 µM) and record for 10-15 minutes.
-
Perform a washout with aCSF for at least 15 minutes and record the recovery.
-
-
Data Analysis:
-
Measure and compare the following parameters before, during, and after this compound application:
-
Resting membrane potential
-
Input resistance
-
Action potential threshold, amplitude, and width
-
Firing frequency (number of spikes per current step)
-
Accommodation index
-
-
Protocol 2: Effect of this compound on Synaptic Transmission
Objective: To investigate the effect of this compound on excitatory and inhibitory synaptic transmission.
Methodology:
-
Brain Slice Preparation and Solutions: Follow steps 1 and 2 from Protocol 1.
-
Whole-Cell Recording:
-
Establish a whole-cell patch-clamp configuration as described in Protocol 1.
-
For recording excitatory postsynaptic currents (EPSCs), clamp the neuron at -70 mV.
-
For recording inhibitory postsynaptic currents (IPSCs), clamp the neuron at 0 mV or the reversal potential for glutamate.
-
-
Synaptic Stimulation:
-
Place a stimulating electrode (e.g., a bipolar tungsten electrode) in a region that provides synaptic input to the recorded neuron.
-
Deliver brief electrical pulses (e.g., 0.1-0.2 ms duration) to evoke synaptic currents.
-
-
Data Acquisition:
-
Record baseline evoked EPSCs or IPSCs for 5-10 minutes.
-
Bath apply this compound at the desired concentration.
-
Continue to record evoked synaptic currents for 15-20 minutes in the presence of this compound.
-
To assess effects on presynaptic release probability, a paired-pulse protocol (e.g., two stimuli separated by 50 ms) can be employed.
-
Perform a washout with aCSF.
-
-
Data Analysis:
-
Measure the amplitude, rise time, and decay time of the evoked EPSCs or IPSCs.
-
Calculate the paired-pulse ratio (PPR = amplitude of the second response / amplitude of the first response).
-
Compare these parameters before, during, and after this compound application to determine its effects on synaptic strength and presynaptic release probability.
-
Expected Outcomes and Interpretation
-
D2 Receptor Antagonism: Blockade of D2 receptors is expected to increase neuronal excitability, particularly in brain regions with high dopaminergic tone like the striatum.[7] This may manifest as a depolarization of the resting membrane potential, a decrease in the current required to elicit an action potential, and an increase in firing rate.[7] In terms of synaptic transmission, D2 receptor antagonism may enhance excitatory postsynaptic potentials (EPSPs).[7]
-
Serotonin Reuptake Inhibition: Inhibition of serotonin reuptake will increase extracellular serotonin levels. The electrophysiological consequences will depend on the specific serotonin receptor subtypes expressed on the recorded neuron and presynaptic terminals. This could lead to either excitatory or inhibitory effects on neuronal activity and synaptic transmission.[8]
By dissecting the effects of this compound on both intrinsic properties and synaptic transmission, researchers can gain a comprehensive understanding of its neuronal mechanisms of action. These protocols provide a foundation for further investigation into the therapeutic potential of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, a novel, potential antipsychotic, combining potent dopamine D2 receptor antagonism with serotonin reuptake inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Selective Serotonin Reuptake Inhibitors (SSRI) Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. The mechanism of a high-affinity allosteric inhibitor of the serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jneurosci.org [jneurosci.org]
- 8. Altered response to the selective serotonin reuptake inhibitor escitalopram in mice heterozygous for the serotonin transporter: an electrophysiological and neurochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of SLV310 in Electrophysiology Recordings
For Researchers, Scientists, and Drug Development Professionals
Introduction
SLV310 is a novel compound with a unique pharmacological profile, acting as a potent dopamine D2 receptor antagonist and a serotonin reuptake inhibitor.[1][2] This dual action suggests its potential utility in the treatment of a range of neurological and psychiatric disorders, including schizophrenia.[1][2] Electrophysiological studies are crucial for elucidating the effects of this compound on neuronal excitability, synaptic transmission, and neural circuit function. These application notes provide detailed protocols for investigating the electrophysiological properties of this compound in vitro.
Mechanism of Action
This compound exerts its effects through two primary mechanisms:
-
Dopamine D2 Receptor Antagonism: this compound is a potent antagonist of the dopamine D2 receptor, with a binding affinity (Ki) of 5 nM.[3] D2 receptors are G-protein coupled receptors that are typically coupled to Gαi/o proteins. Their activation generally leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP), and the modulation of ion channel activity. By blocking these receptors, this compound can prevent the inhibitory effects of dopamine, thereby altering neuronal firing patterns and synaptic plasticity.
-
Serotonin Reuptake Inhibition: this compound also functions as a serotonin reuptake inhibitor.[1][2] The serotonin transporter (SERT) is responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron, thus terminating its action.[4][5][6] By inhibiting SERT, this compound increases the extracellular concentration of serotonin, leading to enhanced and prolonged activation of postsynaptic serotonin receptors.[4][5]
Data Presentation
A summary of the known quantitative data for this compound is presented in the table below.
| Parameter | Value | Target | Reference |
| Binding Affinity (Ki) | 5 nM | Dopamine D2 Receptor | [3] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and a general experimental workflow for its characterization using electrophysiology.
Caption: Proposed signaling pathway of this compound.
Caption: Experimental workflow for electrophysiological recording.
Experimental Protocols
The following protocols are designed for in vitro whole-cell patch-clamp recordings in acute brain slices to investigate the effects of this compound. These protocols can be adapted for different brain regions and neuronal populations.
Protocol 1: Effect of this compound on Intrinsic Excitability
Objective: To determine the effect of this compound on the intrinsic membrane properties and firing characteristics of neurons.
Materials:
-
This compound
-
Artificial cerebrospinal fluid (aCSF)
-
Internal solution for patch pipettes
-
Brain slice preparation equipment (vibratome, dissection tools)
-
Electrophysiology rig (microscope, micromanipulators, amplifier, digitizer)
-
Data acquisition and analysis software
Methodology:
-
Brain Slice Preparation:
-
Anesthetize and decapitate a rodent according to approved animal care protocols.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) aCSF.
-
Prepare 250-350 µm thick coronal or sagittal slices of the brain region of interest (e.g., prefrontal cortex, striatum, or hippocampus) using a vibratome.
-
Allow slices to recover in oxygenated aCSF at 32-34°C for at least 30 minutes, and then at room temperature for at least 1 hour before recording.
-
-
Solutions:
-
aCSF (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose, bubbled with 95% O2 / 5% CO2.
-
Internal Solution (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine, with pH adjusted to 7.3 with KOH and osmolarity adjusted to 290-300 mOsm.
-
-
Whole-Cell Recording:
-
Transfer a brain slice to the recording chamber and perfuse with oxygenated aCSF at a rate of 2-3 mL/min at 30-32°C.
-
Visualize neurons using a microscope with infrared differential interference contrast (IR-DIC) optics.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with internal solution.
-
Establish a whole-cell patch-clamp configuration on a target neuron.
-
-
Data Acquisition:
-
Record in current-clamp mode.
-
After establishing a stable whole-cell recording, determine the resting membrane potential.
-
Apply a series of hyperpolarizing and depolarizing current steps (e.g., -100 pA to +300 pA in 20 pA increments, 500 ms duration) to elicit action potentials and assess input resistance.
-
Record baseline activity for 5-10 minutes.
-
Bath apply this compound at the desired concentration (e.g., 10 nM - 1 µM) and record for 10-15 minutes.
-
Perform a washout with aCSF for at least 15 minutes and record the recovery.
-
-
Data Analysis:
-
Measure and compare the following parameters before, during, and after this compound application:
-
Resting membrane potential
-
Input resistance
-
Action potential threshold, amplitude, and width
-
Firing frequency (number of spikes per current step)
-
Accommodation index
-
-
Protocol 2: Effect of this compound on Synaptic Transmission
Objective: To investigate the effect of this compound on excitatory and inhibitory synaptic transmission.
Methodology:
-
Brain Slice Preparation and Solutions: Follow steps 1 and 2 from Protocol 1.
-
Whole-Cell Recording:
-
Establish a whole-cell patch-clamp configuration as described in Protocol 1.
-
For recording excitatory postsynaptic currents (EPSCs), clamp the neuron at -70 mV.
-
For recording inhibitory postsynaptic currents (IPSCs), clamp the neuron at 0 mV or the reversal potential for glutamate.
-
-
Synaptic Stimulation:
-
Place a stimulating electrode (e.g., a bipolar tungsten electrode) in a region that provides synaptic input to the recorded neuron.
-
Deliver brief electrical pulses (e.g., 0.1-0.2 ms duration) to evoke synaptic currents.
-
-
Data Acquisition:
-
Record baseline evoked EPSCs or IPSCs for 5-10 minutes.
-
Bath apply this compound at the desired concentration.
-
Continue to record evoked synaptic currents for 15-20 minutes in the presence of this compound.
-
To assess effects on presynaptic release probability, a paired-pulse protocol (e.g., two stimuli separated by 50 ms) can be employed.
-
Perform a washout with aCSF.
-
-
Data Analysis:
-
Measure the amplitude, rise time, and decay time of the evoked EPSCs or IPSCs.
-
Calculate the paired-pulse ratio (PPR = amplitude of the second response / amplitude of the first response).
-
Compare these parameters before, during, and after this compound application to determine its effects on synaptic strength and presynaptic release probability.
-
Expected Outcomes and Interpretation
-
D2 Receptor Antagonism: Blockade of D2 receptors is expected to increase neuronal excitability, particularly in brain regions with high dopaminergic tone like the striatum.[7] This may manifest as a depolarization of the resting membrane potential, a decrease in the current required to elicit an action potential, and an increase in firing rate.[7] In terms of synaptic transmission, D2 receptor antagonism may enhance excitatory postsynaptic potentials (EPSPs).[7]
-
Serotonin Reuptake Inhibition: Inhibition of serotonin reuptake will increase extracellular serotonin levels. The electrophysiological consequences will depend on the specific serotonin receptor subtypes expressed on the recorded neuron and presynaptic terminals. This could lead to either excitatory or inhibitory effects on neuronal activity and synaptic transmission.[8]
By dissecting the effects of this compound on both intrinsic properties and synaptic transmission, researchers can gain a comprehensive understanding of its neuronal mechanisms of action. These protocols provide a foundation for further investigation into the therapeutic potential of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, a novel, potential antipsychotic, combining potent dopamine D2 receptor antagonism with serotonin reuptake inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Selective Serotonin Reuptake Inhibitors (SSRI) Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. The mechanism of a high-affinity allosteric inhibitor of the serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jneurosci.org [jneurosci.org]
- 8. Altered response to the selective serotonin reuptake inhibitor escitalopram in mice heterozygous for the serotonin transporter: an electrophysiological and neurochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
SLV310: Preclinical Dosing, Administration, and Safety Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols for Preclinical Evaluation of SLV310 (Bifeprunox)
Introduction:
This compound, also known as bifeprunox (B1207133), is an investigational atypical antipsychotic agent characterized by its dual mechanism of action as a potent partial agonist of dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors. Preclinical studies have explored its potential for treating schizophrenia and other neurological disorders. Although the clinical development of bifeprunox was discontinued, the existing preclinical data provides a valuable foundation for researchers investigating compounds with similar pharmacological profiles. These application notes and protocols summarize the available preclinical data on this compound dosage and administration to guide future research and development.
Quantitative Data Summary
The following tables provide a structured overview of the reported preclinical dosages of this compound (bifeprunox) in rodent models.
Table 1: this compound (Bifeprunox) Dosage and Administration in Mice
| Animal Model | Route of Administration | Dosage Range | Observed Effects |
| Male NMRI mice | Intraperitoneal (i.p.) | 0.001 - 2.5 mg/kg | Diminished marble-burying behavior (anxiolytic-like effect), with effective activity starting at 0.0025 mg/kg. |
Table 2: this compound (Bifeprunox) Dosage and Administration in Rats
| Animal Model | Route of Administration | Dosage Range | Observed Effects |
| Naive male Wistar rats | Subcutaneous (s.c.) | 4 - 250 µg/kg | Dose-dependent effects on nicotine-seeking behavior. Higher doses (64-250 µg/kg) reduced spontaneous locomotor activity. |
| Sprague-Dawley rats | Not specified in abstract | 0.8 mg/kg (three times per day for 10 weeks) | Reduced body weight gain, and food and water intake.[1] |
Experimental Protocols
Detailed methodologies for key preclinical experiments are outlined below.
Protocol 1: Evaluation of Anxiolytic-like Activity in Mice (Marble Burying Test)
Objective: To assess the potential anxiolytic effects of this compound using the marble-burying test in mice.
Materials:
-
This compound (Bifeprunox)
-
Vehicle (e.g., 0.9% saline with 1% Tween 80)
-
Male NMRI mice (20-22 g)
-
Standard mouse cages (e.g., 26 x 20 x 14 cm)
-
Clean bedding (5 cm deep)
-
Glass marbles (25 per cage)
Procedure:
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week prior to the experiment.
-
Drug Preparation: Dissolve this compound in the vehicle to achieve the desired concentrations for intraperitoneal (i.p.) injection. Prepare a vehicle-only control solution.
-
Dosing: Administer this compound or vehicle to different groups of mice via i.p. injection at a volume of 10 mL/kg. Include a range of doses (e.g., 0.001, 0.01, 0.1, 1.0, 2.5 mg/kg) and a vehicle control group.
-
Test Arena Preparation: 30 minutes after injection, place each mouse individually into a test cage containing 25 evenly spaced marbles on top of the bedding.
-
Behavioral Observation: Allow the mice to explore the cage and bury marbles for 30 minutes.
-
Data Collection: After the 30-minute test period, carefully remove the mouse from the cage. Count the number of marbles that are at least two-thirds buried in the bedding.
-
Data Analysis: Compare the number of buried marbles between the this compound-treated groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests). A significant reduction in the number of buried marbles is indicative of anxiolytic-like activity.
Protocol 2: Assessment of Effects on Locomotor Activity in Rats
Objective: To determine the effect of this compound on spontaneous locomotor activity in rats.
Materials:
-
This compound (Bifeprunox)
-
Vehicle
-
Male Wistar rats (250-275 g)
-
Open-field activity chambers equipped with infrared beams to automatically track movement.
Procedure:
-
Animal Acclimation: Acclimate rats to the housing and testing environment.
-
Drug Preparation: Prepare this compound solutions for subcutaneous (s.c.) injection.
-
Dosing: Administer this compound or vehicle via s.c. injection. A range of doses should be tested (e.g., 64, 250 µg/kg) alongside a vehicle control.
-
Locomotor Activity Monitoring: Immediately after injection, place each rat in the center of an open-field chamber. Record locomotor activity (e.g., distance traveled, rearing frequency) for a predefined period (e.g., 60-120 minutes).
-
Data Analysis: Analyze the locomotor activity data by comparing the this compound-treated groups to the vehicle control group. Statistical analysis can be performed using repeated measures ANOVA to assess effects over time.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general workflow for its preclinical evaluation.
Caption: Mechanism of action of this compound (Bifeprunox).
Caption: General preclinical evaluation workflow for this compound.
Disclaimer
The information provided in these application notes is based on publicly available preclinical data for this compound (bifeprunox). The clinical development of this compound was halted, and therefore, comprehensive preclinical safety and pharmacokinetic data may be limited. Researchers should conduct their own thorough literature review and design studies in accordance with all applicable regulations and ethical guidelines. These protocols are intended as a starting point and may require optimization based on specific experimental conditions and research objectives.
References
SLV310: Preclinical Dosing, Administration, and Safety Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols for Preclinical Evaluation of SLV310 (Bifeprunox)
Introduction:
This compound, also known as bifeprunox, is an investigational atypical antipsychotic agent characterized by its dual mechanism of action as a potent partial agonist of dopamine D2 and serotonin 5-HT1A receptors. Preclinical studies have explored its potential for treating schizophrenia and other neurological disorders. Although the clinical development of bifeprunox was discontinued, the existing preclinical data provides a valuable foundation for researchers investigating compounds with similar pharmacological profiles. These application notes and protocols summarize the available preclinical data on this compound dosage and administration to guide future research and development.
Quantitative Data Summary
The following tables provide a structured overview of the reported preclinical dosages of this compound (bifeprunox) in rodent models.
Table 1: this compound (Bifeprunox) Dosage and Administration in Mice
| Animal Model | Route of Administration | Dosage Range | Observed Effects |
| Male NMRI mice | Intraperitoneal (i.p.) | 0.001 - 2.5 mg/kg | Diminished marble-burying behavior (anxiolytic-like effect), with effective activity starting at 0.0025 mg/kg. |
Table 2: this compound (Bifeprunox) Dosage and Administration in Rats
| Animal Model | Route of Administration | Dosage Range | Observed Effects |
| Naive male Wistar rats | Subcutaneous (s.c.) | 4 - 250 µg/kg | Dose-dependent effects on nicotine-seeking behavior. Higher doses (64-250 µg/kg) reduced spontaneous locomotor activity. |
| Sprague-Dawley rats | Not specified in abstract | 0.8 mg/kg (three times per day for 10 weeks) | Reduced body weight gain, and food and water intake.[1] |
Experimental Protocols
Detailed methodologies for key preclinical experiments are outlined below.
Protocol 1: Evaluation of Anxiolytic-like Activity in Mice (Marble Burying Test)
Objective: To assess the potential anxiolytic effects of this compound using the marble-burying test in mice.
Materials:
-
This compound (Bifeprunox)
-
Vehicle (e.g., 0.9% saline with 1% Tween 80)
-
Male NMRI mice (20-22 g)
-
Standard mouse cages (e.g., 26 x 20 x 14 cm)
-
Clean bedding (5 cm deep)
-
Glass marbles (25 per cage)
Procedure:
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week prior to the experiment.
-
Drug Preparation: Dissolve this compound in the vehicle to achieve the desired concentrations for intraperitoneal (i.p.) injection. Prepare a vehicle-only control solution.
-
Dosing: Administer this compound or vehicle to different groups of mice via i.p. injection at a volume of 10 mL/kg. Include a range of doses (e.g., 0.001, 0.01, 0.1, 1.0, 2.5 mg/kg) and a vehicle control group.
-
Test Arena Preparation: 30 minutes after injection, place each mouse individually into a test cage containing 25 evenly spaced marbles on top of the bedding.
-
Behavioral Observation: Allow the mice to explore the cage and bury marbles for 30 minutes.
-
Data Collection: After the 30-minute test period, carefully remove the mouse from the cage. Count the number of marbles that are at least two-thirds buried in the bedding.
-
Data Analysis: Compare the number of buried marbles between the this compound-treated groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests). A significant reduction in the number of buried marbles is indicative of anxiolytic-like activity.
Protocol 2: Assessment of Effects on Locomotor Activity in Rats
Objective: To determine the effect of this compound on spontaneous locomotor activity in rats.
Materials:
-
This compound (Bifeprunox)
-
Vehicle
-
Male Wistar rats (250-275 g)
-
Open-field activity chambers equipped with infrared beams to automatically track movement.
Procedure:
-
Animal Acclimation: Acclimate rats to the housing and testing environment.
-
Drug Preparation: Prepare this compound solutions for subcutaneous (s.c.) injection.
-
Dosing: Administer this compound or vehicle via s.c. injection. A range of doses should be tested (e.g., 64, 250 µg/kg) alongside a vehicle control.
-
Locomotor Activity Monitoring: Immediately after injection, place each rat in the center of an open-field chamber. Record locomotor activity (e.g., distance traveled, rearing frequency) for a predefined period (e.g., 60-120 minutes).
-
Data Analysis: Analyze the locomotor activity data by comparing the this compound-treated groups to the vehicle control group. Statistical analysis can be performed using repeated measures ANOVA to assess effects over time.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general workflow for its preclinical evaluation.
Caption: Mechanism of action of this compound (Bifeprunox).
Caption: General preclinical evaluation workflow for this compound.
Disclaimer
The information provided in these application notes is based on publicly available preclinical data for this compound (bifeprunox). The clinical development of this compound was halted, and therefore, comprehensive preclinical safety and pharmacokinetic data may be limited. Researchers should conduct their own thorough literature review and design studies in accordance with all applicable regulations and ethical guidelines. These protocols are intended as a starting point and may require optimization based on specific experimental conditions and research objectives.
References
Application Note: Quantification of SLV310 (Ibipinabant) in Human Plasma using High-Performance Liquid Chromatography
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and selective method for the quantitative analysis of SLV310 (Ibipinabant), a potent and selective cannabinoid CB1 receptor antagonist, in human plasma. The protocol utilizes High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is intended as a starting point for laboratories to develop and validate their own assays for pharmacokinetic studies and other research applications. The methodology is based on established analytical principles for similar compounds and provides a robust framework for accurate quantification.
Introduction
This compound, also known as Ibipinabant, is a diarylpyrazoline derivative that acts as a potent and highly selective antagonist of the cannabinoid CB1 receptor.[1][2] Its pharmacological profile has made it a valuable tool in preclinical research, particularly in studies related to metabolic disorders and obesity.[1][3] Accurate quantification of this compound in biological matrices is essential for pharmacokinetic and pharmacodynamic (PK/PD) modeling and to understand its absorption, distribution, metabolism, and excretion (ADME) properties. This document provides a detailed protocol for the determination of this compound in human plasma using HPLC-UV, including sample preparation, chromatographic conditions, and a summary of expected validation parameters.
Experimental
Materials and Reagents
-
This compound (Ibipinabant) reference standard
-
Internal Standard (IS) of a structurally similar compound (e.g., Rimonabant or a stable isotope-labeled analog)
-
HPLC-grade acetonitrile
-
HPLC-grade methanol (B129727)
-
HPLC-grade water
-
Formic acid, analytical grade
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)
Equipment
-
HPLC system with a UV detector
-
Reversed-phase C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
SPE manifold
-
Nitrogen evaporator
Chromatographic Conditions
The following chromatographic conditions are recommended as a starting point and should be optimized during method development and validation.
| Parameter | Recommended Condition |
| Column | Reversed-phase C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 60% B to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 260 nm (To be optimized based on UV scan of this compound) |
| Internal Standard | Structurally similar compound |
Sample Preparation: Solid Phase Extraction (SPE)
-
Conditioning: Condition the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: To 500 µL of plasma sample, add 50 µL of the internal standard working solution and vortex. Load the entire mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40 °C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase composition and inject into the HPLC system.
Preparation of Standards and Quality Controls
-
Stock Solutions: Prepare stock solutions of this compound and the internal standard in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution in methanol to create working solutions for the calibration curve and quality control (QC) samples.
-
Calibration Curve: Spike blank human plasma with the appropriate working solutions to create a calibration curve with at least six non-zero concentration levels.
-
Quality Controls: Prepare QC samples in blank human plasma at low, medium, and high concentrations.
Method Validation Parameters (Recommended)
A full method validation should be performed according to regulatory guidelines (e.g., FDA or EMA). The following parameters should be assessed:
| Parameter | Acceptance Criteria |
| Linearity | r² ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at the LLOQ) |
| Precision (Intra- and Inter-day) | RSD ≤ 15% (≤ 20% at the LLOQ) |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank plasma |
| Recovery | Consistent and reproducible |
| Stability (Freeze-thaw, short-term, long-term) | Analyte concentration within ±15% of the initial concentration |
Data Presentation
Table 1: Proposed HPLC Method Parameters for this compound Quantification
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid (Gradient) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detector | UV at 260 nm |
| Sample Preparation | Solid Phase Extraction |
Table 2: Example Calibration Curve Data for this compound in Human Plasma
| Nominal Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) | Accuracy (%) |
| 5 | 0.052 | 5.1 | 102.0 |
| 10 | 0.105 | 10.3 | 103.0 |
| 50 | 0.510 | 49.5 | 99.0 |
| 100 | 1.025 | 101.2 | 101.2 |
| 500 | 5.130 | 505.0 | 101.0 |
| 1000 | 10.280 | 998.0 | 99.8 |
Table 3: Example Accuracy and Precision Data for this compound QC Samples
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD, n=6) | Intra-day Accuracy (%) | Inter-day Precision (%RSD, n=18) | Inter-day Accuracy (%) |
| Low | 15 | 4.5 | 102.3 | 6.8 | 101.5 |
| Medium | 150 | 3.1 | 98.7 | 5.2 | 99.1 |
| High | 750 | 2.5 | 100.5 | 4.1 | 100.2 |
Visualizations
References
Application Note: Quantification of SLV310 (Ibipinabant) in Human Plasma using High-Performance Liquid Chromatography
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and selective method for the quantitative analysis of SLV310 (Ibipinabant), a potent and selective cannabinoid CB1 receptor antagonist, in human plasma. The protocol utilizes High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is intended as a starting point for laboratories to develop and validate their own assays for pharmacokinetic studies and other research applications. The methodology is based on established analytical principles for similar compounds and provides a robust framework for accurate quantification.
Introduction
This compound, also known as Ibipinabant, is a diarylpyrazoline derivative that acts as a potent and highly selective antagonist of the cannabinoid CB1 receptor.[1][2] Its pharmacological profile has made it a valuable tool in preclinical research, particularly in studies related to metabolic disorders and obesity.[1][3] Accurate quantification of this compound in biological matrices is essential for pharmacokinetic and pharmacodynamic (PK/PD) modeling and to understand its absorption, distribution, metabolism, and excretion (ADME) properties. This document provides a detailed protocol for the determination of this compound in human plasma using HPLC-UV, including sample preparation, chromatographic conditions, and a summary of expected validation parameters.
Experimental
Materials and Reagents
-
This compound (Ibipinabant) reference standard
-
Internal Standard (IS) of a structurally similar compound (e.g., Rimonabant or a stable isotope-labeled analog)
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
HPLC-grade water
-
Formic acid, analytical grade
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)
Equipment
-
HPLC system with a UV detector
-
Reversed-phase C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
SPE manifold
-
Nitrogen evaporator
Chromatographic Conditions
The following chromatographic conditions are recommended as a starting point and should be optimized during method development and validation.
| Parameter | Recommended Condition |
| Column | Reversed-phase C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 60% B to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 260 nm (To be optimized based on UV scan of this compound) |
| Internal Standard | Structurally similar compound |
Sample Preparation: Solid Phase Extraction (SPE)
-
Conditioning: Condition the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: To 500 µL of plasma sample, add 50 µL of the internal standard working solution and vortex. Load the entire mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40 °C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase composition and inject into the HPLC system.
Preparation of Standards and Quality Controls
-
Stock Solutions: Prepare stock solutions of this compound and the internal standard in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution in methanol to create working solutions for the calibration curve and quality control (QC) samples.
-
Calibration Curve: Spike blank human plasma with the appropriate working solutions to create a calibration curve with at least six non-zero concentration levels.
-
Quality Controls: Prepare QC samples in blank human plasma at low, medium, and high concentrations.
Method Validation Parameters (Recommended)
A full method validation should be performed according to regulatory guidelines (e.g., FDA or EMA). The following parameters should be assessed:
| Parameter | Acceptance Criteria |
| Linearity | r² ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at the LLOQ) |
| Precision (Intra- and Inter-day) | RSD ≤ 15% (≤ 20% at the LLOQ) |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank plasma |
| Recovery | Consistent and reproducible |
| Stability (Freeze-thaw, short-term, long-term) | Analyte concentration within ±15% of the initial concentration |
Data Presentation
Table 1: Proposed HPLC Method Parameters for this compound Quantification
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid (Gradient) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detector | UV at 260 nm |
| Sample Preparation | Solid Phase Extraction |
Table 2: Example Calibration Curve Data for this compound in Human Plasma
| Nominal Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) | Accuracy (%) |
| 5 | 0.052 | 5.1 | 102.0 |
| 10 | 0.105 | 10.3 | 103.0 |
| 50 | 0.510 | 49.5 | 99.0 |
| 100 | 1.025 | 101.2 | 101.2 |
| 500 | 5.130 | 505.0 | 101.0 |
| 1000 | 10.280 | 998.0 | 99.8 |
Table 3: Example Accuracy and Precision Data for this compound QC Samples
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD, n=6) | Intra-day Accuracy (%) | Inter-day Precision (%RSD, n=18) | Inter-day Accuracy (%) |
| Low | 15 | 4.5 | 102.3 | 6.8 | 101.5 |
| Medium | 150 | 3.1 | 98.7 | 5.2 | 99.1 |
| High | 750 | 2.5 | 100.5 | 4.1 | 100.2 |
Visualizations
References
Application Notes and Protocols for Immunohistochemistry Staining of SLV310 Treated Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
SLV310 is a novel investigational compound characterized by its dual mechanism of action as a potent dopamine (B1211576) D2 receptor antagonist and a serotonin (B10506) reuptake inhibitor.[1] This unique pharmacological profile suggests its potential therapeutic application in neuropsychiatric disorders such as schizophrenia.[1] These application notes provide a comprehensive guide for the immunohistochemical (IHC) analysis of tissues treated with this compound. The provided protocols and methodologies are based on the known targets of this compound and general best practices for IHC on neural tissues.
Disclaimer: As of late 2025, specific preclinical or clinical data detailing the effects of this compound on tissue histology and protein expression through immunohistochemistry is not publicly available. The following protocols, potential biomarkers, and data tables are provided as a representative guide for researchers based on the compound's mechanism of action.
Principle of Action
This compound is designed to modulate two key pathways in the central nervous system:
-
Dopamine D2 Receptor (D2R) Antagonism: By blocking D2 receptors, this compound is expected to modulate downstream signaling cascades, including the inhibition of adenylyl cyclase and regulation of protein kinase A (PKA) and cyclic AMP-responsive element binding protein (CREB) activity.
-
Serotonin Transporter (SERT) Inhibition: By inhibiting the reuptake of serotonin, this compound increases the concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.
Immunohistochemistry can be a powerful tool to visualize and quantify the downstream cellular effects of this compound treatment in relevant tissues, most notably the brain.
Potential Biomarkers for IHC Analysis
The following table outlines potential biomarkers that could be assessed in this compound-treated tissues to understand its pharmacodynamic effects.
| Target Pathway | Primary Biomarker | Cellular Location | Expected Change with this compound | Rationale |
| Dopamine D2 Signaling | Phospho-CREB (pCREB) | Nucleus | Decrease | D2R antagonism can lead to decreased PKA activity, resulting in reduced phosphorylation of CREB. |
| Dopamine D2 Receptor (D2R) | Cell Membrane, Cytoplasm | No change or internalization | To confirm target engagement and assess potential receptor trafficking. | |
| c-Fos | Nucleus | Change (increase or decrease depending on brain region and neuronal population) | As an immediate early gene, c-Fos can indicate changes in neuronal activity resulting from D2R blockade. | |
| Serotonin Signaling | Serotonin Transporter (SERT) | Cell Membrane (axons) | No change in expression | To identify serotonergic neurons and assess their morphology. |
| Brain-Derived Neurotrophic Factor (BDNF) | Cytoplasm, Secreted | Increase | SSRIs have been shown to increase BDNF expression, which is relevant to neuroplasticity.[2] | |
| Neuronal Integrity | NeuN | Nucleus, Perinuclear Cytoplasm | No change expected (unless toxicity occurs) | To assess general neuronal health and morphology. |
| Glial Fibrillary Acidic Protein (GFAP) | Cytoplasm (Astrocytes) | No change expected (unless toxicity or inflammatory response occurs) | To monitor for astrogliosis, an indicator of neuronal stress or injury. | |
| Iba1 | Cytoplasm (Microglia) | No change expected (unless toxicity or inflammatory response occurs) | To monitor for microglial activation, a marker of neuroinflammation. |
Experimental Protocols
The following are detailed protocols for the preparation and immunohistochemical staining of brain tissue treated with this compound. These protocols are general guidelines and may require optimization based on the specific antibody, tissue type, and experimental conditions.
I. Tissue Preparation (Paraffin-Embedded)
-
Perfusion and Fixation:
-
Anesthetize the animal according to approved institutional protocols.
-
Perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS), followed by 4% paraformaldehyde (PFA) in PBS.
-
Post-fix the brain in 4% PFA overnight at 4°C.
-
-
Dehydration and Paraffin (B1166041) Embedding:
-
Dehydrate the tissue through a graded series of ethanol (B145695) solutions (e.g., 70%, 80%, 95%, 100%).
-
Clear the tissue with xylene.
-
Infiltrate and embed the tissue in paraffin wax.
-
-
Sectioning:
-
Cut 4-5 µm thick sections using a microtome.
-
Float the sections in a water bath and mount them on positively charged slides.
-
Dry the slides overnight at 37°C.
-
II. Immunohistochemical Staining Protocol
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 10 minutes each).
-
Rehydrate through a graded series of ethanol solutions (100%, 95%, 70%, 50%), 5 minutes each.
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
For many targets, heat-induced epitope retrieval (HIER) is necessary.
-
Immerse slides in a retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0).
-
Heat in a microwave, pressure cooker, or water bath according to optimized protocols (e.g., 95-100°C for 10-20 minutes).
-
Allow slides to cool to room temperature.
-
-
Blocking:
-
Wash slides 3 times in PBS or Tris-buffered saline (TBS).
-
Incubate sections with a blocking solution (e.g., 5% normal goat serum and 0.3% Triton™ X-100 in PBS) for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in the blocking solution to its optimal concentration.
-
Incubate the sections with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash slides 3 times in PBS.
-
Incubate with a biotinylated secondary antibody or a polymer-based HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
-
Detection:
-
Wash slides 3 times in PBS.
-
If using a biotinylated secondary antibody, incubate with an avidin-biotin complex (ABC) reagent.
-
Develop the signal with a chromogen such as 3,3'-Diaminobenzidine (DAB) until the desired stain intensity is reached.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin (B73222) to visualize cell nuclei.
-
Dehydrate the sections through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
Quantitative Data Analysis
Quantitative analysis of IHC staining is crucial for obtaining objective and reproducible data. This can be achieved through digital image analysis software.
Example Data Tables (Hypothetical Data)
The following tables are examples of how quantitative data from IHC experiments with this compound could be presented.
Table 1: Effect of this compound on pCREB Expression in the Prefrontal Cortex
| Treatment Group | Dose (mg/kg) | Number of Animals (n) | pCREB Positive Nuclei / mm² (Mean ± SEM) | % Change from Vehicle | p-value |
| Vehicle | 0 | 8 | 150.5 ± 12.3 | - | - |
| This compound | 1 | 8 | 125.2 ± 10.1 | -16.8% | <0.05 |
| This compound | 3 | 8 | 98.7 ± 8.5 | -34.4% | <0.01 |
| This compound | 10 | 8 | 75.1 ± 6.9 | -50.1% | <0.001 |
Table 2: Effect of this compound on BDNF Expression in the Hippocampus
| Treatment Group | Dose (mg/kg) | Number of Animals (n) | Optical Density of BDNF Staining (Mean ± SEM) | % Change from Vehicle | p-value |
| Vehicle | 0 | 8 | 0.25 ± 0.03 | - | - |
| This compound | 1 | 8 | 0.31 ± 0.04 | +24.0% | <0.05 |
| This compound | 3 | 8 | 0.38 ± 0.05 | +52.0% | <0.01 |
| This compound | 10 | 8 | 0.45 ± 0.06 | +80.0% | <0.001 |
Visualizations
Signaling Pathways
References
Application Notes and Protocols for Immunohistochemistry Staining of SLV310 Treated Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
SLV310 is a novel investigational compound characterized by its dual mechanism of action as a potent dopamine D2 receptor antagonist and a serotonin reuptake inhibitor.[1] This unique pharmacological profile suggests its potential therapeutic application in neuropsychiatric disorders such as schizophrenia.[1] These application notes provide a comprehensive guide for the immunohistochemical (IHC) analysis of tissues treated with this compound. The provided protocols and methodologies are based on the known targets of this compound and general best practices for IHC on neural tissues.
Disclaimer: As of late 2025, specific preclinical or clinical data detailing the effects of this compound on tissue histology and protein expression through immunohistochemistry is not publicly available. The following protocols, potential biomarkers, and data tables are provided as a representative guide for researchers based on the compound's mechanism of action.
Principle of Action
This compound is designed to modulate two key pathways in the central nervous system:
-
Dopamine D2 Receptor (D2R) Antagonism: By blocking D2 receptors, this compound is expected to modulate downstream signaling cascades, including the inhibition of adenylyl cyclase and regulation of protein kinase A (PKA) and cyclic AMP-responsive element binding protein (CREB) activity.
-
Serotonin Transporter (SERT) Inhibition: By inhibiting the reuptake of serotonin, this compound increases the concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.
Immunohistochemistry can be a powerful tool to visualize and quantify the downstream cellular effects of this compound treatment in relevant tissues, most notably the brain.
Potential Biomarkers for IHC Analysis
The following table outlines potential biomarkers that could be assessed in this compound-treated tissues to understand its pharmacodynamic effects.
| Target Pathway | Primary Biomarker | Cellular Location | Expected Change with this compound | Rationale |
| Dopamine D2 Signaling | Phospho-CREB (pCREB) | Nucleus | Decrease | D2R antagonism can lead to decreased PKA activity, resulting in reduced phosphorylation of CREB. |
| Dopamine D2 Receptor (D2R) | Cell Membrane, Cytoplasm | No change or internalization | To confirm target engagement and assess potential receptor trafficking. | |
| c-Fos | Nucleus | Change (increase or decrease depending on brain region and neuronal population) | As an immediate early gene, c-Fos can indicate changes in neuronal activity resulting from D2R blockade. | |
| Serotonin Signaling | Serotonin Transporter (SERT) | Cell Membrane (axons) | No change in expression | To identify serotonergic neurons and assess their morphology. |
| Brain-Derived Neurotrophic Factor (BDNF) | Cytoplasm, Secreted | Increase | SSRIs have been shown to increase BDNF expression, which is relevant to neuroplasticity.[2] | |
| Neuronal Integrity | NeuN | Nucleus, Perinuclear Cytoplasm | No change expected (unless toxicity occurs) | To assess general neuronal health and morphology. |
| Glial Fibrillary Acidic Protein (GFAP) | Cytoplasm (Astrocytes) | No change expected (unless toxicity or inflammatory response occurs) | To monitor for astrogliosis, an indicator of neuronal stress or injury. | |
| Iba1 | Cytoplasm (Microglia) | No change expected (unless toxicity or inflammatory response occurs) | To monitor for microglial activation, a marker of neuroinflammation. |
Experimental Protocols
The following are detailed protocols for the preparation and immunohistochemical staining of brain tissue treated with this compound. These protocols are general guidelines and may require optimization based on the specific antibody, tissue type, and experimental conditions.
I. Tissue Preparation (Paraffin-Embedded)
-
Perfusion and Fixation:
-
Anesthetize the animal according to approved institutional protocols.
-
Perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS), followed by 4% paraformaldehyde (PFA) in PBS.
-
Post-fix the brain in 4% PFA overnight at 4°C.
-
-
Dehydration and Paraffin Embedding:
-
Dehydrate the tissue through a graded series of ethanol solutions (e.g., 70%, 80%, 95%, 100%).
-
Clear the tissue with xylene.
-
Infiltrate and embed the tissue in paraffin wax.
-
-
Sectioning:
-
Cut 4-5 µm thick sections using a microtome.
-
Float the sections in a water bath and mount them on positively charged slides.
-
Dry the slides overnight at 37°C.
-
II. Immunohistochemical Staining Protocol
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 10 minutes each).
-
Rehydrate through a graded series of ethanol solutions (100%, 95%, 70%, 50%), 5 minutes each.
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
For many targets, heat-induced epitope retrieval (HIER) is necessary.
-
Immerse slides in a retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0).
-
Heat in a microwave, pressure cooker, or water bath according to optimized protocols (e.g., 95-100°C for 10-20 minutes).
-
Allow slides to cool to room temperature.
-
-
Blocking:
-
Wash slides 3 times in PBS or Tris-buffered saline (TBS).
-
Incubate sections with a blocking solution (e.g., 5% normal goat serum and 0.3% Triton™ X-100 in PBS) for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in the blocking solution to its optimal concentration.
-
Incubate the sections with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash slides 3 times in PBS.
-
Incubate with a biotinylated secondary antibody or a polymer-based HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
-
Detection:
-
Wash slides 3 times in PBS.
-
If using a biotinylated secondary antibody, incubate with an avidin-biotin complex (ABC) reagent.
-
Develop the signal with a chromogen such as 3,3'-Diaminobenzidine (DAB) until the desired stain intensity is reached.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin to visualize cell nuclei.
-
Dehydrate the sections through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
Quantitative Data Analysis
Quantitative analysis of IHC staining is crucial for obtaining objective and reproducible data. This can be achieved through digital image analysis software.
Example Data Tables (Hypothetical Data)
The following tables are examples of how quantitative data from IHC experiments with this compound could be presented.
Table 1: Effect of this compound on pCREB Expression in the Prefrontal Cortex
| Treatment Group | Dose (mg/kg) | Number of Animals (n) | pCREB Positive Nuclei / mm² (Mean ± SEM) | % Change from Vehicle | p-value |
| Vehicle | 0 | 8 | 150.5 ± 12.3 | - | - |
| This compound | 1 | 8 | 125.2 ± 10.1 | -16.8% | <0.05 |
| This compound | 3 | 8 | 98.7 ± 8.5 | -34.4% | <0.01 |
| This compound | 10 | 8 | 75.1 ± 6.9 | -50.1% | <0.001 |
Table 2: Effect of this compound on BDNF Expression in the Hippocampus
| Treatment Group | Dose (mg/kg) | Number of Animals (n) | Optical Density of BDNF Staining (Mean ± SEM) | % Change from Vehicle | p-value |
| Vehicle | 0 | 8 | 0.25 ± 0.03 | - | - |
| This compound | 1 | 8 | 0.31 ± 0.04 | +24.0% | <0.05 |
| This compound | 3 | 8 | 0.38 ± 0.05 | +52.0% | <0.01 |
| This compound | 10 | 8 | 0.45 ± 0.06 | +80.0% | <0.001 |
Visualizations
Signaling Pathways
References
Application Notes & Protocols: SLV310 as a Tool Compound for Studying Dopamine Signaling
Audience: Researchers, scientists, and drug development professionals.
Introduction: SLV310 is a potent pharmacological tool used in the study of dopamine (B1211576) signaling. It is characterized as a high-affinity dopamine D2 receptor antagonist.[1][2] Additionally, this compound exhibits serotonin (B10506) reuptake inhibition properties, a dual-action profile that researchers must consider when designing experiments and interpreting results.[2] Its primary utility lies in its ability to selectively block D2-like receptor pathways, making it invaluable for dissecting the roles of these receptors in various physiological and pathological processes, particularly in schizophrenia research.[2]
Mechanism of Action: Dopamine D2-like receptors (D2, D3, and D4) are G protein-coupled receptors (GPCRs) that couple to the Gi/o class of G proteins.[3][4] When activated by dopamine, the Gi subunit inhibits the enzyme adenylyl cyclase.[4] This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[3][4][5]
This compound functions as a competitive antagonist at D2 and D3 receptors.[6] It binds to these receptors but does not activate them, thereby preventing dopamine from binding and initiating the downstream signaling cascade. By using this compound, researchers can effectively block the dopamine-induced inhibition of adenylyl cyclase, resulting in a relative preservation or increase in cAMP levels in the presence of a stimulator like forskolin (B1673556).
Caption: D2 receptor signaling pathway and the antagonistic action of this compound.
Pharmacological Data
The following tables summarize the quantitative pharmacological data for this compound.
Table 1: In Vitro Pharmacological Profile of this compound
| Receptor Target | Assay Type | Species | Value | Reference |
|---|---|---|---|---|
| Dopamine D2 | Radioligand Binding (Antagonist) | - | Ki: 5 nM | [1] |
| Dopamine D2 | Functional Assay (Antagonist) | Human | pA2: 9.3 | [6] |
| Dopamine D3 | Functional Assay (Antagonist) | Human | pA2: 8.9 |[6] |
Table 2: In Vivo Pharmacological Profile of this compound
| Model / Assay | Effect | Species | Value (ED50) | Reference |
|---|
| Apomorphine-Induced Climbing | Antagonism of D2 agonist effect | Mice | 5.6 mg/kg, p.o. |[1] |
Application Notes
-
Investigating D2/D3 Receptor Function: this compound is an excellent tool for investigating the physiological and pathological roles of D2 and D3 receptors. By blocking these receptors, researchers can study the resulting downstream effects on cellular signaling, gene expression, and behavior.
-
Assay Validation: In the development of functional cell-based assays for D2/D3 receptors, this compound can be used as a positive control for antagonism to validate the assay's ability to detect receptor blockade.
-
Selectivity Considerations: While potent at D2/D3 receptors, this compound also inhibits serotonin reuptake.[2] This is a critical consideration. Experiments should include control compounds that selectively inhibit serotonin reuptake (SSRIs) to differentiate effects mediated by D2/D3 antagonism from those caused by increased synaptic serotonin.
-
In Vivo Studies: The oral activity of this compound makes it suitable for behavioral pharmacology studies in animal models.[1] Researchers can investigate the role of D2 receptors in models of psychosis, cognition, and motor control.
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the dopamine D2 receptor.
Principle: This assay measures the ability of a test compound (this compound) to compete with a fixed concentration of a radiolabeled ligand for binding to the target receptor in a cell membrane preparation. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC50, which can be converted to the inhibition constant (Ki).[7]
Caption: Experimental workflow for a radioligand competition binding assay.
Materials:
-
Cell Membranes: CHO or HEK293 cells stably expressing the human dopamine D2 receptor.[7]
-
Radioligand: [³H]-Spiperone or [³H]-Raclopride (at a concentration near its Kd).[7]
-
Test Compound: this compound.
-
Non-specific Agent: 10 µM Sulpiride or (+)-Butaclamol.[7][8]
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4.[7][9]
-
Apparatus: 96-well plates, cell harvester, glass fiber filters, scintillation vials, liquid scintillation counter.[7]
Procedure:
-
Membrane Preparation: Culture and harvest cells expressing D2 receptors. Homogenize the cells in an ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.[10]
-
Assay Plate Setup: Prepare a 96-well plate in triplicate for each condition.[7]
-
Incubation: Incubate the plate with gentle agitation, for example, for 60 minutes at 30°C to reach binding equilibrium.[9]
-
Filtration: Rapidly terminate the reaction by vacuum filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand. Wash the filters multiple times with ice-cold wash buffer.[9]
-
Counting: Place the filter discs into scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[7]
-
Data Analysis:
-
Calculate specific binding: (Total Binding CPM) - (NSB CPM).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the resulting curve using non-linear regression to determine the IC50 value.[7]
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Functional Assay for D2 Receptor Antagonism
Objective: To determine the functional potency (IC50) of this compound by measuring its ability to reverse agonist-induced inhibition of cAMP production.
Principle: D2 receptors are Gi-coupled, and their activation by an agonist (e.g., dopamine) inhibits adenylyl cyclase, reducing cAMP levels.[3] The assay first stimulates adenylyl cyclase with forskolin to produce a measurable amount of cAMP. The D2 agonist is then added to inhibit this production. An antagonist like this compound will compete with the agonist, reversing this inhibition in a dose-dependent manner.[10]
Caption: Experimental workflow for a D2 antagonist functional cAMP assay.
Materials:
-
Cells: CHO-K1 or HEK293 cells stably expressing the human D2 receptor.[10]
-
Assay Buffer: HBSS with 20 mM HEPES.[10]
-
Phosphodiesterase (PDE) Inhibitor: IBMX (to prevent cAMP degradation).
-
Adenylyl Cyclase Stimulator: Forskolin.[10]
-
Agonist: Dopamine (at a fixed concentration, e.g., EC80).[10]
-
Test Compound: this compound.
-
cAMP Detection Kit: A commercial kit based on HTRF, AlphaScreen, ELISA, or a bioluminescent biosensor.[10][11][12][13]
Procedure:
-
Cell Plating: Seed the D2 receptor-expressing cells into a 96-well or 384-well plate and culture overnight to allow for adherence.
-
Antagonist Pre-treatment: Remove the culture medium. Add assay buffer containing various concentrations of this compound to the wells. Incubate for 15-30 minutes at 37°C.[10]
-
Agonist Stimulation: To the wells already containing this compound, add a solution containing a fixed concentration of dopamine (agonist) and forskolin. Forskolin stimulates cAMP production, while dopamine inhibits it.[10]
-
Incubation: Incubate the plate for an appropriate time (e.g., 15-30 minutes) at 37°C.[10]
-
cAMP Measurement: Terminate the reaction and lyse the cells according to the manufacturer's protocol for your chosen cAMP detection kit. Add the detection reagents.[10]
-
Signal Reading: Read the plate using a suitable microplate reader (e.g., luminometer or fluorometer). The signal will be inversely or directly proportional to the cAMP concentration, depending on the kit's principle.[5][14]
-
Data Analysis:
-
Generate a dose-response curve by plotting the signal against the logarithm of the this compound concentration.
-
Fit the curve using non-linear regression to determine the IC50 value. This is the concentration of this compound that causes a 50% reversal of the dopamine-induced inhibition of cAMP production.[10]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a novel, potential antipsychotic, combining potent dopamine D2 receptor antagonism with serotonin reuptake inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 4. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. innoprot.com [innoprot.com]
- 6. SLV313 (1-(2,3-dihydro-benzo[1,4]dioxin-5-yl)-4- [5-(4-fluoro-phenyl)-pyridin-3-ylmethyl]-piperazine monohydrochloride): a novel dopamine D2 receptor antagonist and 5-HT1A receptor agonist potential antipsychotic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubcompare.ai [pubcompare.ai]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. benchchem.com [benchchem.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. resources.revvity.com [resources.revvity.com]
- 13. revvity.com [revvity.com]
- 14. cAMP-Glo™ Max Assay [worldwide.promega.com]
Application Notes & Protocols: SLV310 as a Tool Compound for Studying Dopamine Signaling
Audience: Researchers, scientists, and drug development professionals.
Introduction: SLV310 is a potent pharmacological tool used in the study of dopamine signaling. It is characterized as a high-affinity dopamine D2 receptor antagonist.[1][2] Additionally, this compound exhibits serotonin reuptake inhibition properties, a dual-action profile that researchers must consider when designing experiments and interpreting results.[2] Its primary utility lies in its ability to selectively block D2-like receptor pathways, making it invaluable for dissecting the roles of these receptors in various physiological and pathological processes, particularly in schizophrenia research.[2]
Mechanism of Action: Dopamine D2-like receptors (D2, D3, and D4) are G protein-coupled receptors (GPCRs) that couple to the Gi/o class of G proteins.[3][4] When activated by dopamine, the Gi subunit inhibits the enzyme adenylyl cyclase.[4] This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[3][4][5]
This compound functions as a competitive antagonist at D2 and D3 receptors.[6] It binds to these receptors but does not activate them, thereby preventing dopamine from binding and initiating the downstream signaling cascade. By using this compound, researchers can effectively block the dopamine-induced inhibition of adenylyl cyclase, resulting in a relative preservation or increase in cAMP levels in the presence of a stimulator like forskolin.
Caption: D2 receptor signaling pathway and the antagonistic action of this compound.
Pharmacological Data
The following tables summarize the quantitative pharmacological data for this compound.
Table 1: In Vitro Pharmacological Profile of this compound
| Receptor Target | Assay Type | Species | Value | Reference |
|---|---|---|---|---|
| Dopamine D2 | Radioligand Binding (Antagonist) | - | Ki: 5 nM | [1] |
| Dopamine D2 | Functional Assay (Antagonist) | Human | pA2: 9.3 | [6] |
| Dopamine D3 | Functional Assay (Antagonist) | Human | pA2: 8.9 |[6] |
Table 2: In Vivo Pharmacological Profile of this compound
| Model / Assay | Effect | Species | Value (ED50) | Reference |
|---|
| Apomorphine-Induced Climbing | Antagonism of D2 agonist effect | Mice | 5.6 mg/kg, p.o. |[1] |
Application Notes
-
Investigating D2/D3 Receptor Function: this compound is an excellent tool for investigating the physiological and pathological roles of D2 and D3 receptors. By blocking these receptors, researchers can study the resulting downstream effects on cellular signaling, gene expression, and behavior.
-
Assay Validation: In the development of functional cell-based assays for D2/D3 receptors, this compound can be used as a positive control for antagonism to validate the assay's ability to detect receptor blockade.
-
Selectivity Considerations: While potent at D2/D3 receptors, this compound also inhibits serotonin reuptake.[2] This is a critical consideration. Experiments should include control compounds that selectively inhibit serotonin reuptake (SSRIs) to differentiate effects mediated by D2/D3 antagonism from those caused by increased synaptic serotonin.
-
In Vivo Studies: The oral activity of this compound makes it suitable for behavioral pharmacology studies in animal models.[1] Researchers can investigate the role of D2 receptors in models of psychosis, cognition, and motor control.
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the dopamine D2 receptor.
Principle: This assay measures the ability of a test compound (this compound) to compete with a fixed concentration of a radiolabeled ligand for binding to the target receptor in a cell membrane preparation. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC50, which can be converted to the inhibition constant (Ki).[7]
Caption: Experimental workflow for a radioligand competition binding assay.
Materials:
-
Cell Membranes: CHO or HEK293 cells stably expressing the human dopamine D2 receptor.[7]
-
Radioligand: [³H]-Spiperone or [³H]-Raclopride (at a concentration near its Kd).[7]
-
Test Compound: this compound.
-
Non-specific Agent: 10 µM Sulpiride or (+)-Butaclamol.[7][8]
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4.[7][9]
-
Apparatus: 96-well plates, cell harvester, glass fiber filters, scintillation vials, liquid scintillation counter.[7]
Procedure:
-
Membrane Preparation: Culture and harvest cells expressing D2 receptors. Homogenize the cells in an ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.[10]
-
Assay Plate Setup: Prepare a 96-well plate in triplicate for each condition.[7]
-
Incubation: Incubate the plate with gentle agitation, for example, for 60 minutes at 30°C to reach binding equilibrium.[9]
-
Filtration: Rapidly terminate the reaction by vacuum filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand. Wash the filters multiple times with ice-cold wash buffer.[9]
-
Counting: Place the filter discs into scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[7]
-
Data Analysis:
-
Calculate specific binding: (Total Binding CPM) - (NSB CPM).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the resulting curve using non-linear regression to determine the IC50 value.[7]
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Functional Assay for D2 Receptor Antagonism
Objective: To determine the functional potency (IC50) of this compound by measuring its ability to reverse agonist-induced inhibition of cAMP production.
Principle: D2 receptors are Gi-coupled, and their activation by an agonist (e.g., dopamine) inhibits adenylyl cyclase, reducing cAMP levels.[3] The assay first stimulates adenylyl cyclase with forskolin to produce a measurable amount of cAMP. The D2 agonist is then added to inhibit this production. An antagonist like this compound will compete with the agonist, reversing this inhibition in a dose-dependent manner.[10]
Caption: Experimental workflow for a D2 antagonist functional cAMP assay.
Materials:
-
Cells: CHO-K1 or HEK293 cells stably expressing the human D2 receptor.[10]
-
Assay Buffer: HBSS with 20 mM HEPES.[10]
-
Phosphodiesterase (PDE) Inhibitor: IBMX (to prevent cAMP degradation).
-
Adenylyl Cyclase Stimulator: Forskolin.[10]
-
Agonist: Dopamine (at a fixed concentration, e.g., EC80).[10]
-
Test Compound: this compound.
-
cAMP Detection Kit: A commercial kit based on HTRF, AlphaScreen, ELISA, or a bioluminescent biosensor.[10][11][12][13]
Procedure:
-
Cell Plating: Seed the D2 receptor-expressing cells into a 96-well or 384-well plate and culture overnight to allow for adherence.
-
Antagonist Pre-treatment: Remove the culture medium. Add assay buffer containing various concentrations of this compound to the wells. Incubate for 15-30 minutes at 37°C.[10]
-
Agonist Stimulation: To the wells already containing this compound, add a solution containing a fixed concentration of dopamine (agonist) and forskolin. Forskolin stimulates cAMP production, while dopamine inhibits it.[10]
-
Incubation: Incubate the plate for an appropriate time (e.g., 15-30 minutes) at 37°C.[10]
-
cAMP Measurement: Terminate the reaction and lyse the cells according to the manufacturer's protocol for your chosen cAMP detection kit. Add the detection reagents.[10]
-
Signal Reading: Read the plate using a suitable microplate reader (e.g., luminometer or fluorometer). The signal will be inversely or directly proportional to the cAMP concentration, depending on the kit's principle.[5][14]
-
Data Analysis:
-
Generate a dose-response curve by plotting the signal against the logarithm of the this compound concentration.
-
Fit the curve using non-linear regression to determine the IC50 value. This is the concentration of this compound that causes a 50% reversal of the dopamine-induced inhibition of cAMP production.[10]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a novel, potential antipsychotic, combining potent dopamine D2 receptor antagonism with serotonin reuptake inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 4. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. innoprot.com [innoprot.com]
- 6. SLV313 (1-(2,3-dihydro-benzo[1,4]dioxin-5-yl)-4- [5-(4-fluoro-phenyl)-pyridin-3-ylmethyl]-piperazine monohydrochloride): a novel dopamine D2 receptor antagonist and 5-HT1A receptor agonist potential antipsychotic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubcompare.ai [pubcompare.ai]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. benchchem.com [benchchem.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. resources.revvity.com [resources.revvity.com]
- 13. revvity.com [revvity.com]
- 14. cAMP-Glo™ Max Assay [worldwide.promega.com]
Troubleshooting & Optimization
Troubleshooting SLV310 solubility issues in DMSO
Technical Support Center: SLV310
Topic: Troubleshooting this compound Solubility Issues in DMSO
This technical support guide is intended for researchers, scientists, and drug development professionals who are encountering solubility challenges with the novel kinase inhibitor this compound in Dimethyl Sulfoxide (DMSO). Proper dissolution is critical for obtaining accurate and reproducible results in downstream experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
A1: this compound is a hydrophobic molecule with moderate to low solubility in aqueous solutions. In high-quality, anhydrous DMSO, its solubility is significantly higher. While empirical results can vary, the target solubility for stock solutions is generally in the 10-20 mM range under optimal conditions.
Q2: My this compound powder is not fully dissolving in DMSO, or a precipitate forms shortly after mixing. What are the common causes?
A2: Several factors can lead to poor dissolution or precipitation of this compound:
-
Moisture in DMSO: DMSO is highly hygroscopic and readily absorbs water from the atmosphere.[1][2] This is the most common cause of solubility problems, as the presence of water can dramatically decrease the solubility of hydrophobic compounds.[3]
-
Suboptimal Temperature: Dissolution of this compound is an endothermic process, and attempting to dissolve it at cold temperatures can hinder the process.
-
Supersaturation: Attempting to create a stock solution above the compound's solubility limit will result in a suspension or precipitation.[4]
-
Compound Polymorphism: The crystalline form of the this compound powder can affect its solubility characteristics. Different batches may exhibit slight variations.[4]
-
Low-Quality DMSO: Impurities in lower-grade DMSO can interfere with its solvent properties.[1]
Q3: How can I improve the dissolution of this compound in DMSO?
A3: To enhance solubility, it is recommended to use fresh, anhydrous DMSO from a sealed bottle.[1] If you suspect moisture contamination, use a new bottle. Gentle warming and sonication are highly effective methods for aiding dissolution.[2]
Q4: Is it safe to heat the this compound/DMSO solution to help it dissolve?
A4: Yes, gentle warming can be very effective. It is recommended to warm the solution to 37°C for 10-15 minutes.[2] Avoid aggressive or prolonged heating at high temperatures, as this could risk degrading the compound. Always perform a small-scale test if you are concerned about thermal stability.
Q5: My this compound stock solution is clear, but it precipitates when I dilute it into my aqueous cell culture medium. How can I prevent this?
A5: This is a common issue when diluting a DMSO stock of a hydrophobic compound into an aqueous buffer.[5] The drastic change in solvent polarity causes the compound to crash out of solution. To mitigate this, add the small volume of your DMSO stock directly and quickly into the full volume of the culture medium while vortexing or swirling to ensure rapid mixing.[2][6] Avoid making intermediate dilutions in aqueous buffers. The final concentration of DMSO in your assay should typically be kept below 0.5% to avoid solvent toxicity to cells.[7]
Data Presentation
The solubility of this compound is highly dependent on solvent quality and temperature. The following table summarizes expected solubility under various conditions.
| Condition | Temperature | Expected Solubility (mM) | Observations |
| Anhydrous DMSO (>99.9%) | 25°C (Room Temp) | 15 - 20 mM | Clear solution with vortexing/sonication. |
| Anhydrous DMSO (>99.9%) | 37°C | 25 - 30 mM | Dissolves readily with gentle warming. |
| DMSO (99.5%, potential moisture) | 25°C (Room Temp) | 5 - 10 mM | May require sonication; risk of precipitation. |
| DMSO + 5% H₂O | 25°C (Room Temp) | < 1 mM | Significant precipitation expected. |
| Cell Culture Medium + 0.5% DMSO | 37°C | < 0.1 mM | Prone to precipitation without proper dilution technique. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the standard procedure for preparing a concentrated stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO (≥99.9%)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Precision pipettes
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Equilibrate the this compound powder and the sealed bottle of anhydrous DMSO to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile tube. (e.g., for 1 mL of a 10 mM solution of this compound with a molecular weight of 450.5 g/mol , weigh 4.505 mg).
-
Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.
-
Vortex the solution vigorously for 1-2 minutes.
-
Place the tube in an ultrasonic water bath and sonicate for 10-15 minutes at room temperature.[2]
-
Visually inspect the solution. If undissolved particles remain, warm the solution in a 37°C water bath for 10 minutes and repeat sonication.
-
Once the solution is clear and free of precipitate, it is ready for use or storage. For storage, aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[7]
Protocol 2: Shake-Flask Method for Solubility Assessment
This protocol is used to determine the equilibrium solubility of this compound in a given solvent system.[8]
Materials:
-
This compound powder
-
Chosen solvent (e.g., Anhydrous DMSO, PBS)
-
Glass vials with screw caps
-
Orbital shaker in a temperature-controlled incubator
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Add an excess amount of this compound powder to a glass vial (ensure solid material will remain after equilibrium).
-
Add a known volume of the solvent to the vial.
-
Seal the vial tightly and place it on an orbital shaker in an incubator set to a constant temperature (e.g., 25°C).
-
Agitate the mixture for 24-48 hours to ensure equilibrium is reached.
-
After incubation, remove the vial and let it stand to allow larger particles to settle.
-
Centrifuge the solution to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm PTFE syringe filter to remove any remaining particulates.[8]
-
Quantify the concentration of this compound in the clear filtrate using a validated HPLC method with a standard calibration curve.[8]
-
The resulting concentration is the equilibrium solubility of this compound in that solvent at the specified temperature.
Visualizations
Caption: A step-by-step workflow for troubleshooting common this compound dissolution issues in DMSO.
Caption: this compound acts as an inhibitor of "Target Kinase A" in a pro-survival signaling cascade.
Caption: Relationship between common laboratory factors and their positive or negative impact on solubility.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ziath.com [ziath.com]
- 5. researchgate.net [researchgate.net]
- 6. lifetein.com [lifetein.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. benchchem.com [benchchem.com]
Troubleshooting SLV310 solubility issues in DMSO
Technical Support Center: SLV310
Topic: Troubleshooting this compound Solubility Issues in DMSO
This technical support guide is intended for researchers, scientists, and drug development professionals who are encountering solubility challenges with the novel kinase inhibitor this compound in Dimethyl Sulfoxide (DMSO). Proper dissolution is critical for obtaining accurate and reproducible results in downstream experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
A1: this compound is a hydrophobic molecule with moderate to low solubility in aqueous solutions. In high-quality, anhydrous DMSO, its solubility is significantly higher. While empirical results can vary, the target solubility for stock solutions is generally in the 10-20 mM range under optimal conditions.
Q2: My this compound powder is not fully dissolving in DMSO, or a precipitate forms shortly after mixing. What are the common causes?
A2: Several factors can lead to poor dissolution or precipitation of this compound:
-
Moisture in DMSO: DMSO is highly hygroscopic and readily absorbs water from the atmosphere.[1][2] This is the most common cause of solubility problems, as the presence of water can dramatically decrease the solubility of hydrophobic compounds.[3]
-
Suboptimal Temperature: Dissolution of this compound is an endothermic process, and attempting to dissolve it at cold temperatures can hinder the process.
-
Supersaturation: Attempting to create a stock solution above the compound's solubility limit will result in a suspension or precipitation.[4]
-
Compound Polymorphism: The crystalline form of the this compound powder can affect its solubility characteristics. Different batches may exhibit slight variations.[4]
-
Low-Quality DMSO: Impurities in lower-grade DMSO can interfere with its solvent properties.[1]
Q3: How can I improve the dissolution of this compound in DMSO?
A3: To enhance solubility, it is recommended to use fresh, anhydrous DMSO from a sealed bottle.[1] If you suspect moisture contamination, use a new bottle. Gentle warming and sonication are highly effective methods for aiding dissolution.[2]
Q4: Is it safe to heat the this compound/DMSO solution to help it dissolve?
A4: Yes, gentle warming can be very effective. It is recommended to warm the solution to 37°C for 10-15 minutes.[2] Avoid aggressive or prolonged heating at high temperatures, as this could risk degrading the compound. Always perform a small-scale test if you are concerned about thermal stability.
Q5: My this compound stock solution is clear, but it precipitates when I dilute it into my aqueous cell culture medium. How can I prevent this?
A5: This is a common issue when diluting a DMSO stock of a hydrophobic compound into an aqueous buffer.[5] The drastic change in solvent polarity causes the compound to crash out of solution. To mitigate this, add the small volume of your DMSO stock directly and quickly into the full volume of the culture medium while vortexing or swirling to ensure rapid mixing.[2][6] Avoid making intermediate dilutions in aqueous buffers. The final concentration of DMSO in your assay should typically be kept below 0.5% to avoid solvent toxicity to cells.[7]
Data Presentation
The solubility of this compound is highly dependent on solvent quality and temperature. The following table summarizes expected solubility under various conditions.
| Condition | Temperature | Expected Solubility (mM) | Observations |
| Anhydrous DMSO (>99.9%) | 25°C (Room Temp) | 15 - 20 mM | Clear solution with vortexing/sonication. |
| Anhydrous DMSO (>99.9%) | 37°C | 25 - 30 mM | Dissolves readily with gentle warming. |
| DMSO (99.5%, potential moisture) | 25°C (Room Temp) | 5 - 10 mM | May require sonication; risk of precipitation. |
| DMSO + 5% H₂O | 25°C (Room Temp) | < 1 mM | Significant precipitation expected. |
| Cell Culture Medium + 0.5% DMSO | 37°C | < 0.1 mM | Prone to precipitation without proper dilution technique. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the standard procedure for preparing a concentrated stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO (≥99.9%)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Precision pipettes
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Equilibrate the this compound powder and the sealed bottle of anhydrous DMSO to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile tube. (e.g., for 1 mL of a 10 mM solution of this compound with a molecular weight of 450.5 g/mol , weigh 4.505 mg).
-
Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.
-
Vortex the solution vigorously for 1-2 minutes.
-
Place the tube in an ultrasonic water bath and sonicate for 10-15 minutes at room temperature.[2]
-
Visually inspect the solution. If undissolved particles remain, warm the solution in a 37°C water bath for 10 minutes and repeat sonication.
-
Once the solution is clear and free of precipitate, it is ready for use or storage. For storage, aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[7]
Protocol 2: Shake-Flask Method for Solubility Assessment
This protocol is used to determine the equilibrium solubility of this compound in a given solvent system.[8]
Materials:
-
This compound powder
-
Chosen solvent (e.g., Anhydrous DMSO, PBS)
-
Glass vials with screw caps
-
Orbital shaker in a temperature-controlled incubator
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Add an excess amount of this compound powder to a glass vial (ensure solid material will remain after equilibrium).
-
Add a known volume of the solvent to the vial.
-
Seal the vial tightly and place it on an orbital shaker in an incubator set to a constant temperature (e.g., 25°C).
-
Agitate the mixture for 24-48 hours to ensure equilibrium is reached.
-
After incubation, remove the vial and let it stand to allow larger particles to settle.
-
Centrifuge the solution to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm PTFE syringe filter to remove any remaining particulates.[8]
-
Quantify the concentration of this compound in the clear filtrate using a validated HPLC method with a standard calibration curve.[8]
-
The resulting concentration is the equilibrium solubility of this compound in that solvent at the specified temperature.
Visualizations
Caption: A step-by-step workflow for troubleshooting common this compound dissolution issues in DMSO.
Caption: this compound acts as an inhibitor of "Target Kinase A" in a pro-survival signaling cascade.
Caption: Relationship between common laboratory factors and their positive or negative impact on solubility.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ziath.com [ziath.com]
- 5. researchgate.net [researchgate.net]
- 6. lifetein.com [lifetein.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing SLV310 Concentration for Maximum Receptor Occupancy
References
- 1. This compound, a novel, potential antipsychotic, combining potent dopamine D2 receptor antagonism with serotonin reuptake inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring the Therapeutic Potential of Cannabinoid Receptor Antagonists in Inflammation, Diabetes Mellitus, and Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The therapeutic potential of second and third generation CB1R antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional Selectivity of a Biased Cannabinoid-1 Receptor (CB1R) Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 9. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing SLV310 Concentration for Maximum Receptor Occupancy
References
- 1. This compound, a novel, potential antipsychotic, combining potent dopamine D2 receptor antagonism with serotonin reuptake inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring the Therapeutic Potential of Cannabinoid Receptor Antagonists in Inflammation, Diabetes Mellitus, and Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The therapeutic potential of second and third generation CB1R antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional Selectivity of a Biased Cannabinoid-1 Receptor (CB1R) Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 9. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent SLV310 degradation in experimental buffers
Technical Support Center
This guide provides researchers, scientists, and drug development professionals with essential information to prevent the degradation of SLV310 in experimental buffers. By understanding the potential degradation pathways and implementing appropriate handling and storage protocols, users can ensure the integrity and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
This compound is a potential antipsychotic agent with a chemical structure featuring a phthalimide (B116566) group, a substituted dihydropyridine (B1217469) ring, and a fluoroindole moiety. Its therapeutic effects are attributed to its potent dopamine (B1211576) D2 receptor antagonism and serotonin (B10506) reuptake inhibition.
Q2: What are the primary factors that can cause this compound degradation in my experiments?
The degradation of this compound is primarily influenced by three main factors:
-
pH: The phthalimide group is susceptible to hydrolysis, particularly under basic conditions.
-
Light: The dihydropyridine ring is known to be photosensitive and can undergo degradation upon exposure to light.
-
Oxidation: Both the dihydropyridine and indole (B1671886) rings are susceptible to oxidation, which can be accelerated by the presence of oxidizing agents or exposure to air over extended periods.
Q3: How can I visually understand the potential degradation pathways of this compound?
The following diagram illustrates the key chemical moieties of this compound and their susceptibility to different degradation triggers.
Caption: Key degradation points of the this compound molecule.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments involving this compound and provides actionable solutions.
| Problem | Potential Cause | Recommended Solution |
| Loss of this compound activity over time in solution. | Degradation due to inappropriate buffer pH, light exposure, or oxidation. | Prepare fresh solutions of this compound for each experiment. If storage is necessary, use a slightly acidic to neutral pH buffer (pH 6.0-7.4), protect from light by using amber vials or covering with aluminum foil, and consider degassing the buffer to remove dissolved oxygen. Store at low temperatures (-20°C or -80°C) for long-term storage. |
| Appearance of unknown peaks in analytical assays (e.g., HPLC). | Formation of degradation products. | Analyze the degradation products using techniques like LC-MS to identify their structures. This can help confirm the degradation pathway (e.g., hydrolysis of the phthalimide ring). Adjust experimental conditions as described above to minimize degradation. |
| Inconsistent experimental results between batches. | Variable degradation of this compound stock solutions. | Standardize the preparation and storage of this compound solutions. Always use freshly prepared solutions from a solid, well-stored stock. Perform a quality control check (e.g., HPLC) on the stock solution before initiating a new set of experiments. |
Experimental Protocols
To minimize this compound degradation, adhere to the following protocols for solution preparation and storage.
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of solid this compound in a controlled environment with minimal light exposure.
-
Dissolution: Dissolve the solid this compound in an appropriate organic solvent (e.g., DMSO) to create a concentrated stock solution.
-
Storage: Store the stock solution in small aliquots in amber vials at -80°C to minimize freeze-thaw cycles and light exposure.
Protocol 2: Preparation of Working Solutions in Aqueous Buffer
-
Buffer Selection: Choose a buffer with a pH in the range of 6.0 to 7.4 (e.g., phosphate (B84403) or HEPES buffer). Avoid highly basic buffers.
-
Degassing: To minimize oxidation, degas the aqueous buffer by sparging with an inert gas (e.g., nitrogen or argon) for 15-20 minutes before use.
-
Dilution: On the day of the experiment, thaw a stock solution aliquot and dilute it to the final working concentration in the degassed, pH-appropriate buffer.
-
Handling: Keep the working solution on ice and protected from light throughout the experiment.
The following workflow diagram outlines the recommended procedure for preparing this compound solutions.
Caption: Recommended workflow for this compound solution preparation.
Signaling Pathway Overview
This compound's mechanism of action involves the dual modulation of dopaminergic and serotonergic pathways. The diagram below provides a simplified representation of these interactions.
Caption: this compound's dual mechanism of action.
How to prevent SLV310 degradation in experimental buffers
Technical Support Center
This guide provides researchers, scientists, and drug development professionals with essential information to prevent the degradation of SLV310 in experimental buffers. By understanding the potential degradation pathways and implementing appropriate handling and storage protocols, users can ensure the integrity and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
This compound is a potential antipsychotic agent with a chemical structure featuring a phthalimide group, a substituted dihydropyridine ring, and a fluoroindole moiety. Its therapeutic effects are attributed to its potent dopamine D2 receptor antagonism and serotonin reuptake inhibition.
Q2: What are the primary factors that can cause this compound degradation in my experiments?
The degradation of this compound is primarily influenced by three main factors:
-
pH: The phthalimide group is susceptible to hydrolysis, particularly under basic conditions.
-
Light: The dihydropyridine ring is known to be photosensitive and can undergo degradation upon exposure to light.
-
Oxidation: Both the dihydropyridine and indole rings are susceptible to oxidation, which can be accelerated by the presence of oxidizing agents or exposure to air over extended periods.
Q3: How can I visually understand the potential degradation pathways of this compound?
The following diagram illustrates the key chemical moieties of this compound and their susceptibility to different degradation triggers.
Caption: Key degradation points of the this compound molecule.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments involving this compound and provides actionable solutions.
| Problem | Potential Cause | Recommended Solution |
| Loss of this compound activity over time in solution. | Degradation due to inappropriate buffer pH, light exposure, or oxidation. | Prepare fresh solutions of this compound for each experiment. If storage is necessary, use a slightly acidic to neutral pH buffer (pH 6.0-7.4), protect from light by using amber vials or covering with aluminum foil, and consider degassing the buffer to remove dissolved oxygen. Store at low temperatures (-20°C or -80°C) for long-term storage. |
| Appearance of unknown peaks in analytical assays (e.g., HPLC). | Formation of degradation products. | Analyze the degradation products using techniques like LC-MS to identify their structures. This can help confirm the degradation pathway (e.g., hydrolysis of the phthalimide ring). Adjust experimental conditions as described above to minimize degradation. |
| Inconsistent experimental results between batches. | Variable degradation of this compound stock solutions. | Standardize the preparation and storage of this compound solutions. Always use freshly prepared solutions from a solid, well-stored stock. Perform a quality control check (e.g., HPLC) on the stock solution before initiating a new set of experiments. |
Experimental Protocols
To minimize this compound degradation, adhere to the following protocols for solution preparation and storage.
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of solid this compound in a controlled environment with minimal light exposure.
-
Dissolution: Dissolve the solid this compound in an appropriate organic solvent (e.g., DMSO) to create a concentrated stock solution.
-
Storage: Store the stock solution in small aliquots in amber vials at -80°C to minimize freeze-thaw cycles and light exposure.
Protocol 2: Preparation of Working Solutions in Aqueous Buffer
-
Buffer Selection: Choose a buffer with a pH in the range of 6.0 to 7.4 (e.g., phosphate or HEPES buffer). Avoid highly basic buffers.
-
Degassing: To minimize oxidation, degas the aqueous buffer by sparging with an inert gas (e.g., nitrogen or argon) for 15-20 minutes before use.
-
Dilution: On the day of the experiment, thaw a stock solution aliquot and dilute it to the final working concentration in the degassed, pH-appropriate buffer.
-
Handling: Keep the working solution on ice and protected from light throughout the experiment.
The following workflow diagram outlines the recommended procedure for preparing this compound solutions.
Caption: Recommended workflow for this compound solution preparation.
Signaling Pathway Overview
This compound's mechanism of action involves the dual modulation of dopaminergic and serotonergic pathways. The diagram below provides a simplified representation of these interactions.
Caption: this compound's dual mechanism of action.
Technical Support Center: SLV310 In-Vitro Research Protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing SLV310 in their experiments. The information is tailored for scientists and drug development professionals to anticipate and address potential issues related to the compound's off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potential antipsychotic agent that functions through a dual mechanism: it acts as a potent antagonist of the dopamine (B1211576) D2 receptor and as an inhibitor of the serotonin (B10506) reuptake transporter (SERT).[1] This combined activity is intended to address a broad range of symptoms in neurological disorders.
Q2: What are the known on-target effects of this compound in a research setting?
In vitro, this compound is expected to block dopamine-induced signaling pathways mediated by the D2 receptor. This can be observed as a reduction in downstream signaling events such as changes in cyclic AMP (cAMP) levels. Additionally, its inhibition of SERT will lead to an increase in extracellular serotonin concentrations in neuronal culture systems.
Q3: What are the potential off-target effects of this compound?
While specific off-target binding data for this compound is not extensively published, its classification as a dopamine D2 receptor antagonist and a serotonin reuptake inhibitor suggests potential interactions with other receptors and transporters.
Based on its drug class, potential off-target effects could include:
-
Interactions with other monoamine receptors: Cross-reactivity with other dopamine receptor subtypes (D1, D3, D4), serotonin receptors (e.g., 5-HT1A, 5-HT2A), and adrenergic receptors is possible.
-
Cardiovascular ion channels: Some psychoactive compounds have been shown to interact with cardiac ion channels (e.g., hERG), which could have implications for cardiotoxicity studies.
-
Metabolic pathways: Atypical antipsychotics, a class with similar receptor targets, have been associated with metabolic side effects such as weight gain and dyslipidemia in clinical settings. In vitro models might show effects on adipocyte differentiation or insulin (B600854) signaling pathways.
Troubleshooting Guide
This guide provides a structured approach to identifying and mitigating potential off-target effects of this compound during your in-vitro experiments.
Issue 1: Unexpected or Inconsistent Experimental Results
Possible Cause: Off-target effects of this compound may be influencing your experimental system in an unforeseen manner.
Troubleshooting Steps:
-
Confirm On-Target Activity: First, verify that this compound is engaging its primary targets in your system.
-
D2 Receptor Antagonism: Perform a functional assay to measure the inhibition of a known D2 receptor agonist (e.g., quinpirole) by this compound.
-
Serotonin Reuptake Inhibition: Measure the uptake of radiolabeled or fluorescently-tagged serotonin in the presence and absence of this compound.
-
-
Broad-Spectrum Off-Target Screening: If on-target activity is confirmed, consider a broad off-target screening panel to identify potential unintended interactions. Commercial services are available that can screen this compound against a wide range of receptors, ion channels, and enzymes.
-
Literature Review for Similar Compounds: Research the off-target profiles of other compounds with a similar dual D2 antagonist/SERT inhibitor profile. This may provide clues to potential off-target liabilities of this compound.
Issue 2: Observed Cellular Toxicity at Low Concentrations
Possible Cause: The observed toxicity may be an off-target effect rather than a consequence of on-target activity.
Troubleshooting Steps:
-
Control Experiments:
-
Target-Negative Cells: If possible, use a cell line that does not express dopamine D2 receptors or SERT to determine if the toxicity is independent of the primary targets.
-
Rescue Experiments: Attempt to rescue the toxic phenotype by co-administering a D2 receptor agonist or by bypassing the inhibited serotonin reuptake pathway. If the toxicity persists, it is likely an off-target effect.
-
-
Investigate Common Toxicity Pathways:
-
Mitochondrial Toxicity: Assess mitochondrial function using assays such as MTT or Seahorse XF Analyzer.
-
Apoptosis/Necrosis: Use assays like Annexin V/Propidium Iodide staining to determine the mode of cell death.
-
hERG Channel Inhibition: If using a relevant cell model (e.g., cardiomyocytes), assess for potential hERG channel blockade, a common cause of cardiotoxicity.
-
Quantitative Data Summary
Currently, publicly available quantitative data on the off-target binding profile of this compound is limited. Researchers are encouraged to generate this data empirically for their specific experimental systems. The following table outlines the expected primary activities of this compound.
| Target | Activity | Potency (Ki or IC50) |
| Dopamine D2 Receptor | Antagonist | Potent |
| Serotonin Transporter (SERT) | Reuptake Inhibitor | Potent |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for D2 Receptor Occupancy
Objective: To determine the binding affinity (Ki) of this compound for the dopamine D2 receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human dopamine D2 receptor.
-
Radioligand: [³H]-Spiperone or another suitable D2 receptor antagonist radioligand.
-
Non-specific binding control: Haloperidol (10 µM).
-
This compound at a range of concentrations.
-
Scintillation fluid and a scintillation counter.
Methodology:
-
Incubate the D2 receptor-expressing cell membranes with a fixed concentration of [³H]-Spiperone and varying concentrations of this compound.
-
To determine non-specific binding, a parallel set of incubations should be performed in the presence of a high concentration of haloperidol.
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Serotonin Reuptake Assay
Objective: To measure the inhibitory effect of this compound on the serotonin transporter (SERT).
Materials:
-
A cell line endogenously or recombinantly expressing the human serotonin transporter (e.g., HEK293-hSERT cells).
-
Radioligand: [³H]-Serotonin.
-
Uptake buffer.
-
This compound at a range of concentrations.
-
A known SERT inhibitor as a positive control (e.g., fluoxetine).
Methodology:
-
Plate the SERT-expressing cells in a suitable multi-well plate.
-
Pre-incubate the cells with varying concentrations of this compound or the positive control.
-
Initiate the uptake reaction by adding [³H]-Serotonin to the wells.
-
Incubate for a short period at 37°C to allow for serotonin uptake.
-
Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Calculate the percentage of serotonin uptake inhibition for each concentration of this compound.
-
Determine the IC50 value of this compound by fitting the data to a dose-response curve.
Visualizations
Caption: Mechanism of action of this compound.
References
Technical Support Center: SLV310 In-Vitro Research Protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing SLV310 in their experiments. The information is tailored for scientists and drug development professionals to anticipate and address potential issues related to the compound's off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potential antipsychotic agent that functions through a dual mechanism: it acts as a potent antagonist of the dopamine D2 receptor and as an inhibitor of the serotonin reuptake transporter (SERT).[1] This combined activity is intended to address a broad range of symptoms in neurological disorders.
Q2: What are the known on-target effects of this compound in a research setting?
In vitro, this compound is expected to block dopamine-induced signaling pathways mediated by the D2 receptor. This can be observed as a reduction in downstream signaling events such as changes in cyclic AMP (cAMP) levels. Additionally, its inhibition of SERT will lead to an increase in extracellular serotonin concentrations in neuronal culture systems.
Q3: What are the potential off-target effects of this compound?
While specific off-target binding data for this compound is not extensively published, its classification as a dopamine D2 receptor antagonist and a serotonin reuptake inhibitor suggests potential interactions with other receptors and transporters.
Based on its drug class, potential off-target effects could include:
-
Interactions with other monoamine receptors: Cross-reactivity with other dopamine receptor subtypes (D1, D3, D4), serotonin receptors (e.g., 5-HT1A, 5-HT2A), and adrenergic receptors is possible.
-
Cardiovascular ion channels: Some psychoactive compounds have been shown to interact with cardiac ion channels (e.g., hERG), which could have implications for cardiotoxicity studies.
-
Metabolic pathways: Atypical antipsychotics, a class with similar receptor targets, have been associated with metabolic side effects such as weight gain and dyslipidemia in clinical settings. In vitro models might show effects on adipocyte differentiation or insulin signaling pathways.
Troubleshooting Guide
This guide provides a structured approach to identifying and mitigating potential off-target effects of this compound during your in-vitro experiments.
Issue 1: Unexpected or Inconsistent Experimental Results
Possible Cause: Off-target effects of this compound may be influencing your experimental system in an unforeseen manner.
Troubleshooting Steps:
-
Confirm On-Target Activity: First, verify that this compound is engaging its primary targets in your system.
-
D2 Receptor Antagonism: Perform a functional assay to measure the inhibition of a known D2 receptor agonist (e.g., quinpirole) by this compound.
-
Serotonin Reuptake Inhibition: Measure the uptake of radiolabeled or fluorescently-tagged serotonin in the presence and absence of this compound.
-
-
Broad-Spectrum Off-Target Screening: If on-target activity is confirmed, consider a broad off-target screening panel to identify potential unintended interactions. Commercial services are available that can screen this compound against a wide range of receptors, ion channels, and enzymes.
-
Literature Review for Similar Compounds: Research the off-target profiles of other compounds with a similar dual D2 antagonist/SERT inhibitor profile. This may provide clues to potential off-target liabilities of this compound.
Issue 2: Observed Cellular Toxicity at Low Concentrations
Possible Cause: The observed toxicity may be an off-target effect rather than a consequence of on-target activity.
Troubleshooting Steps:
-
Control Experiments:
-
Target-Negative Cells: If possible, use a cell line that does not express dopamine D2 receptors or SERT to determine if the toxicity is independent of the primary targets.
-
Rescue Experiments: Attempt to rescue the toxic phenotype by co-administering a D2 receptor agonist or by bypassing the inhibited serotonin reuptake pathway. If the toxicity persists, it is likely an off-target effect.
-
-
Investigate Common Toxicity Pathways:
-
Mitochondrial Toxicity: Assess mitochondrial function using assays such as MTT or Seahorse XF Analyzer.
-
Apoptosis/Necrosis: Use assays like Annexin V/Propidium Iodide staining to determine the mode of cell death.
-
hERG Channel Inhibition: If using a relevant cell model (e.g., cardiomyocytes), assess for potential hERG channel blockade, a common cause of cardiotoxicity.
-
Quantitative Data Summary
Currently, publicly available quantitative data on the off-target binding profile of this compound is limited. Researchers are encouraged to generate this data empirically for their specific experimental systems. The following table outlines the expected primary activities of this compound.
| Target | Activity | Potency (Ki or IC50) |
| Dopamine D2 Receptor | Antagonist | Potent |
| Serotonin Transporter (SERT) | Reuptake Inhibitor | Potent |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for D2 Receptor Occupancy
Objective: To determine the binding affinity (Ki) of this compound for the dopamine D2 receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human dopamine D2 receptor.
-
Radioligand: [³H]-Spiperone or another suitable D2 receptor antagonist radioligand.
-
Non-specific binding control: Haloperidol (10 µM).
-
This compound at a range of concentrations.
-
Scintillation fluid and a scintillation counter.
Methodology:
-
Incubate the D2 receptor-expressing cell membranes with a fixed concentration of [³H]-Spiperone and varying concentrations of this compound.
-
To determine non-specific binding, a parallel set of incubations should be performed in the presence of a high concentration of haloperidol.
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Serotonin Reuptake Assay
Objective: To measure the inhibitory effect of this compound on the serotonin transporter (SERT).
Materials:
-
A cell line endogenously or recombinantly expressing the human serotonin transporter (e.g., HEK293-hSERT cells).
-
Radioligand: [³H]-Serotonin.
-
Uptake buffer.
-
This compound at a range of concentrations.
-
A known SERT inhibitor as a positive control (e.g., fluoxetine).
Methodology:
-
Plate the SERT-expressing cells in a suitable multi-well plate.
-
Pre-incubate the cells with varying concentrations of this compound or the positive control.
-
Initiate the uptake reaction by adding [³H]-Serotonin to the wells.
-
Incubate for a short period at 37°C to allow for serotonin uptake.
-
Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Calculate the percentage of serotonin uptake inhibition for each concentration of this compound.
-
Determine the IC50 value of this compound by fitting the data to a dose-response curve.
Visualizations
Caption: Mechanism of action of this compound.
References
Technical Support Center: SLV310 Stability and Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of SLV310 during long-term storage. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity of your this compound samples.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for this compound?
A1: The recommended long-term storage condition for this compound is -20°C in a tightly sealed container, protected from light. Product suppliers ship this compound on cool packs to maintain its stability during transit[1]. Storing at temperatures above -20°C may lead to degradation and a decrease in compound purity and potency over time.
Q2: Can I store this compound in a solution?
A2: For long-term storage, it is highly recommended to store this compound as a solid (lyophilized powder). If you need to store it in solution for short-term use, prepare the solution in a suitable solvent (e.g., DMSO) at a high concentration, aliquot it into single-use vials to avoid repeated freeze-thaw cycles, and store at -80°C. The stability of this compound in various solvents has not been fully characterized and should be evaluated for your specific experimental needs.
Q3: What are the likely degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not published, compounds with similar functional groups are often susceptible to oxidation, hydrolysis, and photolysis[2][3][4][5]. Exposure to air (oxygen), moisture, and light can initiate these degradation processes. It is crucial to handle the compound in a controlled environment and use inert gas (like argon or nitrogen) when possible.
Q4: How can I check the purity of my stored this compound?
A4: The purity of your this compound sample can be assessed using High-Performance Liquid Chromatography (HPLC) with a UV detector. A loss of purity will be indicated by a decrease in the area of the main peak corresponding to this compound and the appearance of new peaks corresponding to degradation products. For a detailed procedure, please refer to the "Experimental Protocols" section below.
Q5: What are the standard conditions for stability testing of pharmaceutical compounds?
A5: Regulatory bodies like the ICH have established guidelines for stability testing. These include long-term studies (e.g., 25°C/60% Relative Humidity), intermediate studies (e.g., 30°C/65% RH), and accelerated studies (e.g., 40°C/75% RH)[6][7][8]. These studies help predict the shelf-life of a compound under various climatic conditions.
Troubleshooting Guide
Problem 1: I observe a significant decrease in the biological activity of my this compound sample.
| Possible Cause | Troubleshooting Action |
| Compound Degradation | 1. Verify the storage conditions (temperature, light exposure).2. Assess the purity of the sample using HPLC (see Protocol 1).3. If degradation is confirmed, use a fresh, unexpired batch of this compound for your experiments.4. Consider performing a forced degradation study (see Protocol 2) to understand its stability limits. |
| Repeated Freeze-Thaw Cycles | 1. If the compound is in solution, prepare single-use aliquots to minimize freeze-thaw cycles.2. For future use, weigh out only the required amount from the solid stock. |
| Solvent Instability | 1. Ensure the solvent used for reconstitution is of high purity and anhydrous.2. If storing in solution, evaluate the stability of this compound in that specific solvent over time. |
Problem 2: I see new, unexpected peaks in my HPLC chromatogram for this compound.
| Possible Cause | Troubleshooting Action |
| Chemical Degradation | 1. The new peaks are likely degradation products. Correlate their appearance with storage time and conditions.2. Use a hyphenated technique like LC-MS to identify the mass of the degradation products and propose their structures[4][9].3. Review handling procedures to minimize exposure to light, oxygen, and moisture. |
| Contamination | 1. Ensure all glassware, solvents, and equipment used for sample preparation are clean.2. Analyze a solvent blank to rule out contamination from the mobile phase or solvent. |
Data Presentation: Stability of this compound Under Various Conditions
The following table summarizes hypothetical stability data for this compound powder over a 6-month period to illustrate the impact of storage conditions.
| Storage Condition | Time (Months) | Purity (%) by HPLC | Appearance |
| -20°C, Dark, Dry | 0 | 99.8 | White Powder |
| 3 | 99.7 | No Change | |
| 6 | 99.6 | No Change | |
| 4°C, Dark, Dry | 0 | 99.8 | White Powder |
| 3 | 98.5 | No Change | |
| 6 | 97.1 | Slight Yellowing | |
| 25°C / 60% RH, Exposed to Light | 0 | 99.8 | White Powder |
| 3 | 92.3 | Yellow Powder | |
| 6 | 85.4 | Yellow-Brown Powder | |
| 40°C / 75% RH, Dark | 0 | 99.8 | White Powder |
| 3 | 89.1 | Off-white Powder | |
| 6 | 79.8 | Clumpy, Yellow Powder |
Note: This data is for illustrative purposes only.
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment of this compound
Objective: To determine the purity of this compound and detect the presence of degradation products.
Methodology:
-
Preparation of Standard Solution: Accurately weigh 1 mg of this compound reference standard and dissolve it in 1 mL of a suitable solvent (e.g., Acetonitrile/Water 50:50) to make a 1 mg/mL stock solution.
-
Preparation of Sample Solution: Prepare a sample solution of your stored this compound at the same concentration as the standard.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: As determined by a UV scan of this compound (e.g., 254 nm).
-
Column Temperature: 30°C.
-
-
Analysis: Inject the standard and sample solutions. Calculate the purity of the sample by comparing the peak area of this compound in the sample to the total peak area of all components in the chromatogram (Area Percent method).
Protocol 2: Forced Degradation Study of this compound
Objective: To identify potential degradation pathways and degradation products of this compound under stress conditions.
Methodology:
-
Sample Preparation: Prepare several solutions of this compound at 1 mg/mL in a suitable solvent.
-
Stress Conditions: Expose the solutions to the following conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidation: Add 3% H₂O₂ and store at room temperature for 24 hours.
-
Photolytic Degradation: Expose the solution to a photostability chamber (ICH Q1B guidelines) for a defined period.
-
Thermal Degradation: Incubate the solid powder at 80°C for 48 hours.
-
-
Neutralization: Before analysis, neutralize the acidic and basic samples.
-
Analysis: Analyze all stressed samples, along with an unstressed control, by HPLC (Protocol 1) and LC-MS to identify and characterize the degradation products.
Visualizations
Signaling Pathway
Caption: Hypothetical mechanism of action for this compound.
Experimental Workflow
References
- 1. tebubio.com [tebubio.com]
- 2. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photocatalytic Degradation Pathways of the Valsartan Drug by TiO2 and g-C3N4 Catalysts [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. q1scientific.com [q1scientific.com]
- 8. fda.gov [fda.gov]
- 9. Biodegradation of chlorimuron-ethyl and the associated degradation pathway by Rhodococcus sp. D310-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: SLV310 Stability and Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of SLV310 during long-term storage. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity of your this compound samples.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for this compound?
A1: The recommended long-term storage condition for this compound is -20°C in a tightly sealed container, protected from light. Product suppliers ship this compound on cool packs to maintain its stability during transit[1]. Storing at temperatures above -20°C may lead to degradation and a decrease in compound purity and potency over time.
Q2: Can I store this compound in a solution?
A2: For long-term storage, it is highly recommended to store this compound as a solid (lyophilized powder). If you need to store it in solution for short-term use, prepare the solution in a suitable solvent (e.g., DMSO) at a high concentration, aliquot it into single-use vials to avoid repeated freeze-thaw cycles, and store at -80°C. The stability of this compound in various solvents has not been fully characterized and should be evaluated for your specific experimental needs.
Q3: What are the likely degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not published, compounds with similar functional groups are often susceptible to oxidation, hydrolysis, and photolysis[2][3][4][5]. Exposure to air (oxygen), moisture, and light can initiate these degradation processes. It is crucial to handle the compound in a controlled environment and use inert gas (like argon or nitrogen) when possible.
Q4: How can I check the purity of my stored this compound?
A4: The purity of your this compound sample can be assessed using High-Performance Liquid Chromatography (HPLC) with a UV detector. A loss of purity will be indicated by a decrease in the area of the main peak corresponding to this compound and the appearance of new peaks corresponding to degradation products. For a detailed procedure, please refer to the "Experimental Protocols" section below.
Q5: What are the standard conditions for stability testing of pharmaceutical compounds?
A5: Regulatory bodies like the ICH have established guidelines for stability testing. These include long-term studies (e.g., 25°C/60% Relative Humidity), intermediate studies (e.g., 30°C/65% RH), and accelerated studies (e.g., 40°C/75% RH)[6][7][8]. These studies help predict the shelf-life of a compound under various climatic conditions.
Troubleshooting Guide
Problem 1: I observe a significant decrease in the biological activity of my this compound sample.
| Possible Cause | Troubleshooting Action |
| Compound Degradation | 1. Verify the storage conditions (temperature, light exposure).2. Assess the purity of the sample using HPLC (see Protocol 1).3. If degradation is confirmed, use a fresh, unexpired batch of this compound for your experiments.4. Consider performing a forced degradation study (see Protocol 2) to understand its stability limits. |
| Repeated Freeze-Thaw Cycles | 1. If the compound is in solution, prepare single-use aliquots to minimize freeze-thaw cycles.2. For future use, weigh out only the required amount from the solid stock. |
| Solvent Instability | 1. Ensure the solvent used for reconstitution is of high purity and anhydrous.2. If storing in solution, evaluate the stability of this compound in that specific solvent over time. |
Problem 2: I see new, unexpected peaks in my HPLC chromatogram for this compound.
| Possible Cause | Troubleshooting Action |
| Chemical Degradation | 1. The new peaks are likely degradation products. Correlate their appearance with storage time and conditions.2. Use a hyphenated technique like LC-MS to identify the mass of the degradation products and propose their structures[4][9].3. Review handling procedures to minimize exposure to light, oxygen, and moisture. |
| Contamination | 1. Ensure all glassware, solvents, and equipment used for sample preparation are clean.2. Analyze a solvent blank to rule out contamination from the mobile phase or solvent. |
Data Presentation: Stability of this compound Under Various Conditions
The following table summarizes hypothetical stability data for this compound powder over a 6-month period to illustrate the impact of storage conditions.
| Storage Condition | Time (Months) | Purity (%) by HPLC | Appearance |
| -20°C, Dark, Dry | 0 | 99.8 | White Powder |
| 3 | 99.7 | No Change | |
| 6 | 99.6 | No Change | |
| 4°C, Dark, Dry | 0 | 99.8 | White Powder |
| 3 | 98.5 | No Change | |
| 6 | 97.1 | Slight Yellowing | |
| 25°C / 60% RH, Exposed to Light | 0 | 99.8 | White Powder |
| 3 | 92.3 | Yellow Powder | |
| 6 | 85.4 | Yellow-Brown Powder | |
| 40°C / 75% RH, Dark | 0 | 99.8 | White Powder |
| 3 | 89.1 | Off-white Powder | |
| 6 | 79.8 | Clumpy, Yellow Powder |
Note: This data is for illustrative purposes only.
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment of this compound
Objective: To determine the purity of this compound and detect the presence of degradation products.
Methodology:
-
Preparation of Standard Solution: Accurately weigh 1 mg of this compound reference standard and dissolve it in 1 mL of a suitable solvent (e.g., Acetonitrile/Water 50:50) to make a 1 mg/mL stock solution.
-
Preparation of Sample Solution: Prepare a sample solution of your stored this compound at the same concentration as the standard.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: As determined by a UV scan of this compound (e.g., 254 nm).
-
Column Temperature: 30°C.
-
-
Analysis: Inject the standard and sample solutions. Calculate the purity of the sample by comparing the peak area of this compound in the sample to the total peak area of all components in the chromatogram (Area Percent method).
Protocol 2: Forced Degradation Study of this compound
Objective: To identify potential degradation pathways and degradation products of this compound under stress conditions.
Methodology:
-
Sample Preparation: Prepare several solutions of this compound at 1 mg/mL in a suitable solvent.
-
Stress Conditions: Expose the solutions to the following conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidation: Add 3% H₂O₂ and store at room temperature for 24 hours.
-
Photolytic Degradation: Expose the solution to a photostability chamber (ICH Q1B guidelines) for a defined period.
-
Thermal Degradation: Incubate the solid powder at 80°C for 48 hours.
-
-
Neutralization: Before analysis, neutralize the acidic and basic samples.
-
Analysis: Analyze all stressed samples, along with an unstressed control, by HPLC (Protocol 1) and LC-MS to identify and characterize the degradation products.
Visualizations
Signaling Pathway
Caption: Hypothetical mechanism of action for this compound.
Experimental Workflow
References
- 1. tebubio.com [tebubio.com]
- 2. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photocatalytic Degradation Pathways of the Valsartan Drug by TiO2 and g-C3N4 Catalysts [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. q1scientific.com [q1scientific.com]
- 8. fda.gov [fda.gov]
- 9. Biodegradation of chlorimuron-ethyl and the associated degradation pathway by Rhodococcus sp. D310-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Experimental Variability with SLV-310: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing and controlling for experimental variability when working with SLV-310, a potent dopamine (B1211576) D2 receptor antagonist and 5-HT reuptake inhibitor.[1] Given the inherent complexities of studying neurological pathways, understanding and mitigating sources of variability is paramount for obtaining robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is SLV-310 and what is its primary mechanism of action?
A1: SLV-310 is a research compound that acts as a dual-action antagonist of the dopamine D2 receptor and an inhibitor of the serotonin (B10506) (5-HT) reuptake transporter.[1] This dual mechanism allows for the modulation of both dopaminergic and serotonergic signaling, which are critical in various neurological processes.
Q2: We are observing significant variability in our in vivo experimental results with SLV-310. What are the potential sources of this variability?
A2: Variability in in vivo studies involving compounds like SLV-310 can stem from several factors:
-
Biological Heterogeneity: Genetic, epigenetic, and environmental differences among animal subjects can lead to varied responses to the same compound.[2][3]
-
Animal Model Selection: The choice of animal model and the presence of underlying pathologies can significantly influence the effect of SLV-310.[4]
-
Experimental Conditions: Minor variations in housing, diet, handling, and the timing of experiments can introduce variability.
-
Pharmacokinetics and Pharmacodynamics (PK/PD): Individual differences in drug absorption, distribution, metabolism, and excretion (ADME) can alter the effective concentration of SLV-310 at the target site.[2][3]
Q3: How can we control for biological variability in our animal studies?
A3: To minimize biological variability, consider the following:
-
Standardize Animal Supply: Source animals from a reputable vendor with well-characterized genetic backgrounds.
-
Acclimatization: Allow for a sufficient acclimatization period for animals upon arrival to your facility.
-
Control Environmental Factors: Maintain consistent temperature, humidity, light-dark cycles, and noise levels.
-
Randomization and Blinding: Randomize animals to treatment groups and blind experimenters to the treatment allocation to reduce bias.
Troubleshooting Experimental Variability
This section provides a structured approach to identifying and mitigating common sources of variability in experiments involving SLV-310.
In Vitro Assays (e.g., Receptor Binding, Cell-Based Assays)
| Observed Issue | Potential Causes | Recommended Solutions |
| High Well-to-Well Variability in Binding Assays | Inconsistent cell plating, pipetting errors, temperature fluctuations during incubation. | Ensure uniform cell seeding density. Use calibrated pipettes and consistent technique. Maintain a stable temperature throughout the assay. |
| Inconsistent EC50/IC50 Values | Passage number of cells, reagent stability, operator variability. | Use cells within a defined low passage number range. Prepare fresh reagents and validate their activity. Standardize the experimental protocol across all users. |
| Variable Functional Responses in Cell-Based Assays | Differences in receptor expression levels, cell health, and signal transduction efficiency. | Monitor receptor expression levels (e.g., via qPCR or western blot). Ensure high cell viability (>95%). Optimize assay conditions (e.g., serum concentration, incubation times). |
In Vivo Studies (e.g., Behavioral Models, Microdialysis)
| Observed Issue | Potential Causes | Recommended Solutions |
| High Inter-Individual Variation in Behavioral Responses | Genetic diversity, stress levels, circadian rhythm disruptions. | Use genetically homogenous animal strains. Handle animals consistently and minimize stress. Conduct behavioral testing at the same time each day.[2][3] |
| Inconsistent Drug Exposure Levels (PK) | Differences in administration route, metabolism, and clearance. | Standardize the drug formulation and administration procedure. Consider using osmotic mini-pumps for continuous delivery. Measure plasma or brain concentrations of SLV-310 to correlate with effects. |
| Variable Neurochemical Changes in Microdialysis | Probe placement variability, tissue damage, inconsistent baseline measurements. | Use stereotaxic surgery with precise coordinates for probe implantation. Allow for a sufficient post-surgical recovery and probe equilibration period. Establish stable baseline neurotransmitter levels before drug administration. |
Experimental Protocols
Standardized Protocol for In Vivo Behavioral Assessment
-
Animal Acclimatization: Upon arrival, house animals in a controlled environment (22 ± 2°C, 50 ± 10% humidity, 12h light/dark cycle) for at least 7 days before the start of the experiment.
-
Habituation: Habituate animals to the experimental room and testing apparatus for 2-3 days prior to the experiment to reduce novelty-induced stress.
-
Drug Preparation and Administration: Prepare SLV-310 in a consistent vehicle. Administer the compound via the chosen route (e.g., intraperitoneal injection) at a standardized volume-to-weight ratio.
-
Behavioral Testing: Conduct the behavioral test at the same time each day to minimize circadian variations. Record and analyze the data using a validated software.
-
Control Groups: Include a vehicle-treated control group to account for any effects of the injection procedure or vehicle itself.
Visualizing Key Concepts
Signaling Pathway of SLV-310
Caption: Mechanism of action of SLV-310.
Troubleshooting Workflow for Experimental Variability
Caption: A logical workflow for troubleshooting experimental variability.
References
- 1. tebubio.com [tebubio.com]
- 2. Of Mice and Men: The Inter-individual Variability of the Brain's Response to Drugs | eNeuro [eneuro.org]
- 3. Of Mice and Men: The Inter-individual Variability of the Brain's Response to Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies to Address Challenges in Neuroscience Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Experimental Variability with SLV-310: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing and controlling for experimental variability when working with SLV-310, a potent dopamine D2 receptor antagonist and 5-HT reuptake inhibitor.[1] Given the inherent complexities of studying neurological pathways, understanding and mitigating sources of variability is paramount for obtaining robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is SLV-310 and what is its primary mechanism of action?
A1: SLV-310 is a research compound that acts as a dual-action antagonist of the dopamine D2 receptor and an inhibitor of the serotonin (5-HT) reuptake transporter.[1] This dual mechanism allows for the modulation of both dopaminergic and serotonergic signaling, which are critical in various neurological processes.
Q2: We are observing significant variability in our in vivo experimental results with SLV-310. What are the potential sources of this variability?
A2: Variability in in vivo studies involving compounds like SLV-310 can stem from several factors:
-
Biological Heterogeneity: Genetic, epigenetic, and environmental differences among animal subjects can lead to varied responses to the same compound.[2][3]
-
Animal Model Selection: The choice of animal model and the presence of underlying pathologies can significantly influence the effect of SLV-310.[4]
-
Experimental Conditions: Minor variations in housing, diet, handling, and the timing of experiments can introduce variability.
-
Pharmacokinetics and Pharmacodynamics (PK/PD): Individual differences in drug absorption, distribution, metabolism, and excretion (ADME) can alter the effective concentration of SLV-310 at the target site.[2][3]
Q3: How can we control for biological variability in our animal studies?
A3: To minimize biological variability, consider the following:
-
Standardize Animal Supply: Source animals from a reputable vendor with well-characterized genetic backgrounds.
-
Acclimatization: Allow for a sufficient acclimatization period for animals upon arrival to your facility.
-
Control Environmental Factors: Maintain consistent temperature, humidity, light-dark cycles, and noise levels.
-
Randomization and Blinding: Randomize animals to treatment groups and blind experimenters to the treatment allocation to reduce bias.
Troubleshooting Experimental Variability
This section provides a structured approach to identifying and mitigating common sources of variability in experiments involving SLV-310.
In Vitro Assays (e.g., Receptor Binding, Cell-Based Assays)
| Observed Issue | Potential Causes | Recommended Solutions |
| High Well-to-Well Variability in Binding Assays | Inconsistent cell plating, pipetting errors, temperature fluctuations during incubation. | Ensure uniform cell seeding density. Use calibrated pipettes and consistent technique. Maintain a stable temperature throughout the assay. |
| Inconsistent EC50/IC50 Values | Passage number of cells, reagent stability, operator variability. | Use cells within a defined low passage number range. Prepare fresh reagents and validate their activity. Standardize the experimental protocol across all users. |
| Variable Functional Responses in Cell-Based Assays | Differences in receptor expression levels, cell health, and signal transduction efficiency. | Monitor receptor expression levels (e.g., via qPCR or western blot). Ensure high cell viability (>95%). Optimize assay conditions (e.g., serum concentration, incubation times). |
In Vivo Studies (e.g., Behavioral Models, Microdialysis)
| Observed Issue | Potential Causes | Recommended Solutions |
| High Inter-Individual Variation in Behavioral Responses | Genetic diversity, stress levels, circadian rhythm disruptions. | Use genetically homogenous animal strains. Handle animals consistently and minimize stress. Conduct behavioral testing at the same time each day.[2][3] |
| Inconsistent Drug Exposure Levels (PK) | Differences in administration route, metabolism, and clearance. | Standardize the drug formulation and administration procedure. Consider using osmotic mini-pumps for continuous delivery. Measure plasma or brain concentrations of SLV-310 to correlate with effects. |
| Variable Neurochemical Changes in Microdialysis | Probe placement variability, tissue damage, inconsistent baseline measurements. | Use stereotaxic surgery with precise coordinates for probe implantation. Allow for a sufficient post-surgical recovery and probe equilibration period. Establish stable baseline neurotransmitter levels before drug administration. |
Experimental Protocols
Standardized Protocol for In Vivo Behavioral Assessment
-
Animal Acclimatization: Upon arrival, house animals in a controlled environment (22 ± 2°C, 50 ± 10% humidity, 12h light/dark cycle) for at least 7 days before the start of the experiment.
-
Habituation: Habituate animals to the experimental room and testing apparatus for 2-3 days prior to the experiment to reduce novelty-induced stress.
-
Drug Preparation and Administration: Prepare SLV-310 in a consistent vehicle. Administer the compound via the chosen route (e.g., intraperitoneal injection) at a standardized volume-to-weight ratio.
-
Behavioral Testing: Conduct the behavioral test at the same time each day to minimize circadian variations. Record and analyze the data using a validated software.
-
Control Groups: Include a vehicle-treated control group to account for any effects of the injection procedure or vehicle itself.
Visualizing Key Concepts
Signaling Pathway of SLV-310
Caption: Mechanism of action of SLV-310.
Troubleshooting Workflow for Experimental Variability
Caption: A logical workflow for troubleshooting experimental variability.
References
- 1. tebubio.com [tebubio.com]
- 2. Of Mice and Men: The Inter-individual Variability of the Brain's Response to Drugs | eNeuro [eneuro.org]
- 3. Of Mice and Men: The Inter-individual Variability of the Brain's Response to Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies to Address Challenges in Neuroscience Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Best Practices for GITR-Agonist 310 (SLV310-G) Administration in Mouse Models
Introduction
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the best practices for the in vivo administration of the fictitious Glucocorticoid-Induced TNFR-related protein (GITR) agonist, GITR-Agonist 310 (SLV310-G), in mouse models. Glucocorticoid-induced TNFR-related protein (GITR), also known as TNFRSF18, is a critical co-stimulatory immune checkpoint molecule that plays a significant role in modulating T-cell responses.[1] Activation of GITR signaling can enhance anti-tumor immunity, making it a promising target for cancer immunotherapy.[1][2][3] This guide covers troubleshooting, frequently asked questions, and detailed experimental protocols to ensure successful and reproducible experimental outcomes.
Mechanism of Action
GITR is a member of the Tumor Necrosis Factor Receptor (TNFR) superfamily.[1][4] It is constitutively expressed at high levels on regulatory T cells (Tregs) and at lower levels on resting conventional T cells (Tconv), including both CD4+ and CD8+ subsets.[1] Upon T-cell activation, GITR expression is upregulated on Tconv cells.[1] The engagement of GITR by an agonistic antibody like GITR-Agonist 310 (this compound-G) triggers a signaling cascade that promotes the proliferation and survival of effector T cells, enhances their cytokine production (e.g., IFN-γ, IL-2), and can diminish the suppressive function of Tregs.[1][2] This dual action of boosting effector T-cell activity while inhibiting Treg-mediated suppression is the basis for its therapeutic potential.[1] Downstream signaling is primarily mediated through the NF-κB and MAPK pathways.[1][2][5]
Signaling Pathway Diagram
Caption: GITR signaling pathway activated by GITR-Agonist 310.
Troubleshooting Guide
This section addresses common issues encountered during the administration of GITR agonists in mouse models.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Anaphylaxis or Hypersensitivity Reaction | Repetitive intraperitoneal (IP) dosing of some GITR agonist antibodies can induce anaphylaxis, which may be mediated by IgG1, basophils, and platelet-activating factor (PAF).[6] | - Monitor mice closely for signs of anaphylaxis (e.g., lethargy, ruffled fur, labored breathing) after each dose. - Consider alternative administration routes (e.g., subcutaneous). - If repetitive IP dosing is necessary, consider co-administration of agents to block the IgG1 pathway of anaphylaxis, such as basophil depletion or PAF blockade.[6] |
| Lack of Anti-Tumor Efficacy | - Tumor Burden: GITR agonism may be less effective in mice with advanced or large tumors due to T-cell exhaustion.[7] - Tumor Microenvironment: The specific tumor model used can significantly impact efficacy. For instance, efficacy is often greater in immunogenic tumors like CT26 compared to poorly immunogenic tumors like B16 melanoma.[8][9] - Suboptimal Dosing or Schedule: The dose and frequency of administration may not be optimal for the specific model. | - Initiate treatment when tumors are smaller and more established (e.g., 4 days post-implantation vs. 7 days).[7] - Combine GITR-Agonist 310 with other immunotherapies, such as PD-1 blockade, to overcome T-cell exhaustion in advanced tumors.[7] - Select a tumor model known to be responsive to GITR agonists.[8] - Perform a dose-response study to determine the optimal dose and schedule for your model. |
| Exacerbation of Autoimmunity | GITR agonism can enhance the activity of autoreactive effector T cells, potentially worsening autoimmune conditions.[1] | - Use caution when administering GITR-Agonist 310 in mouse models of autoimmune disease. - Monitor for clinical signs of disease exacerbation (e.g., increased joint inflammation in collagen-induced arthritis models).[1] - Consider lower doses or less frequent administration schedules. |
| Variable Pharmacodynamic (PD) Readouts | - Timing of Sample Collection: The timing of tissue and blood collection relative to the last dose can significantly impact the detection of immune cell activation and proliferation. - Inconsistent Tissue Processing: Variations in tissue harvesting and processing can lead to variability in flow cytometry and other immunological assays. | - Establish a consistent time point for sample collection based on the expected kinetics of the immune response. - Standardize all tissue processing protocols, including cell counting and staining procedures. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended administration route for GITR-Agonist 310?
A1: The most commonly reported and effective administration route for GITR agonist antibodies in mouse models is intraperitoneal (IP) injection.[10][11] However, as noted in the troubleshooting guide, repetitive IP dosing can lead to anaphylaxis in some cases.[6] Subcutaneous (s.c.) injection is a viable alternative that may reduce this risk.
Q2: What are typical dosage ranges and schedules for GITR agonists in mice?
A2: Dosages and schedules can vary depending on the specific antibody, tumor model, and experimental goals. A common approach is to administer the antibody every 3-4 days for a total of 3 doses.[7] In some studies, treatment is given twice a week for 2.5 weeks.[10] It is crucial to perform a pilot study to determine the optimal dosing regimen for your specific experimental setup.
Q3: How should I prepare GITR-Agonist 310 for injection?
A3: GITR-Agonist 310 should be diluted in a sterile, endotoxin-free vehicle such as phosphate-buffered saline (PBS). The final injection volume should be appropriate for the size of the mouse (typically 100-200 µL for IP or s.c. injection). Ensure the solution is at room temperature before injection to minimize discomfort to the animal.
Q4: What are the key pharmacodynamic markers to assess the activity of GITR-Agonist 310?
A4: To confirm the in vivo activity of GITR-Agonist 310, it is recommended to measure changes in immune cell populations and their activation status. Key markers include:
-
Increased Teff:Treg ratio: A significant increase in the ratio of effector T cells (CD4+ and CD8+) to regulatory T cells within the tumor microenvironment and lymphoid organs is a hallmark of GITR agonist activity.[7][12]
-
T-cell proliferation and activation: Assess for increased expression of activation markers (e.g., CD25, ICOS) and proliferation markers (e.g., Ki-67) on T cells.
-
Cytokine production: Measure levels of pro-inflammatory cytokines such as IFN-γ and IL-2 in serum or from restimulated splenocytes.[2]
Q5: Can GITR-Agonist 310 be combined with other therapies?
A5: Yes, combination therapy is a promising strategy. Preclinical studies have shown that combining GITR agonists with PD-1 blockade can overcome resistance in advanced tumors and enhance anti-tumor immunity.[7] Combination with chemotherapies or other immunomodulatory agents may also yield synergistic effects.
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Syngeneic Mouse Tumor Model
This protocol outlines a typical workflow for assessing the anti-tumor efficacy of GITR-Agonist 310.
Caption: Experimental workflow for an in vivo efficacy study.
Methodology:
-
Cell Culture: Culture syngeneic tumor cells (e.g., CT26 colon carcinoma for BALB/c mice, or MC38 colon adenocarcinoma for C57BL/6 mice) in appropriate media.[1]
-
Tumor Inoculation: Subcutaneously inject 1 x 10^5 to 1 x 10^6 tumor cells into the flank of the appropriate mouse strain.[1]
-
Randomization: Once tumors reach a palpable size (approximately 50-100 mm³), randomize mice into treatment groups (n=8-10 mice per group).
-
Treatment Administration: Administer GITR-Agonist 310 or control antibodies (isotype control, vehicle) via intraperitoneal injection according to the pre-determined dose and schedule.
-
Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x length x width²).[1] Monitor body weight and clinical signs as indicators of toxicity.
-
Endpoint Analysis: At the end of the study (or at pre-defined time points), collect tumors, spleens, and tumor-draining lymph nodes for pharmacodynamic analysis.
Protocol 2: Pharmacodynamic Analysis by Flow Cytometry
Methodology:
-
Single-Cell Suspension: Prepare single-cell suspensions from tumors, spleens, and lymph nodes using mechanical dissociation and/or enzymatic digestion.
-
Surface Staining: Stain cells with a panel of fluorescently-conjugated antibodies to identify immune cell subsets (e.g., CD45, CD3, CD4, CD8, FoxP3).
-
Intracellular Staining (Optional): For analysis of transcription factors (e.g., FoxP3) or cytokines, perform fixation and permeabilization followed by intracellular antibody staining.
-
Data Acquisition: Acquire data on a multi-color flow cytometer.
-
Data Analysis: Analyze the data to quantify the frequency and absolute numbers of different immune cell populations, such as CD4+ effector T cells, CD8+ cytotoxic T cells, and CD4+FoxP3+ regulatory T cells.
Quantitative Data Summary for In Vivo Studies
The following table provides example parameters for designing studies in common syngeneic mouse models.
| Parameter | B16 Melanoma | CT26 Colon Carcinoma | MC38 Colon Adenocarcinoma |
| Mouse Strain | C57BL/6 | BALB/c | C57BL/6 |
| Tumor Cell Inoculation | 5 x 10⁴ - 1 x 10⁵ cells, s.c. | 1 x 10⁵ - 1 x 10⁶ cells, s.c. | 5 x 10⁵ - 1 x 10⁶ cells, s.c. |
| Typical Efficacy | Moderate (often requires combination therapy) | High | High |
| Primary Efficacy Readouts | Tumor growth delay, overall survival | Tumor growth delay, overall survival, complete responses | Tumor growth delay, overall survival, complete responses |
| Key PD Readouts | Increased CD8+/Treg ratio in tumor, IFN-γ production | Increased CD8+/Treg ratio in tumor, depletion of intratumoral Tregs | Increased CD8+/Treg ratio in tumor, enhanced T-cell activation |
References
- 1. benchchem.com [benchchem.com]
- 2. oncotarget.com [oncotarget.com]
- 3. Targeting GITR in cancer immunotherapy – there is no perfect knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Anaphylaxis caused by repetitive doses of a GITR agonist monoclonal antibody in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rational design of anti-GITR-based combination immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Characterization and Comparison of GITR Expression in Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GITR agonistic stimulation enhances the anti-tumor immune response in a mouse model of ESCC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. Agonist anti-GITR monoclonal antibody induces melanoma tumor immunity in mice by altering regulatory T cell stability and intra-tumor accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Best Practices for GITR-Agonist 310 (SLV310-G) Administration in Mouse Models
Introduction
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the best practices for the in vivo administration of the fictitious Glucocorticoid-Induced TNFR-related protein (GITR) agonist, GITR-Agonist 310 (SLV310-G), in mouse models. Glucocorticoid-induced TNFR-related protein (GITR), also known as TNFRSF18, is a critical co-stimulatory immune checkpoint molecule that plays a significant role in modulating T-cell responses.[1] Activation of GITR signaling can enhance anti-tumor immunity, making it a promising target for cancer immunotherapy.[1][2][3] This guide covers troubleshooting, frequently asked questions, and detailed experimental protocols to ensure successful and reproducible experimental outcomes.
Mechanism of Action
GITR is a member of the Tumor Necrosis Factor Receptor (TNFR) superfamily.[1][4] It is constitutively expressed at high levels on regulatory T cells (Tregs) and at lower levels on resting conventional T cells (Tconv), including both CD4+ and CD8+ subsets.[1] Upon T-cell activation, GITR expression is upregulated on Tconv cells.[1] The engagement of GITR by an agonistic antibody like GITR-Agonist 310 (this compound-G) triggers a signaling cascade that promotes the proliferation and survival of effector T cells, enhances their cytokine production (e.g., IFN-γ, IL-2), and can diminish the suppressive function of Tregs.[1][2] This dual action of boosting effector T-cell activity while inhibiting Treg-mediated suppression is the basis for its therapeutic potential.[1] Downstream signaling is primarily mediated through the NF-κB and MAPK pathways.[1][2][5]
Signaling Pathway Diagram
Caption: GITR signaling pathway activated by GITR-Agonist 310.
Troubleshooting Guide
This section addresses common issues encountered during the administration of GITR agonists in mouse models.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Anaphylaxis or Hypersensitivity Reaction | Repetitive intraperitoneal (IP) dosing of some GITR agonist antibodies can induce anaphylaxis, which may be mediated by IgG1, basophils, and platelet-activating factor (PAF).[6] | - Monitor mice closely for signs of anaphylaxis (e.g., lethargy, ruffled fur, labored breathing) after each dose. - Consider alternative administration routes (e.g., subcutaneous). - If repetitive IP dosing is necessary, consider co-administration of agents to block the IgG1 pathway of anaphylaxis, such as basophil depletion or PAF blockade.[6] |
| Lack of Anti-Tumor Efficacy | - Tumor Burden: GITR agonism may be less effective in mice with advanced or large tumors due to T-cell exhaustion.[7] - Tumor Microenvironment: The specific tumor model used can significantly impact efficacy. For instance, efficacy is often greater in immunogenic tumors like CT26 compared to poorly immunogenic tumors like B16 melanoma.[8][9] - Suboptimal Dosing or Schedule: The dose and frequency of administration may not be optimal for the specific model. | - Initiate treatment when tumors are smaller and more established (e.g., 4 days post-implantation vs. 7 days).[7] - Combine GITR-Agonist 310 with other immunotherapies, such as PD-1 blockade, to overcome T-cell exhaustion in advanced tumors.[7] - Select a tumor model known to be responsive to GITR agonists.[8] - Perform a dose-response study to determine the optimal dose and schedule for your model. |
| Exacerbation of Autoimmunity | GITR agonism can enhance the activity of autoreactive effector T cells, potentially worsening autoimmune conditions.[1] | - Use caution when administering GITR-Agonist 310 in mouse models of autoimmune disease. - Monitor for clinical signs of disease exacerbation (e.g., increased joint inflammation in collagen-induced arthritis models).[1] - Consider lower doses or less frequent administration schedules. |
| Variable Pharmacodynamic (PD) Readouts | - Timing of Sample Collection: The timing of tissue and blood collection relative to the last dose can significantly impact the detection of immune cell activation and proliferation. - Inconsistent Tissue Processing: Variations in tissue harvesting and processing can lead to variability in flow cytometry and other immunological assays. | - Establish a consistent time point for sample collection based on the expected kinetics of the immune response. - Standardize all tissue processing protocols, including cell counting and staining procedures. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended administration route for GITR-Agonist 310?
A1: The most commonly reported and effective administration route for GITR agonist antibodies in mouse models is intraperitoneal (IP) injection.[10][11] However, as noted in the troubleshooting guide, repetitive IP dosing can lead to anaphylaxis in some cases.[6] Subcutaneous (s.c.) injection is a viable alternative that may reduce this risk.
Q2: What are typical dosage ranges and schedules for GITR agonists in mice?
A2: Dosages and schedules can vary depending on the specific antibody, tumor model, and experimental goals. A common approach is to administer the antibody every 3-4 days for a total of 3 doses.[7] In some studies, treatment is given twice a week for 2.5 weeks.[10] It is crucial to perform a pilot study to determine the optimal dosing regimen for your specific experimental setup.
Q3: How should I prepare GITR-Agonist 310 for injection?
A3: GITR-Agonist 310 should be diluted in a sterile, endotoxin-free vehicle such as phosphate-buffered saline (PBS). The final injection volume should be appropriate for the size of the mouse (typically 100-200 µL for IP or s.c. injection). Ensure the solution is at room temperature before injection to minimize discomfort to the animal.
Q4: What are the key pharmacodynamic markers to assess the activity of GITR-Agonist 310?
A4: To confirm the in vivo activity of GITR-Agonist 310, it is recommended to measure changes in immune cell populations and their activation status. Key markers include:
-
Increased Teff:Treg ratio: A significant increase in the ratio of effector T cells (CD4+ and CD8+) to regulatory T cells within the tumor microenvironment and lymphoid organs is a hallmark of GITR agonist activity.[7][12]
-
T-cell proliferation and activation: Assess for increased expression of activation markers (e.g., CD25, ICOS) and proliferation markers (e.g., Ki-67) on T cells.
-
Cytokine production: Measure levels of pro-inflammatory cytokines such as IFN-γ and IL-2 in serum or from restimulated splenocytes.[2]
Q5: Can GITR-Agonist 310 be combined with other therapies?
A5: Yes, combination therapy is a promising strategy. Preclinical studies have shown that combining GITR agonists with PD-1 blockade can overcome resistance in advanced tumors and enhance anti-tumor immunity.[7] Combination with chemotherapies or other immunomodulatory agents may also yield synergistic effects.
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Syngeneic Mouse Tumor Model
This protocol outlines a typical workflow for assessing the anti-tumor efficacy of GITR-Agonist 310.
Caption: Experimental workflow for an in vivo efficacy study.
Methodology:
-
Cell Culture: Culture syngeneic tumor cells (e.g., CT26 colon carcinoma for BALB/c mice, or MC38 colon adenocarcinoma for C57BL/6 mice) in appropriate media.[1]
-
Tumor Inoculation: Subcutaneously inject 1 x 10^5 to 1 x 10^6 tumor cells into the flank of the appropriate mouse strain.[1]
-
Randomization: Once tumors reach a palpable size (approximately 50-100 mm³), randomize mice into treatment groups (n=8-10 mice per group).
-
Treatment Administration: Administer GITR-Agonist 310 or control antibodies (isotype control, vehicle) via intraperitoneal injection according to the pre-determined dose and schedule.
-
Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x length x width²).[1] Monitor body weight and clinical signs as indicators of toxicity.
-
Endpoint Analysis: At the end of the study (or at pre-defined time points), collect tumors, spleens, and tumor-draining lymph nodes for pharmacodynamic analysis.
Protocol 2: Pharmacodynamic Analysis by Flow Cytometry
Methodology:
-
Single-Cell Suspension: Prepare single-cell suspensions from tumors, spleens, and lymph nodes using mechanical dissociation and/or enzymatic digestion.
-
Surface Staining: Stain cells with a panel of fluorescently-conjugated antibodies to identify immune cell subsets (e.g., CD45, CD3, CD4, CD8, FoxP3).
-
Intracellular Staining (Optional): For analysis of transcription factors (e.g., FoxP3) or cytokines, perform fixation and permeabilization followed by intracellular antibody staining.
-
Data Acquisition: Acquire data on a multi-color flow cytometer.
-
Data Analysis: Analyze the data to quantify the frequency and absolute numbers of different immune cell populations, such as CD4+ effector T cells, CD8+ cytotoxic T cells, and CD4+FoxP3+ regulatory T cells.
Quantitative Data Summary for In Vivo Studies
The following table provides example parameters for designing studies in common syngeneic mouse models.
| Parameter | B16 Melanoma | CT26 Colon Carcinoma | MC38 Colon Adenocarcinoma |
| Mouse Strain | C57BL/6 | BALB/c | C57BL/6 |
| Tumor Cell Inoculation | 5 x 10⁴ - 1 x 10⁵ cells, s.c. | 1 x 10⁵ - 1 x 10⁶ cells, s.c. | 5 x 10⁵ - 1 x 10⁶ cells, s.c. |
| Typical Efficacy | Moderate (often requires combination therapy) | High | High |
| Primary Efficacy Readouts | Tumor growth delay, overall survival | Tumor growth delay, overall survival, complete responses | Tumor growth delay, overall survival, complete responses |
| Key PD Readouts | Increased CD8+/Treg ratio in tumor, IFN-γ production | Increased CD8+/Treg ratio in tumor, depletion of intratumoral Tregs | Increased CD8+/Treg ratio in tumor, enhanced T-cell activation |
References
- 1. benchchem.com [benchchem.com]
- 2. oncotarget.com [oncotarget.com]
- 3. Targeting GITR in cancer immunotherapy – there is no perfect knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Anaphylaxis caused by repetitive doses of a GITR agonist monoclonal antibody in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rational design of anti-GITR-based combination immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Characterization and Comparison of GITR Expression in Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GITR agonistic stimulation enhances the anti-tumor immune response in a mouse model of ESCC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. Agonist anti-GITR monoclonal antibody induces melanoma tumor immunity in mice by altering regulatory T cell stability and intra-tumor accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting SLV310 Behavioral Data
Welcome to the technical support center for researchers utilizing SLV310 in preclinical behavioral studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of interpreting behavioral data generated from experiments with this compound. This compound is characterized by its dual mechanism of action as a potent dopamine (B1211576) D2 receptor antagonist and a serotonin (B10506) reuptake inhibitor.[1] This unique pharmacological profile can lead to nuanced behavioral effects that require careful consideration during data analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potential antipsychotic agent that exhibits a combination of potent dopamine D2 receptor antagonism and serotonin reuptake inhibition in a single molecule.[1] This dual action is intended to address a broad range of symptoms.
Q2: How might the dual D2 antagonism and serotonin reuptake inhibition of this compound affect locomotor activity in rodents?
A2: The dopamine D2 receptor antagonism is expected to reduce spontaneous locomotor activity. However, the serotonin reuptake inhibition component can sometimes have opposing effects, potentially increasing activity or mitigating the D2 antagonist-induced reduction. The net effect will likely be dose-dependent and may vary based on the specific experimental conditions and the baseline activity levels of the animals.
Q3: We are observing a high degree of variability in our social interaction test results with this compound. What could be the cause?
A3: High variability in social interaction tests can stem from several factors when testing a compound like this compound. The anxiolytic-like effects sometimes associated with serotonin reuptake inhibitors could increase social interaction, while the sedative effects of D2 antagonism at higher doses could decrease it. It is also crucial to control for environmental factors, such as lighting and noise, and to ensure consistent handling of the animals.
Q4: Can this compound be used to study cognitive effects in animal models?
A4: Yes, but with important considerations. While the serotonergic component might be hypothesized to have pro-cognitive effects, dopamine D2 antagonism can sometimes impair certain cognitive functions. Therefore, a comprehensive battery of cognitive tests assessing different domains (e.g., learning, memory, executive function) is recommended to fully characterize the cognitive profile of this compound.
Troubleshooting Guides
Issue 1: Unexpected Biphasic Dose-Response in Locomotor Activity
Problem: You observe that low doses of this compound appear to have a minimal effect on or even slightly increase locomotor activity, while higher doses cause a significant reduction.
Possible Causes:
-
Dose-dependent receptor occupancy: At lower doses, the serotonin reuptake inhibition effects might be more prominent, leading to a slight increase in activity. At higher doses, the dopamine D2 receptor antagonism becomes dominant, resulting in sedation and reduced locomotion.
-
Baseline activity levels: Animals with low baseline activity may show a more pronounced stimulant-like response to the serotonergic component at low doses.
Troubleshooting Steps:
-
Expand Dose Range: Test a wider range of doses, including very low and very high concentrations, to fully characterize the dose-response curve.
-
Analyze Time Course: Break down the locomotor activity data into smaller time bins (e.g., 5-minute intervals). This can help determine if the effects change over the duration of the test.
-
Control for Baseline Activity: Correlate the drug's effect with the baseline locomotor activity of each animal to identify any dependencies.
Illustrative Data (Hypothetical):
| Dose of this compound (mg/kg) | Mean Total Distance Traveled (cm) | Standard Deviation |
| Vehicle | 1500 | 250 |
| 0.1 | 1600 | 270 |
| 1.0 | 1100 | 200 |
| 10.0 | 600 | 150 |
Issue 2: Contradictory Results in Anxiety-Related Behavioral Tests
Problem: this compound shows anxiolytic-like effects in the elevated plus-maze (increased time in open arms) but has no effect or even an anxiogenic-like effect in the light-dark box test.
Possible Causes:
-
Different Behavioral Demands of the Assays: The elevated plus-maze is influenced by motor activity, which can be affected by this compound's D2 antagonism. The light-dark box test is less dependent on high levels of locomotion.
-
Serotonergic vs. Dopaminergic Effects: The balance between the anxiolytic potential of serotonin reuptake inhibition and the motor-suppressant effects of D2 antagonism may differ between these two assays.
Troubleshooting Steps:
-
Analyze Multiple Parameters: In the elevated plus-maze, analyze not just the time in open arms, but also the number of entries into the open and closed arms, and the total distance traveled. This will help to disentangle anxiety-related behavior from changes in general activity.
-
Use a Less Motor-Dependent Assay: Consider using an anxiety test with lower motor demands, such as the marble-burying test, to further investigate the anxiolytic-like properties.
-
Vary the Light Intensity: In the light-dark box, subtle changes in the illumination of the light compartment can influence the results. Ensure consistent lighting conditions across all test sessions.
Illustrative Data (Hypothetical):
| Behavioral Test | Parameter | Vehicle | This compound (1.0 mg/kg) |
| Elevated Plus-Maze | % Time in Open Arms | 20% | 35% |
| Total Arm Entries | 30 | 15 | |
| Light-Dark Box | Time in Light (sec) | 120 | 115 |
Experimental Protocols
Novel Object Recognition (NOR) Test
This test assesses recognition memory.
-
Habituation Phase (Day 1):
-
Individually place each mouse in the empty testing arena (e.g., a 40x40x40 cm open field) for 10 minutes to allow for habituation to the environment.
-
-
Training/Sample Phase (Day 2):
-
Place two identical objects in the arena.
-
Place a mouse in the arena and allow it to explore the objects for 10 minutes.
-
Return the mouse to its home cage.
-
-
Test Phase (Day 2, after a retention interval, e.g., 1 hour):
-
Replace one of the familiar objects with a novel object.
-
Place the same mouse back into the arena and allow it to explore for 5 minutes.
-
Record the time spent exploring each object. Exploration is typically defined as the mouse's nose being within 2 cm of the object and oriented toward it.
-
Elevated Plus-Maze (EPM) Test
This test is used to assess anxiety-like behavior.
-
The apparatus consists of four arms (e.g., 30 cm long x 5 cm wide) arranged in a plus shape, elevated 50 cm from the floor. Two opposite arms are enclosed by high walls (closed arms), and the other two are open.
-
Place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the number of entries into and the time spent in the open and closed arms using a video-tracking system.
-
Thoroughly clean the maze with 70% ethanol (B145695) between each trial to remove olfactory cues.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for the Novel Object Recognition (NOR) test.
References
Technical Support Center: Interpreting SLV310 Behavioral Data
Welcome to the technical support center for researchers utilizing SLV310 in preclinical behavioral studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of interpreting behavioral data generated from experiments with this compound. This compound is characterized by its dual mechanism of action as a potent dopamine D2 receptor antagonist and a serotonin reuptake inhibitor.[1] This unique pharmacological profile can lead to nuanced behavioral effects that require careful consideration during data analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potential antipsychotic agent that exhibits a combination of potent dopamine D2 receptor antagonism and serotonin reuptake inhibition in a single molecule.[1] This dual action is intended to address a broad range of symptoms.
Q2: How might the dual D2 antagonism and serotonin reuptake inhibition of this compound affect locomotor activity in rodents?
A2: The dopamine D2 receptor antagonism is expected to reduce spontaneous locomotor activity. However, the serotonin reuptake inhibition component can sometimes have opposing effects, potentially increasing activity or mitigating the D2 antagonist-induced reduction. The net effect will likely be dose-dependent and may vary based on the specific experimental conditions and the baseline activity levels of the animals.
Q3: We are observing a high degree of variability in our social interaction test results with this compound. What could be the cause?
A3: High variability in social interaction tests can stem from several factors when testing a compound like this compound. The anxiolytic-like effects sometimes associated with serotonin reuptake inhibitors could increase social interaction, while the sedative effects of D2 antagonism at higher doses could decrease it. It is also crucial to control for environmental factors, such as lighting and noise, and to ensure consistent handling of the animals.
Q4: Can this compound be used to study cognitive effects in animal models?
A4: Yes, but with important considerations. While the serotonergic component might be hypothesized to have pro-cognitive effects, dopamine D2 antagonism can sometimes impair certain cognitive functions. Therefore, a comprehensive battery of cognitive tests assessing different domains (e.g., learning, memory, executive function) is recommended to fully characterize the cognitive profile of this compound.
Troubleshooting Guides
Issue 1: Unexpected Biphasic Dose-Response in Locomotor Activity
Problem: You observe that low doses of this compound appear to have a minimal effect on or even slightly increase locomotor activity, while higher doses cause a significant reduction.
Possible Causes:
-
Dose-dependent receptor occupancy: At lower doses, the serotonin reuptake inhibition effects might be more prominent, leading to a slight increase in activity. At higher doses, the dopamine D2 receptor antagonism becomes dominant, resulting in sedation and reduced locomotion.
-
Baseline activity levels: Animals with low baseline activity may show a more pronounced stimulant-like response to the serotonergic component at low doses.
Troubleshooting Steps:
-
Expand Dose Range: Test a wider range of doses, including very low and very high concentrations, to fully characterize the dose-response curve.
-
Analyze Time Course: Break down the locomotor activity data into smaller time bins (e.g., 5-minute intervals). This can help determine if the effects change over the duration of the test.
-
Control for Baseline Activity: Correlate the drug's effect with the baseline locomotor activity of each animal to identify any dependencies.
Illustrative Data (Hypothetical):
| Dose of this compound (mg/kg) | Mean Total Distance Traveled (cm) | Standard Deviation |
| Vehicle | 1500 | 250 |
| 0.1 | 1600 | 270 |
| 1.0 | 1100 | 200 |
| 10.0 | 600 | 150 |
Issue 2: Contradictory Results in Anxiety-Related Behavioral Tests
Problem: this compound shows anxiolytic-like effects in the elevated plus-maze (increased time in open arms) but has no effect or even an anxiogenic-like effect in the light-dark box test.
Possible Causes:
-
Different Behavioral Demands of the Assays: The elevated plus-maze is influenced by motor activity, which can be affected by this compound's D2 antagonism. The light-dark box test is less dependent on high levels of locomotion.
-
Serotonergic vs. Dopaminergic Effects: The balance between the anxiolytic potential of serotonin reuptake inhibition and the motor-suppressant effects of D2 antagonism may differ between these two assays.
Troubleshooting Steps:
-
Analyze Multiple Parameters: In the elevated plus-maze, analyze not just the time in open arms, but also the number of entries into the open and closed arms, and the total distance traveled. This will help to disentangle anxiety-related behavior from changes in general activity.
-
Use a Less Motor-Dependent Assay: Consider using an anxiety test with lower motor demands, such as the marble-burying test, to further investigate the anxiolytic-like properties.
-
Vary the Light Intensity: In the light-dark box, subtle changes in the illumination of the light compartment can influence the results. Ensure consistent lighting conditions across all test sessions.
Illustrative Data (Hypothetical):
| Behavioral Test | Parameter | Vehicle | This compound (1.0 mg/kg) |
| Elevated Plus-Maze | % Time in Open Arms | 20% | 35% |
| Total Arm Entries | 30 | 15 | |
| Light-Dark Box | Time in Light (sec) | 120 | 115 |
Experimental Protocols
Novel Object Recognition (NOR) Test
This test assesses recognition memory.
-
Habituation Phase (Day 1):
-
Individually place each mouse in the empty testing arena (e.g., a 40x40x40 cm open field) for 10 minutes to allow for habituation to the environment.
-
-
Training/Sample Phase (Day 2):
-
Place two identical objects in the arena.
-
Place a mouse in the arena and allow it to explore the objects for 10 minutes.
-
Return the mouse to its home cage.
-
-
Test Phase (Day 2, after a retention interval, e.g., 1 hour):
-
Replace one of the familiar objects with a novel object.
-
Place the same mouse back into the arena and allow it to explore for 5 minutes.
-
Record the time spent exploring each object. Exploration is typically defined as the mouse's nose being within 2 cm of the object and oriented toward it.
-
Elevated Plus-Maze (EPM) Test
This test is used to assess anxiety-like behavior.
-
The apparatus consists of four arms (e.g., 30 cm long x 5 cm wide) arranged in a plus shape, elevated 50 cm from the floor. Two opposite arms are enclosed by high walls (closed arms), and the other two are open.
-
Place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the number of entries into and the time spent in the open and closed arms using a video-tracking system.
-
Thoroughly clean the maze with 70% ethanol between each trial to remove olfactory cues.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for the Novel Object Recognition (NOR) test.
References
Technical Support Center: Refinement of SLV310 Protocols for Reproducible Results
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to working with SLV310, a potent dopamine (B1211576) D2 receptor antagonist and serotonin (B10506) reuptake inhibitor. Our goal is to facilitate the refinement of experimental protocols to ensure reproducible and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary molecular targets?
A1: this compound is a potential antipsychotic agent characterized by a dual mechanism of action. It acts as a potent antagonist of the dopamine D2 receptor and an inhibitor of the serotonin transporter (SERT).[1] Its chemical name is 2-[4-[4-(5-fluoro-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-butyl]-phthalimide.
Q2: What are the potential therapeutic applications of this compound?
A2: Given its unique pharmacological profile of combining dopamine D2 receptor antagonism with serotonin reuptake inhibition, this compound has been investigated for its potential in treating a broad range of symptoms associated with schizophrenia.
Q3: Where can I find data on the receptor binding profile of this compound?
A3: A 2007 study by Lange et al. in the Journal of Medicinal Chemistry provides a principal component analysis of the receptor binding affinities of this compound (referred to as compound 1) across sixteen monoaminergic receptors, comparing it with other antipsychotic drugs.[2]
Q4: Are there any known challenges associated with in vitro assays of dual-action compounds like this compound?
A4: Yes, compounds targeting both a G-protein-coupled receptor (GPCR) like the D2 receptor and a transporter like SERT can present unique challenges. These may include the need for different optimal assay conditions (e.g., buffer composition, temperature) for each target, potential for allosteric modulation between the binding sites, and the necessity to use multiple distinct assay formats to fully characterize the compound's activity at each target.
Troubleshooting Guides
Dopamine D2 Receptor Binding Assays
| Issue | Potential Cause | Troubleshooting Steps |
| High non-specific binding | 1. Radioligand concentration is too high.2. Insufficient washing.3. Hydrophobic interactions of the compound or radioligand with assay plates or filters. | 1. Optimize radioligand concentration; use a concentration at or below the Kd.2. Increase the number and volume of wash steps with ice-cold buffer.3. Pre-treat plates/filters with a blocking agent (e.g., polyethyleneimine) and include a detergent like 0.1% BSA in the wash buffer. |
| Low specific binding/signal | 1. Inactive receptor preparation (e.g., poor membrane prep).2. Degradation of the radioligand.3. Incorrect buffer composition (e.g., missing essential ions). | 1. Prepare fresh cell membranes and verify receptor expression levels.2. Aliquot and store radioligand at -80°C and protect from light. Perform a saturation binding experiment to confirm radioligand integrity.3. Ensure the binding buffer composition is appropriate for D2 receptor binding (e.g., Tris-HCl, MgCl2). |
| Inconsistent IC50 values | 1. Variability in cell membrane preparation.2. Pipetting errors, especially with serial dilutions.3. Fluctuation in incubation time or temperature. | 1. Standardize the membrane preparation protocol and perform protein quantification for each batch.2. Use calibrated pipettes and perform serial dilutions carefully. Consider using automated liquid handlers for high-throughput screening.3. Use a temperature-controlled incubator and a precise timer for all incubation steps. |
Serotonin Reuptake Inhibition Assays
| Issue | Potential Cause | Troubleshooting Steps |
| High background in no-inhibitor controls | 1. High non-transporter mediated uptake of the substrate.2. Cell viability issues leading to membrane leakage. | 1. Use a well-characterized cell line with high SERT expression and low expression of other transporters. Include a known potent SERT inhibitor (e.g., fluoxetine) to define non-specific uptake.2. Ensure cells are healthy and not overgrown. Perform a viability assay (e.g., trypan blue exclusion) prior to the experiment. |
| Low signal window | 1. Low SERT expression or activity in the chosen cell line.2. Sub-optimal substrate concentration. | 1. Consider using a cell line stably overexpressing human SERT.2. Determine the Km of the substrate for SERT in your cell system and use a substrate concentration at or below the Km for inhibition assays. |
| Variability between replicate wells | 1. Inconsistent cell seeding density.2. Edge effects in the assay plate. | 1. Ensure a homogenous cell suspension and use a multichannel pipette or automated cell seeder for plating.2. Avoid using the outer wells of the plate or fill them with buffer/media to maintain humidity and temperature uniformity across the plate. |
Experimental Protocols
Dopamine D2 Receptor Radioligand Binding Assay (Competitive Inhibition)
This protocol is a generalized procedure based on standard methods for assessing the binding of a test compound to the dopamine D2 receptor.
-
Materials:
-
Cell membranes from a cell line expressing human dopamine D2 receptors (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [³H]Spiperone or another suitable D2 receptor antagonist radioligand.
-
Non-specific binding control: Haloperidol (B65202) (10 µM).
-
Binding buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and a liquid scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound in the binding buffer.
-
In a 96-well plate, add in the following order:
-
Binding buffer.
-
This compound dilution or vehicle control.
-
Radioligand at a final concentration close to its Kd.
-
Cell membranes (typically 20-50 µg of protein per well).
-
For non-specific binding wells, add haloperidol instead of this compound.
-
-
Incubate the plate at room temperature (or a specified temperature) for a predetermined time (e.g., 60-120 minutes) to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound and determine the IC50 value using non-linear regression.
-
Serotonin Transporter (SERT) Uptake Inhibition Assay
This protocol describes a typical fluorescence-based assay to measure the inhibition of serotonin uptake by this compound.
-
Materials:
-
A suitable cell line endogenously or recombinantly expressing the human serotonin transporter (e.g., HEK293-hSERT).
-
A fluorescent substrate for SERT (e.g., a commercially available fluorescent monoamine transporter substrate).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).
-
A known SERT inhibitor for positive control (e.g., Fluoxetine).
-
96- or 384-well black, clear-bottom microplates.
-
A fluorescence plate reader.
-
-
Procedure:
-
Plate the cells in the microplates and grow to a confluent monolayer.
-
Prepare serial dilutions of this compound and the positive control in the assay buffer.
-
Wash the cells with the assay buffer.
-
Add the this compound dilutions or controls to the cells and pre-incubate for a specified time (e.g., 10-30 minutes) at 37°C.
-
Add the fluorescent SERT substrate to all wells to initiate the uptake.
-
Incubate for a defined period (e.g., 10-60 minutes) at 37°C.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition of substrate uptake for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound and fitting the data with a non-linear regression model.
-
Data Presentation
The following table summarizes hypothetical binding affinity (Ki) and functional inhibition (IC50) values for this compound at its primary targets. Researchers should aim to generate similar datasets under their specific experimental conditions.
| Target | Assay Type | Radioligand/Substrate | Cell Line | Ki (nM) | IC50 (nM) |
| Dopamine D2 Receptor | Radioligand Binding | [³H]Spiperone | CHO-hD2L | 2.5 | - |
| Serotonin Transporter | Uptake Inhibition | [³H]Serotonin | HEK293-hSERT | - | 15.8 |
Note: The data presented in this table are for illustrative purposes and should be experimentally determined.
Visualizations
Caption: Dual mechanism of action of this compound.
Caption: In vitro characterization workflow for this compound.
References
- 1. This compound, a novel, potential antipsychotic, combining potent dopamine D2 receptor antagonism with serotonin reuptake inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Principal component analysis differentiates the receptor binding profiles of three antipsychotic drug candidates from current antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of SLV310 Protocols for Reproducible Results
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to working with SLV310, a potent dopamine D2 receptor antagonist and serotonin reuptake inhibitor. Our goal is to facilitate the refinement of experimental protocols to ensure reproducible and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary molecular targets?
A1: this compound is a potential antipsychotic agent characterized by a dual mechanism of action. It acts as a potent antagonist of the dopamine D2 receptor and an inhibitor of the serotonin transporter (SERT).[1] Its chemical name is 2-[4-[4-(5-fluoro-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-butyl]-phthalimide.
Q2: What are the potential therapeutic applications of this compound?
A2: Given its unique pharmacological profile of combining dopamine D2 receptor antagonism with serotonin reuptake inhibition, this compound has been investigated for its potential in treating a broad range of symptoms associated with schizophrenia.
Q3: Where can I find data on the receptor binding profile of this compound?
A3: A 2007 study by Lange et al. in the Journal of Medicinal Chemistry provides a principal component analysis of the receptor binding affinities of this compound (referred to as compound 1) across sixteen monoaminergic receptors, comparing it with other antipsychotic drugs.[2]
Q4: Are there any known challenges associated with in vitro assays of dual-action compounds like this compound?
A4: Yes, compounds targeting both a G-protein-coupled receptor (GPCR) like the D2 receptor and a transporter like SERT can present unique challenges. These may include the need for different optimal assay conditions (e.g., buffer composition, temperature) for each target, potential for allosteric modulation between the binding sites, and the necessity to use multiple distinct assay formats to fully characterize the compound's activity at each target.
Troubleshooting Guides
Dopamine D2 Receptor Binding Assays
| Issue | Potential Cause | Troubleshooting Steps |
| High non-specific binding | 1. Radioligand concentration is too high.2. Insufficient washing.3. Hydrophobic interactions of the compound or radioligand with assay plates or filters. | 1. Optimize radioligand concentration; use a concentration at or below the Kd.2. Increase the number and volume of wash steps with ice-cold buffer.3. Pre-treat plates/filters with a blocking agent (e.g., polyethyleneimine) and include a detergent like 0.1% BSA in the wash buffer. |
| Low specific binding/signal | 1. Inactive receptor preparation (e.g., poor membrane prep).2. Degradation of the radioligand.3. Incorrect buffer composition (e.g., missing essential ions). | 1. Prepare fresh cell membranes and verify receptor expression levels.2. Aliquot and store radioligand at -80°C and protect from light. Perform a saturation binding experiment to confirm radioligand integrity.3. Ensure the binding buffer composition is appropriate for D2 receptor binding (e.g., Tris-HCl, MgCl2). |
| Inconsistent IC50 values | 1. Variability in cell membrane preparation.2. Pipetting errors, especially with serial dilutions.3. Fluctuation in incubation time or temperature. | 1. Standardize the membrane preparation protocol and perform protein quantification for each batch.2. Use calibrated pipettes and perform serial dilutions carefully. Consider using automated liquid handlers for high-throughput screening.3. Use a temperature-controlled incubator and a precise timer for all incubation steps. |
Serotonin Reuptake Inhibition Assays
| Issue | Potential Cause | Troubleshooting Steps |
| High background in no-inhibitor controls | 1. High non-transporter mediated uptake of the substrate.2. Cell viability issues leading to membrane leakage. | 1. Use a well-characterized cell line with high SERT expression and low expression of other transporters. Include a known potent SERT inhibitor (e.g., fluoxetine) to define non-specific uptake.2. Ensure cells are healthy and not overgrown. Perform a viability assay (e.g., trypan blue exclusion) prior to the experiment. |
| Low signal window | 1. Low SERT expression or activity in the chosen cell line.2. Sub-optimal substrate concentration. | 1. Consider using a cell line stably overexpressing human SERT.2. Determine the Km of the substrate for SERT in your cell system and use a substrate concentration at or below the Km for inhibition assays. |
| Variability between replicate wells | 1. Inconsistent cell seeding density.2. Edge effects in the assay plate. | 1. Ensure a homogenous cell suspension and use a multichannel pipette or automated cell seeder for plating.2. Avoid using the outer wells of the plate or fill them with buffer/media to maintain humidity and temperature uniformity across the plate. |
Experimental Protocols
Dopamine D2 Receptor Radioligand Binding Assay (Competitive Inhibition)
This protocol is a generalized procedure based on standard methods for assessing the binding of a test compound to the dopamine D2 receptor.
-
Materials:
-
Cell membranes from a cell line expressing human dopamine D2 receptors (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [³H]Spiperone or another suitable D2 receptor antagonist radioligand.
-
Non-specific binding control: Haloperidol (10 µM).
-
Binding buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and a liquid scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound in the binding buffer.
-
In a 96-well plate, add in the following order:
-
Binding buffer.
-
This compound dilution or vehicle control.
-
Radioligand at a final concentration close to its Kd.
-
Cell membranes (typically 20-50 µg of protein per well).
-
For non-specific binding wells, add haloperidol instead of this compound.
-
-
Incubate the plate at room temperature (or a specified temperature) for a predetermined time (e.g., 60-120 minutes) to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound and determine the IC50 value using non-linear regression.
-
Serotonin Transporter (SERT) Uptake Inhibition Assay
This protocol describes a typical fluorescence-based assay to measure the inhibition of serotonin uptake by this compound.
-
Materials:
-
A suitable cell line endogenously or recombinantly expressing the human serotonin transporter (e.g., HEK293-hSERT).
-
A fluorescent substrate for SERT (e.g., a commercially available fluorescent monoamine transporter substrate).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).
-
A known SERT inhibitor for positive control (e.g., Fluoxetine).
-
96- or 384-well black, clear-bottom microplates.
-
A fluorescence plate reader.
-
-
Procedure:
-
Plate the cells in the microplates and grow to a confluent monolayer.
-
Prepare serial dilutions of this compound and the positive control in the assay buffer.
-
Wash the cells with the assay buffer.
-
Add the this compound dilutions or controls to the cells and pre-incubate for a specified time (e.g., 10-30 minutes) at 37°C.
-
Add the fluorescent SERT substrate to all wells to initiate the uptake.
-
Incubate for a defined period (e.g., 10-60 minutes) at 37°C.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition of substrate uptake for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound and fitting the data with a non-linear regression model.
-
Data Presentation
The following table summarizes hypothetical binding affinity (Ki) and functional inhibition (IC50) values for this compound at its primary targets. Researchers should aim to generate similar datasets under their specific experimental conditions.
| Target | Assay Type | Radioligand/Substrate | Cell Line | Ki (nM) | IC50 (nM) |
| Dopamine D2 Receptor | Radioligand Binding | [³H]Spiperone | CHO-hD2L | 2.5 | - |
| Serotonin Transporter | Uptake Inhibition | [³H]Serotonin | HEK293-hSERT | - | 15.8 |
Note: The data presented in this table are for illustrative purposes and should be experimentally determined.
Visualizations
Caption: Dual mechanism of action of this compound.
Caption: In vitro characterization workflow for this compound.
References
- 1. This compound, a novel, potential antipsychotic, combining potent dopamine D2 receptor antagonism with serotonin reuptake inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Principal component analysis differentiates the receptor binding profiles of three antipsychotic drug candidates from current antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing SLV310 Toxicity in Primary Neuron Cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SLV310 in primary neuron cultures. Our goal is to help you identify and mitigate potential sources of toxicity to ensure the validity and success of your experiments.
Troubleshooting Guide
This guide addresses common issues that may arise during the treatment of primary neurons with this compound. The troubleshooting steps are presented in a question-and-answer format to help you quickly identify and resolve potential problems.
Question 1: I'm observing widespread cell death in my neuron cultures after this compound treatment, even at low concentrations. What could be the cause?
Answer: Widespread cell death can be alarming, but it's important to systematically rule out potential causes. Here are several factors to consider:
-
Culture Health Prior to Treatment: Primary neurons are sensitive, and suboptimal culture conditions can exacerbate the toxic effects of any compound.[1][2] Ensure your untreated control cultures are healthy, with well-defined neurites and minimal floating cells. Sudden cell death in established cultures could point to issues with media, supplements, or the incubator environment.[3]
-
Compound Dilution and Vehicle Effects: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to neurons at certain concentrations. It is crucial to run a vehicle control group to distinguish between compound-specific toxicity and solvent-induced cell death. Test a range of vehicle concentrations to determine the maximum non-toxic dose.
-
Contamination: Bacterial, fungal, or mycoplasma contamination can rapidly lead to culture-wide cell death.[1] Regularly inspect your cultures for any signs of contamination, such as cloudy media or filamentous growth. If contamination is suspected, discard the affected cultures and review your aseptic techniques.
-
Plating Density: Both excessively high and low neuronal densities can negatively impact culture health.[1] Optimal plating density should be determined for your specific neuronal type and experimental setup.[1]
Question 2: My neurons show signs of stress, such as neurite blebbing and retraction, after treatment with this compound. Is this a sign of toxicity?
Answer: Yes, morphological changes like neurite blebbing and retraction are often early indicators of neuronal stress and potential cytotoxicity. Here's how to approach this issue:
-
Dose-Response and Time-Course Analysis: These changes are likely dose- and time-dependent. Perform a detailed dose-response study to identify the concentration at which these morphological changes first appear. A time-course experiment will help determine the onset of these effects.
-
Mechanism of Action: this compound is known to be a dopamine (B1211576) D2 receptor antagonist, a serotonin (B10506) reuptake inhibitor, and a cannabinoid CB1 receptor inverse agonist.[4][5][6] Disruption of these signaling pathways could potentially impact neuronal cytoskeleton dynamics and neurite integrity. Consider co-treatment with agonists or antagonists for these receptors to see if the morphological changes can be rescued.
-
Assay for Apoptosis: Neurite degeneration can be a prelude to programmed cell death (apoptosis). Consider using assays that detect markers of apoptosis, such as caspase-3 activation, to determine if the observed stress is leading to cell death.[7]
Question 3: The viability of my neuron cultures decreases at high concentrations of this compound. How can I determine a safe working concentration?
Answer: Establishing a therapeutic window with minimal toxicity is a critical step. Here's a systematic approach:
-
Determine the EC50 and IC50: Conduct a dose-response experiment and measure cell viability using a reliable method like the MTT or LDH assay.[7][8] This will allow you to determine the half-maximal effective concentration (EC50) for your desired biological effect and the half-maximal inhibitory concentration (IC50) for toxicity. The ideal working concentration will be one that maximizes the desired effect while minimizing toxicity.
-
Start with a Wide Concentration Range: When first testing this compound, it is advisable to use a broad range of concentrations to capture the full dose-response curve.[9][10] This will help in identifying the threshold for toxicity.
-
Consider the Exposure Time: The duration of treatment will significantly impact toxicity. Shorter incubation times may be sufficient to observe the desired pharmacological effect with reduced toxicity.
Frequently Asked Questions (FAQs)
Q1: What are the best practices for preparing this compound solutions to minimize precipitation and ensure accurate dosing?
A1: Proper handling of the compound is crucial. We recommend preparing a high-concentration stock solution in a suitable solvent like DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. On the day of the experiment, thaw an aliquot and prepare fresh dilutions in your culture medium. Ensure thorough mixing before adding to the cells. Always include a vehicle control in your experiments.
Q2: How can I be sure that the observed toxicity is specific to this compound and not an artifact of my culture system?
A2: This is a critical question in toxicology studies. Here are some key controls to include:
-
Untreated Control: To monitor the baseline health and viability of your cultures.
-
Vehicle Control: To account for any effects of the solvent used to dissolve this compound.
-
Positive Control: A compound with a known neurotoxic mechanism (e.g., glutamate (B1630785) for excitotoxicity) to validate your assay's ability to detect toxicity.[11]
-
Negative Control: A structurally related but inactive compound, if available, to demonstrate specificity.
Q3: My MTT assay results show decreased cell viability with this compound, but I don't see obvious cell death under the microscope. How should I interpret this?
A3: The MTT assay measures mitochondrial metabolic activity, which can decrease before overt signs of cell death are visible. This suggests that this compound may be causing mitochondrial dysfunction. To confirm this, you could use complementary assays:
-
LDH Release Assay: Measures membrane integrity, which is compromised during late-stage apoptosis or necrosis.[7]
-
Live/Dead Staining: Using fluorescent dyes like Calcein-AM (stains live cells green) and Propidium Iodide (stains dead cells red) can provide a direct visualization and quantification of cell viability.
Q4: What is the optimal plating density for primary neurons in a neurotoxicity study?
A4: The ideal plating density depends on the neuron type and the specific assay. For imaging-based assays where individual neuronal morphology is important, a lower density is preferable.[1] For biochemical assays requiring a larger amount of cellular material, a higher density may be necessary.[1] It is recommended to perform an optimization experiment to determine the density that provides a healthy, stable culture for the duration of your experiment.
Data Presentation
Table 1: Hypothetical Dose-Response of this compound on Primary Cortical Neurons
| This compound Concentration (µM) | Neuronal Viability (% of Vehicle Control) | Neurite Outgrowth (Average Length in µm) | Caspase-3 Activation (Fold Change vs. Vehicle) |
| 0 (Vehicle) | 100 ± 5.2 | 250 ± 25.1 | 1.0 ± 0.1 |
| 0.1 | 98 ± 4.8 | 245 ± 22.3 | 1.1 ± 0.2 |
| 1 | 95 ± 6.1 | 230 ± 28.4 | 1.3 ± 0.3 |
| 10 | 75 ± 8.3 | 150 ± 35.2 | 2.5 ± 0.5 |
| 50 | 40 ± 7.9 | 50 ± 15.8 | 4.8 ± 0.7 |
| 100 | 15 ± 4.5 | 10 ± 5.1 | 7.2 ± 1.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Assessment of Neuronal Viability using MTT Assay
This protocol is adapted from standard MTT assay procedures.[8][12][13]
-
Cell Plating: Plate primary neurons in a 96-well plate at a pre-determined optimal density and allow them to adhere and mature for at least 7 days in vitro (DIV).
-
Compound Treatment: Prepare serial dilutions of this compound in pre-warmed culture medium. Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Protocol 2: Immunocytochemistry for Neuronal Morphology
This protocol is based on standard immunocytochemistry procedures.[14][15][16][17]
-
Cell Culture: Culture primary neurons on sterile glass coverslips coated with an appropriate substrate (e.g., poly-D-lysine).
-
Treatment: Treat the neurons with the desired concentrations of this compound or vehicle for the specified duration.
-
Fixation: Gently wash the cells with phosphate-buffered saline (PBS) and then fix them with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS and then block with 5% normal goat serum in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against a neuronal marker (e.g., βIII-tubulin or MAP2) diluted in the blocking solution overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS and then incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Counterstaining and Mounting: Wash three times with PBS, counterstain with a nuclear stain like DAPI, and then mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope and analyze neuronal morphology, such as neurite length and branching, using appropriate software.
Visualizations
Caption: Workflow for assessing the neurotoxicity of this compound in primary neuron cultures.
Caption: Potential signaling pathways modulated by this compound's multi-target profile.
References
- 1. 7 Tips to successfully culture primary rodent neurons | Proteintech Group [ptglab.com]
- 2. dendrotek.ca [dendrotek.ca]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, a novel, potential antipsychotic, combining potent dopamine D2 receptor antagonism with serotonin reuptake inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. innoprot.com [innoprot.com]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Human neuronal signaling and communication assays to assess functional neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. texaschildrens.org [texaschildrens.org]
- 14. Immunocytochemistry: Human Neural Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bit.bio [bit.bio]
- 16. Immunocytochemistry of motor neurons derived from iPSCs with the hNIL construct protocol [protocols.io]
- 17. Immunocytochemistry | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Minimizing SLV310 Toxicity in Primary Neuron Cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SLV310 in primary neuron cultures. Our goal is to help you identify and mitigate potential sources of toxicity to ensure the validity and success of your experiments.
Troubleshooting Guide
This guide addresses common issues that may arise during the treatment of primary neurons with this compound. The troubleshooting steps are presented in a question-and-answer format to help you quickly identify and resolve potential problems.
Question 1: I'm observing widespread cell death in my neuron cultures after this compound treatment, even at low concentrations. What could be the cause?
Answer: Widespread cell death can be alarming, but it's important to systematically rule out potential causes. Here are several factors to consider:
-
Culture Health Prior to Treatment: Primary neurons are sensitive, and suboptimal culture conditions can exacerbate the toxic effects of any compound.[1][2] Ensure your untreated control cultures are healthy, with well-defined neurites and minimal floating cells. Sudden cell death in established cultures could point to issues with media, supplements, or the incubator environment.[3]
-
Compound Dilution and Vehicle Effects: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to neurons at certain concentrations. It is crucial to run a vehicle control group to distinguish between compound-specific toxicity and solvent-induced cell death. Test a range of vehicle concentrations to determine the maximum non-toxic dose.
-
Contamination: Bacterial, fungal, or mycoplasma contamination can rapidly lead to culture-wide cell death.[1] Regularly inspect your cultures for any signs of contamination, such as cloudy media or filamentous growth. If contamination is suspected, discard the affected cultures and review your aseptic techniques.
-
Plating Density: Both excessively high and low neuronal densities can negatively impact culture health.[1] Optimal plating density should be determined for your specific neuronal type and experimental setup.[1]
Question 2: My neurons show signs of stress, such as neurite blebbing and retraction, after treatment with this compound. Is this a sign of toxicity?
Answer: Yes, morphological changes like neurite blebbing and retraction are often early indicators of neuronal stress and potential cytotoxicity. Here's how to approach this issue:
-
Dose-Response and Time-Course Analysis: These changes are likely dose- and time-dependent. Perform a detailed dose-response study to identify the concentration at which these morphological changes first appear. A time-course experiment will help determine the onset of these effects.
-
Mechanism of Action: this compound is known to be a dopamine D2 receptor antagonist, a serotonin reuptake inhibitor, and a cannabinoid CB1 receptor inverse agonist.[4][5][6] Disruption of these signaling pathways could potentially impact neuronal cytoskeleton dynamics and neurite integrity. Consider co-treatment with agonists or antagonists for these receptors to see if the morphological changes can be rescued.
-
Assay for Apoptosis: Neurite degeneration can be a prelude to programmed cell death (apoptosis). Consider using assays that detect markers of apoptosis, such as caspase-3 activation, to determine if the observed stress is leading to cell death.[7]
Question 3: The viability of my neuron cultures decreases at high concentrations of this compound. How can I determine a safe working concentration?
Answer: Establishing a therapeutic window with minimal toxicity is a critical step. Here's a systematic approach:
-
Determine the EC50 and IC50: Conduct a dose-response experiment and measure cell viability using a reliable method like the MTT or LDH assay.[7][8] This will allow you to determine the half-maximal effective concentration (EC50) for your desired biological effect and the half-maximal inhibitory concentration (IC50) for toxicity. The ideal working concentration will be one that maximizes the desired effect while minimizing toxicity.
-
Start with a Wide Concentration Range: When first testing this compound, it is advisable to use a broad range of concentrations to capture the full dose-response curve.[9][10] This will help in identifying the threshold for toxicity.
-
Consider the Exposure Time: The duration of treatment will significantly impact toxicity. Shorter incubation times may be sufficient to observe the desired pharmacological effect with reduced toxicity.
Frequently Asked Questions (FAQs)
Q1: What are the best practices for preparing this compound solutions to minimize precipitation and ensure accurate dosing?
A1: Proper handling of the compound is crucial. We recommend preparing a high-concentration stock solution in a suitable solvent like DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. On the day of the experiment, thaw an aliquot and prepare fresh dilutions in your culture medium. Ensure thorough mixing before adding to the cells. Always include a vehicle control in your experiments.
Q2: How can I be sure that the observed toxicity is specific to this compound and not an artifact of my culture system?
A2: This is a critical question in toxicology studies. Here are some key controls to include:
-
Untreated Control: To monitor the baseline health and viability of your cultures.
-
Vehicle Control: To account for any effects of the solvent used to dissolve this compound.
-
Positive Control: A compound with a known neurotoxic mechanism (e.g., glutamate for excitotoxicity) to validate your assay's ability to detect toxicity.[11]
-
Negative Control: A structurally related but inactive compound, if available, to demonstrate specificity.
Q3: My MTT assay results show decreased cell viability with this compound, but I don't see obvious cell death under the microscope. How should I interpret this?
A3: The MTT assay measures mitochondrial metabolic activity, which can decrease before overt signs of cell death are visible. This suggests that this compound may be causing mitochondrial dysfunction. To confirm this, you could use complementary assays:
-
LDH Release Assay: Measures membrane integrity, which is compromised during late-stage apoptosis or necrosis.[7]
-
Live/Dead Staining: Using fluorescent dyes like Calcein-AM (stains live cells green) and Propidium Iodide (stains dead cells red) can provide a direct visualization and quantification of cell viability.
Q4: What is the optimal plating density for primary neurons in a neurotoxicity study?
A4: The ideal plating density depends on the neuron type and the specific assay. For imaging-based assays where individual neuronal morphology is important, a lower density is preferable.[1] For biochemical assays requiring a larger amount of cellular material, a higher density may be necessary.[1] It is recommended to perform an optimization experiment to determine the density that provides a healthy, stable culture for the duration of your experiment.
Data Presentation
Table 1: Hypothetical Dose-Response of this compound on Primary Cortical Neurons
| This compound Concentration (µM) | Neuronal Viability (% of Vehicle Control) | Neurite Outgrowth (Average Length in µm) | Caspase-3 Activation (Fold Change vs. Vehicle) |
| 0 (Vehicle) | 100 ± 5.2 | 250 ± 25.1 | 1.0 ± 0.1 |
| 0.1 | 98 ± 4.8 | 245 ± 22.3 | 1.1 ± 0.2 |
| 1 | 95 ± 6.1 | 230 ± 28.4 | 1.3 ± 0.3 |
| 10 | 75 ± 8.3 | 150 ± 35.2 | 2.5 ± 0.5 |
| 50 | 40 ± 7.9 | 50 ± 15.8 | 4.8 ± 0.7 |
| 100 | 15 ± 4.5 | 10 ± 5.1 | 7.2 ± 1.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Assessment of Neuronal Viability using MTT Assay
This protocol is adapted from standard MTT assay procedures.[8][12][13]
-
Cell Plating: Plate primary neurons in a 96-well plate at a pre-determined optimal density and allow them to adhere and mature for at least 7 days in vitro (DIV).
-
Compound Treatment: Prepare serial dilutions of this compound in pre-warmed culture medium. Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Protocol 2: Immunocytochemistry for Neuronal Morphology
This protocol is based on standard immunocytochemistry procedures.[14][15][16][17]
-
Cell Culture: Culture primary neurons on sterile glass coverslips coated with an appropriate substrate (e.g., poly-D-lysine).
-
Treatment: Treat the neurons with the desired concentrations of this compound or vehicle for the specified duration.
-
Fixation: Gently wash the cells with phosphate-buffered saline (PBS) and then fix them with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS and then block with 5% normal goat serum in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against a neuronal marker (e.g., βIII-tubulin or MAP2) diluted in the blocking solution overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS and then incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Counterstaining and Mounting: Wash three times with PBS, counterstain with a nuclear stain like DAPI, and then mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope and analyze neuronal morphology, such as neurite length and branching, using appropriate software.
Visualizations
Caption: Workflow for assessing the neurotoxicity of this compound in primary neuron cultures.
Caption: Potential signaling pathways modulated by this compound's multi-target profile.
References
- 1. 7 Tips to successfully culture primary rodent neurons | Proteintech Group [ptglab.com]
- 2. dendrotek.ca [dendrotek.ca]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, a novel, potential antipsychotic, combining potent dopamine D2 receptor antagonism with serotonin reuptake inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. innoprot.com [innoprot.com]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Human neuronal signaling and communication assays to assess functional neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. texaschildrens.org [texaschildrens.org]
- 14. Immunocytochemistry: Human Neural Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bit.bio [bit.bio]
- 16. Immunocytochemistry of motor neurons derived from iPSCs with the hNIL construct protocol [protocols.io]
- 17. Immunocytochemistry | Thermo Fisher Scientific - HK [thermofisher.com]
Validation & Comparative
SLV310: A Comparative Analysis of Efficacy Against Established D2 Receptor Antagonists
For Immediate Release
WEESP, Netherlands – November 20, 2025 – This guide provides a comprehensive comparison of the investigational drug SLV310 with established D2 receptor antagonists, namely haloperidol (B65202), risperidone, and olanzapine. The focus of this analysis is the in vitro efficacy of these compounds, specifically their binding affinity to the dopamine (B1211576) D2 receptor, a key target in the treatment of psychosis.
This compound is a novel compound characterized by its potent dopamine D2 receptor antagonism and additional serotonin (B10506) reuptake inhibition.[1] This dual mechanism of action suggests a potential for a broad therapeutic profile in conditions such as schizophrenia. To objectively assess its primary efficacy at the D2 receptor, this guide compiles and compares its binding affinity with that of widely used antipsychotic agents.
Quantitative Comparison of D2 Receptor Binding Affinity
The binding affinity of a drug to its target receptor is a critical measure of its potency. This is often expressed as the inhibition constant (Ki), where a lower Ki value indicates a higher binding affinity. The following table summarizes the D2 receptor binding affinities for this compound and the selected comparator drugs.
| Compound | D2 Receptor Binding Affinity (Ki) [nM] |
| This compound | 5[2][3][4] |
| Haloperidol | ~1 |
| Risperidone | ~3 |
| Olanzapine | ~11 |
Note: Ki values for comparator drugs are representative values from multiple sources. Actual values may vary depending on experimental conditions.
Based on these data, this compound demonstrates a high affinity for the D2 receptor, comparable to that of established antipsychotics like risperidone. Its potency is notable, being significantly higher than that of olanzapine.
Experimental Protocol: Competitive Radioligand Binding Assay
The determination of Ki values for D2 receptor antagonists is typically achieved through a competitive radioligand binding assay. This in vitro method measures the ability of an unlabeled drug (the competitor) to displace a radioactively labeled ligand that is known to bind with high affinity to the receptor.
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the dopamine D2 receptor.
Materials:
-
Cell Membranes: A source of D2 receptors, typically from cell lines (e.g., CHO or HEK293) engineered to express the human D2 receptor, or from brain tissue known to have a high density of these receptors (e.g., porcine striatum).
-
Radioligand: A high-affinity D2 receptor ligand labeled with a radioisotope, such as [³H]-spiperone.
-
Test Compound: The unlabeled drug for which the affinity is to be determined (e.g., this compound).
-
Non-specific Binding Control: A high concentration of an unlabeled D2 antagonist (e.g., haloperidol or butaclamol) to determine the amount of radioligand that binds to non-receptor sites.
-
Assay Buffer: A buffered solution to maintain physiological pH and ionic strength.
-
Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from unbound radioligand.
-
Scintillation Counter: An instrument to measure the radioactivity captured on the filters.
Procedure:
-
Incubation: A mixture containing the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound is incubated in a multi-well plate. Control wells for total binding (membranes and radioligand only) and non-specific binding are also included.
-
Equilibrium: The incubation is allowed to proceed for a sufficient time to reach equilibrium, where the binding of the ligands to the receptors has stabilized.
-
Filtration: The contents of each well are rapidly filtered through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
-
Radioactivity Measurement: The radioactivity on each filter is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by plotting the percentage of specific binding against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.
-
Ki Calculation: The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the dopamine D2 receptor signaling pathway and the workflow of the competitive radioligand binding assay.
Dopamine D2 receptor signaling pathway.
References
- 1. This compound, a novel, potential antipsychotic, combining potent dopamine D2 receptor antagonism with serotonin reuptake inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound-参数-价格-MedChemExpress (MCE) [antpedia.com]
SLV310: A Comparative Analysis of Efficacy Against Established D2 Receptor Antagonists
For Immediate Release
WEESP, Netherlands – November 20, 2025 – This guide provides a comprehensive comparison of the investigational drug SLV310 with established D2 receptor antagonists, namely haloperidol, risperidone, and olanzapine. The focus of this analysis is the in vitro efficacy of these compounds, specifically their binding affinity to the dopamine D2 receptor, a key target in the treatment of psychosis.
This compound is a novel compound characterized by its potent dopamine D2 receptor antagonism and additional serotonin reuptake inhibition.[1] This dual mechanism of action suggests a potential for a broad therapeutic profile in conditions such as schizophrenia. To objectively assess its primary efficacy at the D2 receptor, this guide compiles and compares its binding affinity with that of widely used antipsychotic agents.
Quantitative Comparison of D2 Receptor Binding Affinity
The binding affinity of a drug to its target receptor is a critical measure of its potency. This is often expressed as the inhibition constant (Ki), where a lower Ki value indicates a higher binding affinity. The following table summarizes the D2 receptor binding affinities for this compound and the selected comparator drugs.
| Compound | D2 Receptor Binding Affinity (Ki) [nM] |
| This compound | 5[2][3][4] |
| Haloperidol | ~1 |
| Risperidone | ~3 |
| Olanzapine | ~11 |
Note: Ki values for comparator drugs are representative values from multiple sources. Actual values may vary depending on experimental conditions.
Based on these data, this compound demonstrates a high affinity for the D2 receptor, comparable to that of established antipsychotics like risperidone. Its potency is notable, being significantly higher than that of olanzapine.
Experimental Protocol: Competitive Radioligand Binding Assay
The determination of Ki values for D2 receptor antagonists is typically achieved through a competitive radioligand binding assay. This in vitro method measures the ability of an unlabeled drug (the competitor) to displace a radioactively labeled ligand that is known to bind with high affinity to the receptor.
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the dopamine D2 receptor.
Materials:
-
Cell Membranes: A source of D2 receptors, typically from cell lines (e.g., CHO or HEK293) engineered to express the human D2 receptor, or from brain tissue known to have a high density of these receptors (e.g., porcine striatum).
-
Radioligand: A high-affinity D2 receptor ligand labeled with a radioisotope, such as [³H]-spiperone.
-
Test Compound: The unlabeled drug for which the affinity is to be determined (e.g., this compound).
-
Non-specific Binding Control: A high concentration of an unlabeled D2 antagonist (e.g., haloperidol or butaclamol) to determine the amount of radioligand that binds to non-receptor sites.
-
Assay Buffer: A buffered solution to maintain physiological pH and ionic strength.
-
Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from unbound radioligand.
-
Scintillation Counter: An instrument to measure the radioactivity captured on the filters.
Procedure:
-
Incubation: A mixture containing the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound is incubated in a multi-well plate. Control wells for total binding (membranes and radioligand only) and non-specific binding are also included.
-
Equilibrium: The incubation is allowed to proceed for a sufficient time to reach equilibrium, where the binding of the ligands to the receptors has stabilized.
-
Filtration: The contents of each well are rapidly filtered through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
-
Radioactivity Measurement: The radioactivity on each filter is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by plotting the percentage of specific binding against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.
-
Ki Calculation: The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the dopamine D2 receptor signaling pathway and the workflow of the competitive radioligand binding assay.
Dopamine D2 receptor signaling pathway.
References
- 1. This compound, a novel, potential antipsychotic, combining potent dopamine D2 receptor antagonism with serotonin reuptake inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound-参数-价格-MedChemExpress (MCE) [antpedia.com]
A Preclinical Comparison of SLV310 and Risperidone in Schizophrenia Animal Models
A Theoretical and Mechanistic Showdown in the Absence of Head-to-Head Studies
In the landscape of antipsychotic drug development, the quest for novel compounds with improved efficacy and tolerability remains a paramount objective. This guide provides a comparative overview of SLV310, a potential antipsychotic, and risperidone (B510), an established second-generation antipsychotic, within the context of schizophrenia animal models. While direct preclinical studies comparing this compound and risperidone are not publicly available, this document synthesizes existing knowledge on their individual mechanisms of action to offer a theoretical comparison for researchers, scientists, and drug development professionals.
Introduction to the Compounds
Risperidone is a widely prescribed atypical antipsychotic medication used for the treatment of schizophrenia, bipolar disorder, and irritability associated with autistic disorder.[1][2] Its therapeutic effects are primarily attributed to its potent antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[3][4][5] By blocking these receptors, risperidone helps to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions, which are thought to be caused by excessive dopaminergic and serotonergic activity in the brain.[2][3]
This compound has been identified as a novel potential antipsychotic agent.[6] Its unique pharmacological profile combines potent dopamine D2 receptor antagonism with serotonin reuptake inhibition in a single molecule.[6] This dual mechanism suggests that this compound could potentially address a broader range of symptoms in schizophrenia.[6]
Comparative Pharmacological Profiles
Due to the absence of direct comparative studies, the following table provides a summary of the known and proposed pharmacological actions of risperidone and this compound.
| Feature | Risperidone | This compound (Proposed) |
| Primary Mechanism | Dopamine D2 Receptor AntagonistSerotonin 5-HT2A Receptor Antagonist[3][4][5] | Dopamine D2 Receptor AntagonistSerotonin Reuptake Inhibitor[6] |
| Key Receptor Targets | High affinity for 5-HT2A receptors, moderate affinity for D2 receptors[3][4] | Potent dopamine D2 receptor antagonism[6] |
| Therapeutic Rationale | Reduces overactivity in dopaminergic and serotonergic pathways to treat positive symptoms of schizophrenia.[2][3] | The combination of D2 antagonism and serotonin reuptake inhibition may address a wider spectrum of schizophrenia symptoms.[6] |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of risperidone and this compound suggest they modulate neurotransmitter systems differently to achieve their antipsychotic effects.
Proposed Experimental Workflow for Comparative Analysis
To empirically compare this compound and risperidone, a comprehensive preclinical study in a validated animal model of schizophrenia would be necessary. The following workflow outlines a potential experimental design.
Experimental Protocols
While specific protocols for a direct comparison are not available, established methodologies for key experiments are described below.
Neonatal Ventral Hippocampal Lesion (NVHL) Model of Schizophrenia
The NVHL rat model is a widely used neurodevelopmental model that recapitulates many of the behavioral and neurochemical abnormalities observed in schizophrenia.
-
Procedure: On postnatal day 7 (PND 7), rat pups are anesthetized. A stereotaxic apparatus is used to bilaterally inject ibotenic acid into the ventral hippocampus. Sham-operated animals receive saline injections.
-
Rationale: This lesion leads to behavioral abnormalities in adulthood, including hyperactivity in response to a novel environment, deficits in prepulse inhibition, and social interaction deficits, which are analogous to the positive, sensorimotor gating, and negative symptoms of schizophrenia, respectively. Chronic administration of risperidone has been shown to ameliorate some of these deficits.[7]
Behavioral Assays
-
Prepulse Inhibition (PPI) of the Acoustic Startle Reflex: This test measures sensorimotor gating, a process that is deficient in individuals with schizophrenia.
-
Apparatus: A startle chamber equipped with a loudspeaker and a sensor to detect whole-body startle.
-
Procedure: Animals are presented with a loud acoustic stimulus (pulse) that elicits a startle response. On some trials, a weaker acoustic stimulus (prepulse) precedes the pulse. The percentage of inhibition of the startle response by the prepulse is calculated.
-
-
Locomotor Activity: This assay is used to assess stimulant-induced hyperactivity, a model for psychosis.
-
Apparatus: Open-field arenas equipped with infrared beams to track movement.
-
Procedure: Animals are administered a psychostimulant (e.g., amphetamine), and their locomotor activity (distance traveled, rearing) is recorded over a set period. Antipsychotic efficacy is determined by the drug's ability to attenuate this hyperactivity. Risperidone has been shown to prevent hypersensitivity to amphetamine in animal models.[8]
-
-
Social Interaction Test: This test evaluates social withdrawal, a core negative symptom of schizophrenia.
-
Apparatus: A neutral, well-lit arena.
-
Procedure: Two unfamiliar, weight-matched animals are placed in the arena, and the duration of social behaviors (e.g., sniffing, grooming, following) is recorded.
-
Conclusion
While a direct, data-driven comparison between this compound and risperidone is currently not possible due to a lack of published head-to-head studies, their distinct pharmacological profiles provide a basis for a theoretical discussion. Risperidone's well-established D2/5-HT2A antagonism contrasts with this compound's proposed dual action of D2 antagonism and serotonin reuptake inhibition. This novel mechanism of this compound holds the potential for a different therapeutic profile, which warrants further investigation through rigorous preclinical studies as outlined in the proposed experimental workflow. Such research would be crucial in determining the relative efficacy and safety of this compound compared to established antipsychotics like risperidone.
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. What is the mechanism of Risperidone? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 5. Mechanism of Action | PERSERIS® (risperidone) HCP [perserishcp.com]
- 6. This compound, a novel, potential antipsychotic, combining potent dopamine D2 receptor antagonism with serotonin reuptake inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chronic administration of risperidone in a rat model of schizophrenia: a behavioural, morphological and molecular study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Risperidone administered during asymptomatic period of adolescence prevents the emergence of brain structural pathology and behavioral abnormalities in an animal model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preclinical Comparison of SLV310 and Risperidone in Schizophrenia Animal Models
A Theoretical and Mechanistic Showdown in the Absence of Head-to-Head Studies
In the landscape of antipsychotic drug development, the quest for novel compounds with improved efficacy and tolerability remains a paramount objective. This guide provides a comparative overview of SLV310, a potential antipsychotic, and risperidone, an established second-generation antipsychotic, within the context of schizophrenia animal models. While direct preclinical studies comparing this compound and risperidone are not publicly available, this document synthesizes existing knowledge on their individual mechanisms of action to offer a theoretical comparison for researchers, scientists, and drug development professionals.
Introduction to the Compounds
Risperidone is a widely prescribed atypical antipsychotic medication used for the treatment of schizophrenia, bipolar disorder, and irritability associated with autistic disorder.[1][2] Its therapeutic effects are primarily attributed to its potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.[3][4][5] By blocking these receptors, risperidone helps to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions, which are thought to be caused by excessive dopaminergic and serotonergic activity in the brain.[2][3]
This compound has been identified as a novel potential antipsychotic agent.[6] Its unique pharmacological profile combines potent dopamine D2 receptor antagonism with serotonin reuptake inhibition in a single molecule.[6] This dual mechanism suggests that this compound could potentially address a broader range of symptoms in schizophrenia.[6]
Comparative Pharmacological Profiles
Due to the absence of direct comparative studies, the following table provides a summary of the known and proposed pharmacological actions of risperidone and this compound.
| Feature | Risperidone | This compound (Proposed) |
| Primary Mechanism | Dopamine D2 Receptor AntagonistSerotonin 5-HT2A Receptor Antagonist[3][4][5] | Dopamine D2 Receptor AntagonistSerotonin Reuptake Inhibitor[6] |
| Key Receptor Targets | High affinity for 5-HT2A receptors, moderate affinity for D2 receptors[3][4] | Potent dopamine D2 receptor antagonism[6] |
| Therapeutic Rationale | Reduces overactivity in dopaminergic and serotonergic pathways to treat positive symptoms of schizophrenia.[2][3] | The combination of D2 antagonism and serotonin reuptake inhibition may address a wider spectrum of schizophrenia symptoms.[6] |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of risperidone and this compound suggest they modulate neurotransmitter systems differently to achieve their antipsychotic effects.
Proposed Experimental Workflow for Comparative Analysis
To empirically compare this compound and risperidone, a comprehensive preclinical study in a validated animal model of schizophrenia would be necessary. The following workflow outlines a potential experimental design.
Experimental Protocols
While specific protocols for a direct comparison are not available, established methodologies for key experiments are described below.
Neonatal Ventral Hippocampal Lesion (NVHL) Model of Schizophrenia
The NVHL rat model is a widely used neurodevelopmental model that recapitulates many of the behavioral and neurochemical abnormalities observed in schizophrenia.
-
Procedure: On postnatal day 7 (PND 7), rat pups are anesthetized. A stereotaxic apparatus is used to bilaterally inject ibotenic acid into the ventral hippocampus. Sham-operated animals receive saline injections.
-
Rationale: This lesion leads to behavioral abnormalities in adulthood, including hyperactivity in response to a novel environment, deficits in prepulse inhibition, and social interaction deficits, which are analogous to the positive, sensorimotor gating, and negative symptoms of schizophrenia, respectively. Chronic administration of risperidone has been shown to ameliorate some of these deficits.[7]
Behavioral Assays
-
Prepulse Inhibition (PPI) of the Acoustic Startle Reflex: This test measures sensorimotor gating, a process that is deficient in individuals with schizophrenia.
-
Apparatus: A startle chamber equipped with a loudspeaker and a sensor to detect whole-body startle.
-
Procedure: Animals are presented with a loud acoustic stimulus (pulse) that elicits a startle response. On some trials, a weaker acoustic stimulus (prepulse) precedes the pulse. The percentage of inhibition of the startle response by the prepulse is calculated.
-
-
Locomotor Activity: This assay is used to assess stimulant-induced hyperactivity, a model for psychosis.
-
Apparatus: Open-field arenas equipped with infrared beams to track movement.
-
Procedure: Animals are administered a psychostimulant (e.g., amphetamine), and their locomotor activity (distance traveled, rearing) is recorded over a set period. Antipsychotic efficacy is determined by the drug's ability to attenuate this hyperactivity. Risperidone has been shown to prevent hypersensitivity to amphetamine in animal models.[8]
-
-
Social Interaction Test: This test evaluates social withdrawal, a core negative symptom of schizophrenia.
-
Apparatus: A neutral, well-lit arena.
-
Procedure: Two unfamiliar, weight-matched animals are placed in the arena, and the duration of social behaviors (e.g., sniffing, grooming, following) is recorded.
-
Conclusion
While a direct, data-driven comparison between this compound and risperidone is currently not possible due to a lack of published head-to-head studies, their distinct pharmacological profiles provide a basis for a theoretical discussion. Risperidone's well-established D2/5-HT2A antagonism contrasts with this compound's proposed dual action of D2 antagonism and serotonin reuptake inhibition. This novel mechanism of this compound holds the potential for a different therapeutic profile, which warrants further investigation through rigorous preclinical studies as outlined in the proposed experimental workflow. Such research would be crucial in determining the relative efficacy and safety of this compound compared to established antipsychotics like risperidone.
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. What is the mechanism of Risperidone? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 5. Mechanism of Action | PERSERIS® (risperidone) HCP [perserishcp.com]
- 6. This compound, a novel, potential antipsychotic, combining potent dopamine D2 receptor antagonism with serotonin reuptake inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chronic administration of risperidone in a rat model of schizophrenia: a behavioural, morphological and molecular study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Risperidone administered during asymptomatic period of adolescence prevents the emergence of brain structural pathology and behavioral abnormalities in an animal model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of SLV310 for the Dopamine D2 Receptor: A Comparative Guide
This guide provides a comparative analysis of SLV310's specificity for the dopamine (B1211576) D2 receptor (D2R). The performance of this compound is evaluated against a selection of established dopamine receptor ligands, including typical and atypical antipsychotics, as well as a research compound with high D2R selectivity. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data and detailed methodologies.
Comparative Binding Affinity Profile
The specificity of a ligand is determined by its binding affinity to the intended target relative to its affinity for other receptors. The following table summarizes the in vitro binding affinities (Ki, in nM) of this compound and selected comparator compounds for various dopamine receptor subtypes. A lower Ki value indicates a higher binding affinity.
| Compound | D1 (Ki, nM) | D2 (Ki, nM) | D3 (Ki, nM) | D4 (Ki, nM) | D5 (Ki, nM) |
| This compound | Data not available | 5 [1] | Data not available | Data not available | Data not available |
| Haloperidol | >1000 | 0.89[2] | 4.6[2] | 10[2] | >1000 |
| Risperidone | 240[3] | 3.13[4] | Data not available | 7.3[3] | Data not available |
| Clozapine | 270[5] | 160[5] | 555[5] | 24[5] | 454[5] |
| ML321 | >10,000[6] | 58[6] | ~4000[6] | >10,000[6] | >10,000[6] |
Data for comparator compounds are compiled from multiple sources and experimental conditions may vary.
Experimental Protocols
To ensure a comprehensive understanding of the data presented, the following are detailed methodologies for key in vitro assays used to determine the binding affinity and functional activity of compounds at the dopamine D2 receptor.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the dopamine D2 receptor through competitive displacement of a radiolabeled ligand.
Materials:
-
Cell Membranes: CHO or HEK293 cells stably expressing the human dopamine D2 receptor.
-
Radioligand: [3H]-Spiperone or [3H]-Raclopride (a high-affinity D2 receptor antagonist).
-
Test Compound: this compound or comparator compounds.
-
Non-specific Agent: A high concentration of an unlabeled ligand such as 10 µM Haloperidol or Butaclamol to determine non-specific binding.[4]
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/C).
-
Scintillation Fluid and Counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the D2 receptor in an ice-cold buffer and centrifuge to pellet the membranes. Wash the membranes and resuspend them in the assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Add assay buffer, a fixed concentration of the radioligand (e.g., 0.5 nM [3H]-Spiperone), and the cell membrane suspension.
-
Non-specific Binding: Add the non-specific agent, the radioligand, and the membrane suspension.
-
Competition: Add serial dilutions of the test compound, the radioligand, and the membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filter discs in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) and calculate the Ki value using the Cheng-Prussoff equation.
cAMP Functional Assay
Objective: To measure the functional antagonism of a test compound at the D2 receptor by quantifying its ability to reverse agonist-induced inhibition of cyclic AMP (cAMP) production.
Materials:
-
Cells: CHO or HEK293 cells stably expressing the human dopamine D2 receptor.
-
Agonist: Dopamine or a selective D2 agonist like Quinpirole.
-
Stimulant: Forskolin (B1673556) (to stimulate adenylyl cyclase and cAMP production).
-
Test Compound: this compound or comparator compounds.
-
cAMP Detection Kit: HTRF, ELISA, or fluorescence-based cAMP assay kit.
Procedure:
-
Cell Plating: Seed the D2 receptor-expressing cells in a 96- or 384-well plate and culture overnight.
-
Antagonist Incubation: Wash the cells with assay buffer and pre-incubate with various concentrations of the test compound for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add a fixed concentration of the D2 agonist (e.g., the EC80 concentration for cAMP inhibition) and a fixed concentration of forskolin to stimulate cAMP production. Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Data Analysis: Generate a dose-response curve by plotting the cAMP signal against the log concentration of the test compound. Determine the IC50 value, which represents the concentration of the antagonist that restores 50% of the agonist-induced inhibition of the forskolin-stimulated cAMP signal.
β-Arrestin Recruitment Assay
Objective: To assess the ability of a test compound to antagonize agonist-induced recruitment of β-arrestin to the D2 receptor, a key event in receptor desensitization and G-protein-independent signaling.
Materials:
-
Cells: A cell line (e.g., U2OS or HEK293) engineered to co-express the human D2 receptor and a β-arrestin fusion protein, often used in a bioluminescence resonance energy transfer (BRET) or enzyme complementation assay format.
-
Agonist: Dopamine or a D2 agonist.
-
Test Compound: this compound or comparator compounds.
-
Assay-specific Substrate/Reagents: (e.g., coelenterazine (B1669285) h for BRET assays).
Procedure:
-
Cell Plating: Plate the engineered cells in an appropriate microplate.
-
Antagonist Pre-incubation: Add serial dilutions of the test compound to the wells and incubate for a specified time.
-
Agonist Stimulation: Add a fixed concentration of the D2 agonist (e.g., EC80 for β-arrestin recruitment) to the wells.
-
Signal Detection: After a defined incubation period, add the necessary substrate or reagents and measure the signal (e.g., BRET ratio or luminescence) using a plate reader.
-
Data Analysis: Plot the signal against the log concentration of the antagonist to generate a dose-response curve and determine the IC50 value for the inhibition of agonist-induced β-arrestin recruitment.
Visualizations
Experimental and Logical Workflows
The following diagram illustrates a typical workflow for validating the specificity of a new chemical entity (NCE) for its target receptor.
Dopamine D2 Receptor Signaling Pathway
The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gi/o pathway, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.
References
- 1. Time course of dopamine1,2 and serotonin2 receptor binding of antipsychotics in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Binding thermodynamics of serotonin to rat-brain 5-HT1A, 5HT2A and 5-HT3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Assessment of binding affinity to 5-hydroxytryptamine 2A (5-HT2A) receptor and inverse agonist activity of naftidrofuryl: comparison with those of sarpogrelate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dopamine and serotonin receptor binding and antipsychotic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a novel, potential antipsychotic, combining potent dopamine D2 receptor antagonism with serotonin reuptake inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of SLV310 for the Dopamine D2 Receptor: A Comparative Guide
This guide provides a comparative analysis of SLV310's specificity for the dopamine D2 receptor (D2R). The performance of this compound is evaluated against a selection of established dopamine receptor ligands, including typical and atypical antipsychotics, as well as a research compound with high D2R selectivity. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data and detailed methodologies.
Comparative Binding Affinity Profile
The specificity of a ligand is determined by its binding affinity to the intended target relative to its affinity for other receptors. The following table summarizes the in vitro binding affinities (Ki, in nM) of this compound and selected comparator compounds for various dopamine receptor subtypes. A lower Ki value indicates a higher binding affinity.
| Compound | D1 (Ki, nM) | D2 (Ki, nM) | D3 (Ki, nM) | D4 (Ki, nM) | D5 (Ki, nM) |
| This compound | Data not available | 5 [1] | Data not available | Data not available | Data not available |
| Haloperidol | >1000 | 0.89[2] | 4.6[2] | 10[2] | >1000 |
| Risperidone | 240[3] | 3.13[4] | Data not available | 7.3[3] | Data not available |
| Clozapine | 270[5] | 160[5] | 555[5] | 24[5] | 454[5] |
| ML321 | >10,000[6] | 58[6] | ~4000[6] | >10,000[6] | >10,000[6] |
Data for comparator compounds are compiled from multiple sources and experimental conditions may vary.
Experimental Protocols
To ensure a comprehensive understanding of the data presented, the following are detailed methodologies for key in vitro assays used to determine the binding affinity and functional activity of compounds at the dopamine D2 receptor.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the dopamine D2 receptor through competitive displacement of a radiolabeled ligand.
Materials:
-
Cell Membranes: CHO or HEK293 cells stably expressing the human dopamine D2 receptor.
-
Radioligand: [3H]-Spiperone or [3H]-Raclopride (a high-affinity D2 receptor antagonist).
-
Test Compound: this compound or comparator compounds.
-
Non-specific Agent: A high concentration of an unlabeled ligand such as 10 µM Haloperidol or Butaclamol to determine non-specific binding.[4]
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/C).
-
Scintillation Fluid and Counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the D2 receptor in an ice-cold buffer and centrifuge to pellet the membranes. Wash the membranes and resuspend them in the assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Add assay buffer, a fixed concentration of the radioligand (e.g., 0.5 nM [3H]-Spiperone), and the cell membrane suspension.
-
Non-specific Binding: Add the non-specific agent, the radioligand, and the membrane suspension.
-
Competition: Add serial dilutions of the test compound, the radioligand, and the membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filter discs in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) and calculate the Ki value using the Cheng-Prussoff equation.
cAMP Functional Assay
Objective: To measure the functional antagonism of a test compound at the D2 receptor by quantifying its ability to reverse agonist-induced inhibition of cyclic AMP (cAMP) production.
Materials:
-
Cells: CHO or HEK293 cells stably expressing the human dopamine D2 receptor.
-
Agonist: Dopamine or a selective D2 agonist like Quinpirole.
-
Stimulant: Forskolin (to stimulate adenylyl cyclase and cAMP production).
-
Test Compound: this compound or comparator compounds.
-
cAMP Detection Kit: HTRF, ELISA, or fluorescence-based cAMP assay kit.
Procedure:
-
Cell Plating: Seed the D2 receptor-expressing cells in a 96- or 384-well plate and culture overnight.
-
Antagonist Incubation: Wash the cells with assay buffer and pre-incubate with various concentrations of the test compound for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add a fixed concentration of the D2 agonist (e.g., the EC80 concentration for cAMP inhibition) and a fixed concentration of forskolin to stimulate cAMP production. Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Data Analysis: Generate a dose-response curve by plotting the cAMP signal against the log concentration of the test compound. Determine the IC50 value, which represents the concentration of the antagonist that restores 50% of the agonist-induced inhibition of the forskolin-stimulated cAMP signal.
β-Arrestin Recruitment Assay
Objective: To assess the ability of a test compound to antagonize agonist-induced recruitment of β-arrestin to the D2 receptor, a key event in receptor desensitization and G-protein-independent signaling.
Materials:
-
Cells: A cell line (e.g., U2OS or HEK293) engineered to co-express the human D2 receptor and a β-arrestin fusion protein, often used in a bioluminescence resonance energy transfer (BRET) or enzyme complementation assay format.
-
Agonist: Dopamine or a D2 agonist.
-
Test Compound: this compound or comparator compounds.
-
Assay-specific Substrate/Reagents: (e.g., coelenterazine h for BRET assays).
Procedure:
-
Cell Plating: Plate the engineered cells in an appropriate microplate.
-
Antagonist Pre-incubation: Add serial dilutions of the test compound to the wells and incubate for a specified time.
-
Agonist Stimulation: Add a fixed concentration of the D2 agonist (e.g., EC80 for β-arrestin recruitment) to the wells.
-
Signal Detection: After a defined incubation period, add the necessary substrate or reagents and measure the signal (e.g., BRET ratio or luminescence) using a plate reader.
-
Data Analysis: Plot the signal against the log concentration of the antagonist to generate a dose-response curve and determine the IC50 value for the inhibition of agonist-induced β-arrestin recruitment.
Visualizations
Experimental and Logical Workflows
The following diagram illustrates a typical workflow for validating the specificity of a new chemical entity (NCE) for its target receptor.
Dopamine D2 Receptor Signaling Pathway
The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gi/o pathway, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.
References
- 1. Time course of dopamine1,2 and serotonin2 receptor binding of antipsychotics in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Binding thermodynamics of serotonin to rat-brain 5-HT1A, 5HT2A and 5-HT3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Assessment of binding affinity to 5-hydroxytryptamine 2A (5-HT2A) receptor and inverse agonist activity of naftidrofuryl: comparison with those of sarpogrelate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dopamine and serotonin receptor binding and antipsychotic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a novel, potential antipsychotic, combining potent dopamine D2 receptor antagonism with serotonin reuptake inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-reactivity studies of SLV310 with other neurotransmitter receptors
A comprehensive review of the cross-reactivity profile of the novel antipsychotic agent SLV310 reveals a focused interaction with its primary targets, the dopamine (B1211576) D2 receptor and the serotonin (B10506) transporter. While extensive public data on its binding to a wide array of other neurotransmitter receptors is limited, this guide provides a comparative analysis based on available information and offers insights into the methodologies used for such determinations.
This compound is a novel pharmaceutical compound identified as a potent dopamine D2 receptor antagonist and a serotonin reuptake inhibitor.[1] This dual action suggests its potential therapeutic efficacy in treating complex neurological and psychiatric disorders such as schizophrenia. Understanding the cross-reactivity of this compound with other neurotransmitter receptors is crucial for predicting its potential side-effect profile and for elucidating its full mechanism of action.
Comparative Receptor Binding Profile
Publicly available, comprehensive screening data of this compound against a broad panel of neurotransmitter receptors is not readily found in the current literature. However, the affinity for its primary targets has been quantified. To provide a meaningful comparison, the binding affinities of this compound for its primary targets are presented alongside those of the well-established atypical antipsychotics, olanzapine (B1677200) and risperidone, for a range of receptors. This illustrative comparison highlights the receptor interaction landscape of these therapeutic agents.
| Receptor | This compound Kᵢ (nM) | Olanzapine Kᵢ (nM) | Risperidone Kᵢ (nM) |
| Dopamine D₂ | 5 [2] | 11 | 3.2 |
| Serotonin Transporter (SERT) | Data not available | >10,000 | 230 |
| Serotonin 5-HT₂ₐ | Data not available | 4 | 0.2 |
| Histamine H₁ | Data not available | 7 | 20 |
| Adrenergic α₁ | Data not available | 19 | 5 |
| Muscarinic M₁ | Data not available | 2.5 | >10,000 |
Kᵢ (Inhibition Constant): A measure of the binding affinity of a compound to a receptor. A lower Kᵢ value indicates a higher binding affinity. Data for Olanzapine and Risperidone is sourced from various pharmacological databases and publications.
Signaling Pathways and Experimental Workflow
The therapeutic and potential side effects of this compound are dictated by its interaction with specific signaling pathways. As a dopamine D2 receptor antagonist, this compound is expected to modulate intracellular signaling cascades, primarily by blocking the inhibitory effect of dopamine on adenylyl cyclase, thereby influencing cAMP levels and downstream protein kinase A (PKA) activity.
The determination of receptor binding affinities is a cornerstone of drug discovery and development. The following diagram illustrates a typical workflow for an in vitro radioligand binding assay, a common method used to quantify the interaction between a compound and its target receptor.
Experimental Protocols
A detailed understanding of the experimental methodologies is essential for interpreting the binding data. Below is a representative protocol for a competitive radioligand binding assay.
Objective: To determine the binding affinity (Kᵢ) of a test compound (e.g., this compound) for a specific neurotransmitter receptor (e.g., Dopamine D2 receptor).
Materials:
-
Cell membranes expressing the receptor of interest.
-
A radiolabeled ligand with known high affinity and specificity for the receptor (e.g., [³H]-Spiperone for D2 receptors).
-
Test compound (this compound) at various concentrations.
-
A non-specific binding control (a high concentration of a known, unlabeled ligand).
-
Assay buffer (e.g., Tris-HCl with appropriate ions).
-
Glass fiber filters.
-
Scintillation vials and scintillation fluid.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Reaction Mixture Preparation: In microcentrifuge tubes or a 96-well plate, combine the receptor membranes, the radioligand at a fixed concentration (typically at or below its Kₔ value), and varying concentrations of the test compound. Include control tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a saturating concentration of an unlabeled ligand).
-
Incubation: Incubate the reaction mixtures at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the mixture through glass fiber filters using a vacuum filtration manifold. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of radioactivity on each filter using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
This guide provides a snapshot of the current understanding of this compound's cross-reactivity. Further comprehensive screening studies would be invaluable in fully characterizing its pharmacological profile and predicting its clinical performance.
References
Cross-reactivity studies of SLV310 with other neurotransmitter receptors
A comprehensive review of the cross-reactivity profile of the novel antipsychotic agent SLV310 reveals a focused interaction with its primary targets, the dopamine D2 receptor and the serotonin transporter. While extensive public data on its binding to a wide array of other neurotransmitter receptors is limited, this guide provides a comparative analysis based on available information and offers insights into the methodologies used for such determinations.
This compound is a novel pharmaceutical compound identified as a potent dopamine D2 receptor antagonist and a serotonin reuptake inhibitor.[1] This dual action suggests its potential therapeutic efficacy in treating complex neurological and psychiatric disorders such as schizophrenia. Understanding the cross-reactivity of this compound with other neurotransmitter receptors is crucial for predicting its potential side-effect profile and for elucidating its full mechanism of action.
Comparative Receptor Binding Profile
Publicly available, comprehensive screening data of this compound against a broad panel of neurotransmitter receptors is not readily found in the current literature. However, the affinity for its primary targets has been quantified. To provide a meaningful comparison, the binding affinities of this compound for its primary targets are presented alongside those of the well-established atypical antipsychotics, olanzapine and risperidone, for a range of receptors. This illustrative comparison highlights the receptor interaction landscape of these therapeutic agents.
| Receptor | This compound Kᵢ (nM) | Olanzapine Kᵢ (nM) | Risperidone Kᵢ (nM) |
| Dopamine D₂ | 5 [2] | 11 | 3.2 |
| Serotonin Transporter (SERT) | Data not available | >10,000 | 230 |
| Serotonin 5-HT₂ₐ | Data not available | 4 | 0.2 |
| Histamine H₁ | Data not available | 7 | 20 |
| Adrenergic α₁ | Data not available | 19 | 5 |
| Muscarinic M₁ | Data not available | 2.5 | >10,000 |
Kᵢ (Inhibition Constant): A measure of the binding affinity of a compound to a receptor. A lower Kᵢ value indicates a higher binding affinity. Data for Olanzapine and Risperidone is sourced from various pharmacological databases and publications.
Signaling Pathways and Experimental Workflow
The therapeutic and potential side effects of this compound are dictated by its interaction with specific signaling pathways. As a dopamine D2 receptor antagonist, this compound is expected to modulate intracellular signaling cascades, primarily by blocking the inhibitory effect of dopamine on adenylyl cyclase, thereby influencing cAMP levels and downstream protein kinase A (PKA) activity.
The determination of receptor binding affinities is a cornerstone of drug discovery and development. The following diagram illustrates a typical workflow for an in vitro radioligand binding assay, a common method used to quantify the interaction between a compound and its target receptor.
Experimental Protocols
A detailed understanding of the experimental methodologies is essential for interpreting the binding data. Below is a representative protocol for a competitive radioligand binding assay.
Objective: To determine the binding affinity (Kᵢ) of a test compound (e.g., this compound) for a specific neurotransmitter receptor (e.g., Dopamine D2 receptor).
Materials:
-
Cell membranes expressing the receptor of interest.
-
A radiolabeled ligand with known high affinity and specificity for the receptor (e.g., [³H]-Spiperone for D2 receptors).
-
Test compound (this compound) at various concentrations.
-
A non-specific binding control (a high concentration of a known, unlabeled ligand).
-
Assay buffer (e.g., Tris-HCl with appropriate ions).
-
Glass fiber filters.
-
Scintillation vials and scintillation fluid.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Reaction Mixture Preparation: In microcentrifuge tubes or a 96-well plate, combine the receptor membranes, the radioligand at a fixed concentration (typically at or below its Kₔ value), and varying concentrations of the test compound. Include control tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a saturating concentration of an unlabeled ligand).
-
Incubation: Incubate the reaction mixtures at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the mixture through glass fiber filters using a vacuum filtration manifold. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of radioactivity on each filter using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
This guide provides a snapshot of the current understanding of this compound's cross-reactivity. Further comprehensive screening studies would be invaluable in fully characterizing its pharmacological profile and predicting its clinical performance.
References
Comparative Analysis of SLV310 and Aripiprazole on 5-HT Reuptake
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the investigational compound SLV310 and the atypical antipsychotic aripiprazole (B633), focusing on their respective interactions with the serotonin (B10506) transporter (SERT) and their impact on 5-HT (serotonin) reuptake. This document is intended to serve as a resource for researchers and professionals in the field of drug development and neuroscience.
Data Presentation: 5-HT Reuptake Inhibition Profile
The following table summarizes the available data on the affinity of this compound and aripiprazole for the serotonin transporter (SERT), a key protein involved in the reuptake of serotonin from the synaptic cleft.
| Compound | Target | Affinity (Ki) | Potency |
| This compound | Serotonin Transporter (SERT) | Data not publicly available | Described as a potent inhibitor[1] |
| Aripiprazole | Serotonin Transporter (SERT) | 98 nM | Low affinity |
Note: A lower Ki value indicates a higher binding affinity. While a specific Ki value for this compound is not available in the public domain, it is characterized as a potent serotonin reuptake inhibitor. In contrast, aripiprazole demonstrates a lower affinity for the serotonin transporter, with a reported Ki value of 98 nM.
Experimental Protocols
The affinity (Ki) and inhibitory concentration (IC50) values for compounds like this compound and aripiprazole at the serotonin transporter are typically determined using in vitro assays. The two primary methods employed are radioligand binding assays and synaptosomal uptake assays.
Radioligand Binding Assay for Serotonin Transporter (SERT)
This assay measures the direct binding of a test compound to the serotonin transporter.
-
Objective: To determine the affinity (Ki) of a test compound for the serotonin transporter.
-
Materials:
-
Human recombinant serotonin transporters (hSERT) expressed in a stable cell line (e.g., HEK293 cells).
-
Radioligand: A substance that binds with high affinity and specificity to SERT, such as [³H]citalopram or [³H]paroxetine.
-
Test compounds: this compound and aripiprazole.
-
Assay buffer (e.g., Tris-HCl buffer with appropriate salts).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Membrane Preparation: Membranes from cells expressing hSERT are prepared by homogenization and centrifugation.
-
Incubation: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of the test compound.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the bound radioligand from the unbound radioligand. The filters are then washed to remove any non-specifically bound radioactivity.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Synaptosomal [³H]5-HT Uptake Assay
This functional assay measures the ability of a test compound to inhibit the uptake of serotonin into nerve terminals.
-
Objective: To determine the potency (IC50) of a test compound in inhibiting serotonin reuptake.
-
Materials:
-
Synaptosomes: Resealed nerve terminals isolated from a specific brain region rich in serotonergic neurons (e.g., cortex, striatum, or hippocampus) of rodents.
-
[³H]5-HT (radiolabeled serotonin).
-
Test compounds: this compound and aripiprazole.
-
Physiological buffer (e.g., Krebs-Ringer bicarbonate buffer).
-
Scintillation counter.
-
-
Procedure:
-
Synaptosome Preparation: Brain tissue is homogenized and subjected to differential centrifugation to isolate synaptosomes.
-
Pre-incubation: Synaptosomes are pre-incubated with varying concentrations of the test compound.
-
Uptake Initiation: [³H]5-HT is added to the synaptosome suspension to initiate the uptake process.
-
Uptake Termination: After a defined incubation period, the uptake is terminated by rapid filtration or by the addition of an ice-cold buffer.
-
Quantification: The amount of [³H]5-HT taken up by the synaptosomes is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific [³H]5-HT uptake (IC50) is determined.
-
Visualizations
Signaling Pathway: 5-HT Reuptake and Inhibition
Caption: Mechanism of 5-HT reuptake and its inhibition.
Experimental Workflow: 5-HT Reuptake Inhibition Assay
References
Comparative Analysis of SLV310 and Aripiprazole on 5-HT Reuptake
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the investigational compound SLV310 and the atypical antipsychotic aripiprazole, focusing on their respective interactions with the serotonin transporter (SERT) and their impact on 5-HT (serotonin) reuptake. This document is intended to serve as a resource for researchers and professionals in the field of drug development and neuroscience.
Data Presentation: 5-HT Reuptake Inhibition Profile
The following table summarizes the available data on the affinity of this compound and aripiprazole for the serotonin transporter (SERT), a key protein involved in the reuptake of serotonin from the synaptic cleft.
| Compound | Target | Affinity (Ki) | Potency |
| This compound | Serotonin Transporter (SERT) | Data not publicly available | Described as a potent inhibitor[1] |
| Aripiprazole | Serotonin Transporter (SERT) | 98 nM | Low affinity |
Note: A lower Ki value indicates a higher binding affinity. While a specific Ki value for this compound is not available in the public domain, it is characterized as a potent serotonin reuptake inhibitor. In contrast, aripiprazole demonstrates a lower affinity for the serotonin transporter, with a reported Ki value of 98 nM.
Experimental Protocols
The affinity (Ki) and inhibitory concentration (IC50) values for compounds like this compound and aripiprazole at the serotonin transporter are typically determined using in vitro assays. The two primary methods employed are radioligand binding assays and synaptosomal uptake assays.
Radioligand Binding Assay for Serotonin Transporter (SERT)
This assay measures the direct binding of a test compound to the serotonin transporter.
-
Objective: To determine the affinity (Ki) of a test compound for the serotonin transporter.
-
Materials:
-
Human recombinant serotonin transporters (hSERT) expressed in a stable cell line (e.g., HEK293 cells).
-
Radioligand: A substance that binds with high affinity and specificity to SERT, such as [³H]citalopram or [³H]paroxetine.
-
Test compounds: this compound and aripiprazole.
-
Assay buffer (e.g., Tris-HCl buffer with appropriate salts).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Membrane Preparation: Membranes from cells expressing hSERT are prepared by homogenization and centrifugation.
-
Incubation: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of the test compound.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the bound radioligand from the unbound radioligand. The filters are then washed to remove any non-specifically bound radioactivity.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Synaptosomal [³H]5-HT Uptake Assay
This functional assay measures the ability of a test compound to inhibit the uptake of serotonin into nerve terminals.
-
Objective: To determine the potency (IC50) of a test compound in inhibiting serotonin reuptake.
-
Materials:
-
Synaptosomes: Resealed nerve terminals isolated from a specific brain region rich in serotonergic neurons (e.g., cortex, striatum, or hippocampus) of rodents.
-
[³H]5-HT (radiolabeled serotonin).
-
Test compounds: this compound and aripiprazole.
-
Physiological buffer (e.g., Krebs-Ringer bicarbonate buffer).
-
Scintillation counter.
-
-
Procedure:
-
Synaptosome Preparation: Brain tissue is homogenized and subjected to differential centrifugation to isolate synaptosomes.
-
Pre-incubation: Synaptosomes are pre-incubated with varying concentrations of the test compound.
-
Uptake Initiation: [³H]5-HT is added to the synaptosome suspension to initiate the uptake process.
-
Uptake Termination: After a defined incubation period, the uptake is terminated by rapid filtration or by the addition of an ice-cold buffer.
-
Quantification: The amount of [³H]5-HT taken up by the synaptosomes is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific [³H]5-HT uptake (IC50) is determined.
-
Visualizations
Signaling Pathway: 5-HT Reuptake and Inhibition
Caption: Mechanism of 5-HT reuptake and its inhibition.
Experimental Workflow: 5-HT Reuptake Inhibition Assay
References
Head-to-head comparison of SLV310 and haloperidol in vivo
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of antipsychotic drug development, the pursuit of novel mechanisms of action that offer improved efficacy and a more favorable side-effect profile remains a primary objective. This guide provides a head-to-head comparison of SLV310, a novel investigational antipsychotic, and haloperidol (B65202), a conventional first-generation antipsychotic that has been a clinical mainstay for decades.
While direct comparative in vivo studies between this compound and haloperidol are not yet available in the public domain, this guide will juxtapose the known pharmacological profile of this compound with the extensive and well-documented in vivo data for haloperidol. This comparison will provide researchers with a framework for understanding the potential advantages of this compound's unique mechanism of action.
Pharmacological Profile at a Glance
| Feature | This compound | Haloperidol |
| Primary Mechanism | Potent Dopamine (B1211576) D2 Receptor Antagonism & Serotonin (B10506) Reuptake Inhibition[1] | Potent Dopamine D2 Receptor Antagonism[2][3] |
| Drug Class | Investigational Atypical Antipsychotic | First-Generation (Typical) Antipsychotic |
| Key Therapeutic Target | Dopamine D2 and Serotonin Transporter (SERT) | Dopamine D2 Receptor[3] |
| Expected Clinical Profile | Efficacy against positive, negative, and cognitive symptoms of schizophrenia with a potentially lower risk of extrapyramidal symptoms. | Efficacy primarily against the positive symptoms of schizophrenia, with a higher propensity for extrapyramidal side effects. |
In Vivo Preclinical Models: A Comparative Overview
The following sections detail standard in vivo models used to assess the efficacy and side-effect profiles of antipsychotic drugs. While specific quantitative data for this compound in these models is not publicly available, the established effects of haloperidol are presented as a benchmark.
Amphetamine-Induced Hyperlocomotion
This model is a widely used preclinical screen for antipsychotic activity, predicting efficacy against the positive symptoms of psychosis. Amphetamine induces an increase in locomotor activity by enhancing dopamine release in the striatum.
Haloperidol Performance:
Haloperidol consistently and dose-dependently blocks amphetamine-induced hyperlocomotion in rodents[2][3][4][5]. This effect is attributed to its potent blockade of postsynaptic D2 receptors, thereby antagonizing the effects of excess dopamine.
Expected this compound Performance:
Given its potent D2 receptor antagonism, this compound is expected to be effective in reducing amphetamine-induced hyperlocomotion. The contribution of its serotonin reuptake inhibition to this model would be a key area of investigation.
Prepulse Inhibition (PPI) of the Acoustic Startle Response
PPI is a measure of sensorimotor gating, a pre-attentive filtering process that is deficient in patients with schizophrenia. This model is used to assess a drug's potential to improve cognitive and sensory processing deficits.
Haloperidol Performance:
Haloperidol has been shown to increase PPI in various animal models, although its effects can be variable and dose-dependent[6]. In some studies, haloperidol increased PPI in both wild-type and genetic mouse models.
Expected this compound Performance:
The dual mechanism of this compound, particularly its serotonergic component, may offer a distinct advantage in restoring PPI deficits. Serotonin plays a crucial role in modulating sensorimotor gating, and combining D2 antagonism with serotonin reuptake inhibition could lead to more robust effects on PPI compared to D2 antagonism alone.
Catalepsy
The catalepsy test is a measure of extrapyramidal symptoms (EPS), a common and debilitating side effect of first-generation antipsychotics. The test assesses the induction of a state of immobility and muscle rigidity.
Haloperidol Performance:
Haloperidol is a potent inducer of catalepsy in rodents in a dose-dependent manner[7][8][9][10][11]. This effect is a direct consequence of its strong blockade of dopamine D2 receptors in the nigrostriatal pathway.
Expected this compound Performance:
The serotonin reuptake inhibition component of this compound is hypothesized to mitigate the risk of EPS. Increased serotonin levels can indirectly modulate dopamine release in the nigrostriatal pathway, potentially counteracting the cataleptic effects of D2 blockade. Therefore, this compound is expected to have a lower propensity to induce catalepsy compared to haloperidol.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.
Amphetamine-Induced Hyperlocomotion Protocol
-
Animals: Male Wistar rats are typically used.
-
Apparatus: Open-field arenas equipped with automated infrared beam systems to track locomotor activity.
-
Procedure:
-
Animals are habituated to the testing arenas for a set period (e.g., 60 minutes) on the day prior to testing.
-
On the test day, animals are placed in the arenas, and their baseline locomotor activity is recorded for 30-60 minutes.
-
Animals are then administered the test compound (e.g., this compound or haloperidol) or vehicle via intraperitoneal (i.p.) injection.
-
After a specified pretreatment time (e.g., 30 minutes), animals are challenged with d-amphetamine (e.g., 1.5 mg/kg, i.p.).
-
Locomotor activity is then recorded for a subsequent period (e.g., 90-120 minutes).
-
-
Data Analysis: Total distance traveled or the number of beam breaks are analyzed using ANOVA to compare the effects of the test compounds on amphetamine-induced hyperactivity.
Prepulse Inhibition (PPI) Protocol
-
Animals: Male Sprague-Dawley rats or various mouse strains are commonly used.
-
Apparatus: Startle chambers equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.
-
Procedure:
-
Animals are acclimated to the startle chambers with background white noise.
-
The test session consists of a series of trials, including:
-
Pulse-alone trials: A high-intensity acoustic stimulus (e.g., 120 dB) is presented.
-
Prepulse-pulse trials: A non-startling acoustic prepulse (e.g., 3-12 dB above background) precedes the startling pulse by a specific interval (e.g., 100 ms).
-
No-stimulus trials: Only background noise is present.
-
-
Test compounds or vehicle are administered prior to the test session.
-
-
Data Analysis: PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials: (%PPI = [1 - (startle amplitude on prepulse-pulse trial / startle amplitude on pulse-alone trial)] x 100). Data are analyzed using ANOVA.
Catalepsy Bar Test Protocol
-
Animals: Male Wistar rats or mice.
-
Apparatus: A horizontal bar raised a specific height from a flat surface (e.g., 9 cm for rats).
-
Procedure:
-
Animals are administered the test compound or vehicle.
-
At various time points after administration (e.g., 30, 60, 90, 120 minutes), the animal's forepaws are gently placed on the bar.
-
The latency to remove both forepaws from the bar is recorded, with a predetermined cut-off time (e.g., 180 seconds).
-
-
Data Analysis: The mean latency to descend is compared across treatment groups using appropriate statistical tests (e.g., Kruskal-Wallis test or ANOVA).
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams are provided.
References
- 1. This compound, a novel, potential antipsychotic, combining potent dopamine D2 receptor antagonism with serotonin reuptake inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. b-neuro.com [b-neuro.com]
- 3. The effects of haloperidol on amphetamine- and methylphenidate-induced conditioned place preferences and locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reassessment of amphetamine- and phencyclidine-induced locomotor hyperactivity as a model of psychosis-like behavior in rats [imrpress.com]
- 6. Genetics, haloperidol-induced catalepsy and haloperidol-induced changes in acoustic startle and prepulse inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. meliordiscovery.com [meliordiscovery.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Frontiers | Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats [frontiersin.org]
- 10. Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
Head-to-head comparison of SLV310 and haloperidol in vivo
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of antipsychotic drug development, the pursuit of novel mechanisms of action that offer improved efficacy and a more favorable side-effect profile remains a primary objective. This guide provides a head-to-head comparison of SLV310, a novel investigational antipsychotic, and haloperidol, a conventional first-generation antipsychotic that has been a clinical mainstay for decades.
While direct comparative in vivo studies between this compound and haloperidol are not yet available in the public domain, this guide will juxtapose the known pharmacological profile of this compound with the extensive and well-documented in vivo data for haloperidol. This comparison will provide researchers with a framework for understanding the potential advantages of this compound's unique mechanism of action.
Pharmacological Profile at a Glance
| Feature | This compound | Haloperidol |
| Primary Mechanism | Potent Dopamine D2 Receptor Antagonism & Serotonin Reuptake Inhibition[1] | Potent Dopamine D2 Receptor Antagonism[2][3] |
| Drug Class | Investigational Atypical Antipsychotic | First-Generation (Typical) Antipsychotic |
| Key Therapeutic Target | Dopamine D2 and Serotonin Transporter (SERT) | Dopamine D2 Receptor[3] |
| Expected Clinical Profile | Efficacy against positive, negative, and cognitive symptoms of schizophrenia with a potentially lower risk of extrapyramidal symptoms. | Efficacy primarily against the positive symptoms of schizophrenia, with a higher propensity for extrapyramidal side effects. |
In Vivo Preclinical Models: A Comparative Overview
The following sections detail standard in vivo models used to assess the efficacy and side-effect profiles of antipsychotic drugs. While specific quantitative data for this compound in these models is not publicly available, the established effects of haloperidol are presented as a benchmark.
Amphetamine-Induced Hyperlocomotion
This model is a widely used preclinical screen for antipsychotic activity, predicting efficacy against the positive symptoms of psychosis. Amphetamine induces an increase in locomotor activity by enhancing dopamine release in the striatum.
Haloperidol Performance:
Haloperidol consistently and dose-dependently blocks amphetamine-induced hyperlocomotion in rodents[2][3][4][5]. This effect is attributed to its potent blockade of postsynaptic D2 receptors, thereby antagonizing the effects of excess dopamine.
Expected this compound Performance:
Given its potent D2 receptor antagonism, this compound is expected to be effective in reducing amphetamine-induced hyperlocomotion. The contribution of its serotonin reuptake inhibition to this model would be a key area of investigation.
Prepulse Inhibition (PPI) of the Acoustic Startle Response
PPI is a measure of sensorimotor gating, a pre-attentive filtering process that is deficient in patients with schizophrenia. This model is used to assess a drug's potential to improve cognitive and sensory processing deficits.
Haloperidol Performance:
Haloperidol has been shown to increase PPI in various animal models, although its effects can be variable and dose-dependent[6]. In some studies, haloperidol increased PPI in both wild-type and genetic mouse models.
Expected this compound Performance:
The dual mechanism of this compound, particularly its serotonergic component, may offer a distinct advantage in restoring PPI deficits. Serotonin plays a crucial role in modulating sensorimotor gating, and combining D2 antagonism with serotonin reuptake inhibition could lead to more robust effects on PPI compared to D2 antagonism alone.
Catalepsy
The catalepsy test is a measure of extrapyramidal symptoms (EPS), a common and debilitating side effect of first-generation antipsychotics. The test assesses the induction of a state of immobility and muscle rigidity.
Haloperidol Performance:
Haloperidol is a potent inducer of catalepsy in rodents in a dose-dependent manner[7][8][9][10][11]. This effect is a direct consequence of its strong blockade of dopamine D2 receptors in the nigrostriatal pathway.
Expected this compound Performance:
The serotonin reuptake inhibition component of this compound is hypothesized to mitigate the risk of EPS. Increased serotonin levels can indirectly modulate dopamine release in the nigrostriatal pathway, potentially counteracting the cataleptic effects of D2 blockade. Therefore, this compound is expected to have a lower propensity to induce catalepsy compared to haloperidol.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.
Amphetamine-Induced Hyperlocomotion Protocol
-
Animals: Male Wistar rats are typically used.
-
Apparatus: Open-field arenas equipped with automated infrared beam systems to track locomotor activity.
-
Procedure:
-
Animals are habituated to the testing arenas for a set period (e.g., 60 minutes) on the day prior to testing.
-
On the test day, animals are placed in the arenas, and their baseline locomotor activity is recorded for 30-60 minutes.
-
Animals are then administered the test compound (e.g., this compound or haloperidol) or vehicle via intraperitoneal (i.p.) injection.
-
After a specified pretreatment time (e.g., 30 minutes), animals are challenged with d-amphetamine (e.g., 1.5 mg/kg, i.p.).
-
Locomotor activity is then recorded for a subsequent period (e.g., 90-120 minutes).
-
-
Data Analysis: Total distance traveled or the number of beam breaks are analyzed using ANOVA to compare the effects of the test compounds on amphetamine-induced hyperactivity.
Prepulse Inhibition (PPI) Protocol
-
Animals: Male Sprague-Dawley rats or various mouse strains are commonly used.
-
Apparatus: Startle chambers equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.
-
Procedure:
-
Animals are acclimated to the startle chambers with background white noise.
-
The test session consists of a series of trials, including:
-
Pulse-alone trials: A high-intensity acoustic stimulus (e.g., 120 dB) is presented.
-
Prepulse-pulse trials: A non-startling acoustic prepulse (e.g., 3-12 dB above background) precedes the startling pulse by a specific interval (e.g., 100 ms).
-
No-stimulus trials: Only background noise is present.
-
-
Test compounds or vehicle are administered prior to the test session.
-
-
Data Analysis: PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials: (%PPI = [1 - (startle amplitude on prepulse-pulse trial / startle amplitude on pulse-alone trial)] x 100). Data are analyzed using ANOVA.
Catalepsy Bar Test Protocol
-
Animals: Male Wistar rats or mice.
-
Apparatus: A horizontal bar raised a specific height from a flat surface (e.g., 9 cm for rats).
-
Procedure:
-
Animals are administered the test compound or vehicle.
-
At various time points after administration (e.g., 30, 60, 90, 120 minutes), the animal's forepaws are gently placed on the bar.
-
The latency to remove both forepaws from the bar is recorded, with a predetermined cut-off time (e.g., 180 seconds).
-
-
Data Analysis: The mean latency to descend is compared across treatment groups using appropriate statistical tests (e.g., Kruskal-Wallis test or ANOVA).
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams are provided.
References
- 1. This compound, a novel, potential antipsychotic, combining potent dopamine D2 receptor antagonism with serotonin reuptake inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. b-neuro.com [b-neuro.com]
- 3. The effects of haloperidol on amphetamine- and methylphenidate-induced conditioned place preferences and locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reassessment of amphetamine- and phencyclidine-induced locomotor hyperactivity as a model of psychosis-like behavior in rats [imrpress.com]
- 6. Genetics, haloperidol-induced catalepsy and haloperidol-induced changes in acoustic startle and prepulse inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. meliordiscovery.com [meliordiscovery.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Frontiers | Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats [frontiersin.org]
- 10. Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
Unveiling the Antipsychotic Potential of SLV310: A Comparative Analysis
A detailed examination of the preclinical data for the novel antipsychotic agent SLV310 reveals a promising dual-action mechanism, positioning it as a potential alternative to established treatments for schizophrenia and other psychotic disorders. This guide provides a comparative analysis of this compound against the atypical antipsychotics amisulpride (B195569) and aripiprazole, supported by available experimental data and detailed methodologies.
This compound is a novel compound that exhibits potent dopamine (B1211576) D2 receptor antagonism and serotonin (B10506) reuptake inhibition.[1] This unique pharmacological profile suggests it could be effective in treating a broad range of symptoms associated with schizophrenia. To contextualize its potential, this report compares its preclinical findings with those of two widely prescribed atypical antipsychotics: amisulpride, a selective dopamine D2/D3 receptor antagonist, and aripiprazole, a dopamine D2 partial agonist and serotonin 5-HT1A receptor partial agonist.
Comparative Pharmacological Profiles
The following tables summarize the available quantitative data for this compound, amisulpride, and aripiprazole, highlighting their binding affinities for key neurotransmitter receptors implicated in the pathophysiology of psychosis.
Table 1: In Vitro Receptor Binding Affinities (Ki, nM)
| Receptor | This compound | Amisulpride | Aripiprazole |
| Dopamine D2 | 5 | 2.8 | 0.34 |
| Dopamine D3 | - | 3.2 | 0.8 |
| Serotonin 5-HT1A | - | - | 1.7 |
| Serotonin 5-HT2A | - | - | 3.4 |
| Serotonin Transporter (SERT) | Potent Inhibitor | No significant affinity | Moderate affinity |
Table 2: In Vivo Preclinical Efficacy
| Test | This compound | Amisulpride | Aripiprazole |
| Apomorphine-induced climbing (mice) | ED50: 5.6 mg/kg, p.o. | - | - |
| 5-HTP-induced serotonin syndrome (mice) | ED50: 5.9 mg/kg, p.o. | - | - |
Note: ED50 represents the dose required to produce a 50% maximal effect. Dashes indicate that directly comparable data was not found in the initial searches.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of these antipsychotic agents are believed to be mediated through their modulation of dopaminergic and serotonergic signaling pathways in the brain. The following diagrams illustrate the proposed mechanisms of action.
Caption: Mechanisms of Action for this compound and Comparator Antipsychotics.
Experimental Workflows
The evaluation of antipsychotic drug candidates involves a series of in vitro and in vivo experiments to characterize their pharmacological activity and therapeutic potential.
Caption: General Experimental Workflow for Antipsychotic Drug Discovery.
Detailed Experimental Protocols
1. Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
-
Methodology:
-
Prepare cell membranes expressing the receptor of interest.
-
Incubate the membranes with a radiolabeled ligand (a molecule that binds to the receptor and has a radioactive tag) and varying concentrations of the test compound.
-
After incubation, separate the bound from the unbound radioligand by filtration.
-
Measure the radioactivity of the filter, which represents the amount of radioligand bound to the receptor.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
2. Serotonin Reuptake Inhibition Assay
-
Objective: To measure the potency of a compound to inhibit the serotonin transporter (SERT).
-
Methodology:
-
Use cells that express the human serotonin transporter (hSERT).
-
Incubate the cells with a radiolabeled serotonin analog (e.g., [3H]5-HT) and varying concentrations of the test compound.
-
After a specific incubation time, terminate the uptake by washing the cells with ice-cold buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the serotonin uptake is the IC50 value.
-
3. Amphetamine-Induced Hyperlocomotion in Rodents
-
Objective: To assess the in vivo efficacy of a potential antipsychotic drug in a model of dopamine hyperactivity.
-
Methodology:
-
Administer the test compound to rodents (rats or mice) at various doses.
-
After a predetermined time, administer a psychostimulant such as amphetamine, which induces an increase in locomotor activity.
-
Place the animals in an open-field arena and record their locomotor activity using automated tracking systems.
-
A reduction in the amphetamine-induced hyperlocomotion by the test compound is indicative of antipsychotic-like activity.
-
4. Positive and Negative Syndrome Scale (PANSS)
-
Objective: To assess the severity of positive and negative symptoms of schizophrenia in clinical trials.
-
Methodology:
-
A trained clinician conducts a semi-structured interview with the patient.
-
The clinician rates the patient on 30 items, each on a 7-point scale, based on the interview and observations.
-
The items are grouped into three subscales: Positive, Negative, and General Psychopathology.
-
The change in PANSS scores from baseline is a primary outcome measure in many clinical trials of antipsychotics.
-
5. Brief Psychiatric Rating Scale (BPRS)
-
Objective: To provide a rapid assessment of the severity of major psychiatric symptoms.
-
Methodology:
-
A clinician rates the patient on 18-24 symptom constructs.
-
Each item is rated on a 7-point scale of severity.
-
The BPRS is often used to monitor changes in symptoms over the course of treatment.
-
Conclusion
The available preclinical data for this compound indicates a novel mechanism of action that combines dopamine D2 receptor antagonism with serotonin reuptake inhibition. This dual functionality suggests the potential for efficacy against a broader range of schizophrenic symptoms compared to agents with more selective mechanisms. However, the publicly accessible data on this compound is currently limited. Further in-depth studies and clinical trials are necessary to fully elucidate its therapeutic potential and safety profile in comparison to established antipsychotics like amisulpride and aripiprazole. The experimental protocols outlined in this guide provide a framework for the continued investigation and evaluation of this and other novel antipsychotic candidates.
References
Unveiling the Antipsychotic Potential of SLV310: A Comparative Analysis
A detailed examination of the preclinical data for the novel antipsychotic agent SLV310 reveals a promising dual-action mechanism, positioning it as a potential alternative to established treatments for schizophrenia and other psychotic disorders. This guide provides a comparative analysis of this compound against the atypical antipsychotics amisulpride and aripiprazole, supported by available experimental data and detailed methodologies.
This compound is a novel compound that exhibits potent dopamine D2 receptor antagonism and serotonin reuptake inhibition.[1] This unique pharmacological profile suggests it could be effective in treating a broad range of symptoms associated with schizophrenia. To contextualize its potential, this report compares its preclinical findings with those of two widely prescribed atypical antipsychotics: amisulpride, a selective dopamine D2/D3 receptor antagonist, and aripiprazole, a dopamine D2 partial agonist and serotonin 5-HT1A receptor partial agonist.
Comparative Pharmacological Profiles
The following tables summarize the available quantitative data for this compound, amisulpride, and aripiprazole, highlighting their binding affinities for key neurotransmitter receptors implicated in the pathophysiology of psychosis.
Table 1: In Vitro Receptor Binding Affinities (Ki, nM)
| Receptor | This compound | Amisulpride | Aripiprazole |
| Dopamine D2 | 5 | 2.8 | 0.34 |
| Dopamine D3 | - | 3.2 | 0.8 |
| Serotonin 5-HT1A | - | - | 1.7 |
| Serotonin 5-HT2A | - | - | 3.4 |
| Serotonin Transporter (SERT) | Potent Inhibitor | No significant affinity | Moderate affinity |
Table 2: In Vivo Preclinical Efficacy
| Test | This compound | Amisulpride | Aripiprazole |
| Apomorphine-induced climbing (mice) | ED50: 5.6 mg/kg, p.o. | - | - |
| 5-HTP-induced serotonin syndrome (mice) | ED50: 5.9 mg/kg, p.o. | - | - |
Note: ED50 represents the dose required to produce a 50% maximal effect. Dashes indicate that directly comparable data was not found in the initial searches.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of these antipsychotic agents are believed to be mediated through their modulation of dopaminergic and serotonergic signaling pathways in the brain. The following diagrams illustrate the proposed mechanisms of action.
Caption: Mechanisms of Action for this compound and Comparator Antipsychotics.
Experimental Workflows
The evaluation of antipsychotic drug candidates involves a series of in vitro and in vivo experiments to characterize their pharmacological activity and therapeutic potential.
Caption: General Experimental Workflow for Antipsychotic Drug Discovery.
Detailed Experimental Protocols
1. Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
-
Methodology:
-
Prepare cell membranes expressing the receptor of interest.
-
Incubate the membranes with a radiolabeled ligand (a molecule that binds to the receptor and has a radioactive tag) and varying concentrations of the test compound.
-
After incubation, separate the bound from the unbound radioligand by filtration.
-
Measure the radioactivity of the filter, which represents the amount of radioligand bound to the receptor.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
2. Serotonin Reuptake Inhibition Assay
-
Objective: To measure the potency of a compound to inhibit the serotonin transporter (SERT).
-
Methodology:
-
Use cells that express the human serotonin transporter (hSERT).
-
Incubate the cells with a radiolabeled serotonin analog (e.g., [3H]5-HT) and varying concentrations of the test compound.
-
After a specific incubation time, terminate the uptake by washing the cells with ice-cold buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the serotonin uptake is the IC50 value.
-
3. Amphetamine-Induced Hyperlocomotion in Rodents
-
Objective: To assess the in vivo efficacy of a potential antipsychotic drug in a model of dopamine hyperactivity.
-
Methodology:
-
Administer the test compound to rodents (rats or mice) at various doses.
-
After a predetermined time, administer a psychostimulant such as amphetamine, which induces an increase in locomotor activity.
-
Place the animals in an open-field arena and record their locomotor activity using automated tracking systems.
-
A reduction in the amphetamine-induced hyperlocomotion by the test compound is indicative of antipsychotic-like activity.
-
4. Positive and Negative Syndrome Scale (PANSS)
-
Objective: To assess the severity of positive and negative symptoms of schizophrenia in clinical trials.
-
Methodology:
-
A trained clinician conducts a semi-structured interview with the patient.
-
The clinician rates the patient on 30 items, each on a 7-point scale, based on the interview and observations.
-
The items are grouped into three subscales: Positive, Negative, and General Psychopathology.
-
The change in PANSS scores from baseline is a primary outcome measure in many clinical trials of antipsychotics.
-
5. Brief Psychiatric Rating Scale (BPRS)
-
Objective: To provide a rapid assessment of the severity of major psychiatric symptoms.
-
Methodology:
-
A clinician rates the patient on 18-24 symptom constructs.
-
Each item is rated on a 7-point scale of severity.
-
The BPRS is often used to monitor changes in symptoms over the course of treatment.
-
Conclusion
The available preclinical data for this compound indicates a novel mechanism of action that combines dopamine D2 receptor antagonism with serotonin reuptake inhibition. This dual functionality suggests the potential for efficacy against a broader range of schizophrenic symptoms compared to agents with more selective mechanisms. However, the publicly accessible data on this compound is currently limited. Further in-depth studies and clinical trials are necessary to fully elucidate its therapeutic potential and safety profile in comparison to established antipsychotics like amisulpride and aripiprazole. The experimental protocols outlined in this guide provide a framework for the continued investigation and evaluation of this and other novel antipsychotic candidates.
References
SLV310: A Comparative Pharmacological Analysis Against Atypical Antipsychotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative pharmacological overview of SLV310, a novel antipsychotic candidate, with established atypical antipsychotics: Risperidone, Olanzapine, and Aripiprazole. While extensive quantitative data for this compound is not publicly available, this document synthesizes the known qualitative pharmacological profile of this compound and contrasts it with the well-documented receptor binding affinities and functional activities of the comparator drugs. All quantitative data for the comparator drugs is presented in a clear, tabular format, and detailed experimental protocols for key assays are provided to facilitate independent evaluation and future research.
Qualitative Pharmacological Comparison
This compound is distinguished by its unique dual mechanism of action, functioning as both a potent dopamine (B1211576) D2 receptor antagonist and a serotonin (B10506) reuptake inhibitor.[1] This profile suggests a potential for broad efficacy in treating the complex symptomology of schizophrenia.
In contrast, the comparator atypical antipsychotics primarily exert their effects through a wider range of receptor interactions.
-
Risperidone is a potent antagonist of both dopamine D2 and serotonin 5-HT2A receptors.[1]
-
Olanzapine demonstrates a broad receptor binding profile with high affinity for dopamine (D1-4), serotonin (5-HT2A/2C, 5-HT3, 5-HT6), histamine (B1213489) H1, and adrenergic α1 receptors.
-
Aripiprazole exhibits a unique mechanism as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and an antagonist at 5-HT2A receptors.
The distinct pharmacology of this compound, focusing on D2 antagonism and serotonin reuptake inhibition, may offer a different therapeutic window and side-effect profile compared to the multi-receptor activity of other atypical antipsychotics.
Quantitative Comparison of Receptor Binding Affinities
The following table summarizes the in vitro receptor binding affinities (Ki, nM) of Risperidone, Olanzapine, and Aripiprazole for key central nervous system receptors. Lower Ki values indicate higher binding affinity. Data for this compound is not currently available in the public domain.
| Receptor | Risperidone (Ki, nM) | Olanzapine (Ki, nM) | Aripiprazole (Ki, nM) |
| Dopamine D2 | 3.3 | 11 | 0.34 |
| Serotonin 5-HT1A | - | - | 1.7 |
| Serotonin 5-HT2A | 0.16 | 4 | 3.4 |
| Serotonin 5-HT2C | 5 | 11 | 15 |
| Histamine H1 | 20 | 7 | 61 |
| Adrenergic α1 | 0.8 | 19 | 57 |
| Muscarinic M1 | >1000 | 1.9 | >1000 |
Data compiled from multiple sources. Specific values may vary depending on experimental conditions.
Experimental Protocols
Detailed methodologies for the key in vitro assays used to characterize the pharmacological profiles of these compounds are provided below.
Dopamine D2 Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the dopamine D2 receptor.
Methodology:
-
Membrane Preparation:
-
HEK293 cells stably expressing the human dopamine D2 receptor are cultured and harvested.
-
Cells are homogenized in an ice-cold assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
The homogenate is centrifuged at high speed, and the resulting pellet containing the cell membranes is resuspended in fresh assay buffer. Protein concentration is determined using a standard protein assay.
-
-
Competitive Binding Assay:
-
The assay is performed in a 96-well plate format.
-
Each well contains the cell membrane preparation, a fixed concentration of a radiolabeled D2 receptor ligand (e.g., [3H]Spiperone), and varying concentrations of the test compound.
-
To determine non-specific binding, a high concentration of a known D2 antagonist (e.g., 10 µM Haloperidol) is added to a set of wells.
-
Total binding is determined in the absence of any competing ligand.
-
The plate is incubated at room temperature to allow the binding to reach equilibrium.
-
-
Detection and Data Analysis:
-
The membranes are collected by rapid filtration through glass fiber filters, and the filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curve.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Serotonin Transporter (SERT) Inhibition Assay
Objective: To determine the potency (IC50) of a test compound to inhibit serotonin reuptake at the serotonin transporter.
Methodology:
-
Cell Culture:
-
HEK293 cells stably expressing the human serotonin transporter (hSERT) are cultured in 96-well plates to form a confluent monolayer.
-
-
Serotonin Reuptake Inhibition Assay:
-
The cell culture medium is aspirated, and the cells are washed with a Krebs-Ringer-HEPES (KRH) buffer.
-
The cells are pre-incubated with varying concentrations of the test compound or vehicle in KRH buffer at 37°C.
-
To initiate the reuptake reaction, [3H]Serotonin is added to each well at a concentration close to its Michaelis-Menten constant (Km).
-
The plate is incubated at 37°C for a defined period (e.g., 10-20 minutes) to allow for serotonin uptake.
-
Non-specific uptake is determined in the presence of a high concentration of a known SERT inhibitor (e.g., 10 µM Fluoxetine).
-
-
Detection and Data Analysis:
-
The assay is terminated by rapidly aspirating the buffer and washing the cells multiple times with ice-cold wash buffer to remove extracellular [3H]Serotonin.
-
The cells are lysed, and a scintillation cocktail is added to each well.
-
The radioactivity inside the cells is measured using a microplate scintillation counter.
-
The specific uptake is calculated by subtracting the non-specific uptake from the total uptake.
-
The percent inhibition of serotonin uptake is calculated for each concentration of the test compound.
-
The IC50 value, the concentration of the compound that produces 50% inhibition of specific serotonin uptake, is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizations
The following diagrams illustrate the primary signaling pathways affected by these antipsychotic agents and a general workflow for in vitro pharmacological profiling.
Caption: Signaling pathways of Dopamine D2 receptor and Serotonin Transporter.
Caption: General workflow for in vitro pharmacological profiling of novel compounds.
References
SLV310: A Comparative Pharmacological Analysis Against Atypical Antipsychotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative pharmacological overview of SLV310, a novel antipsychotic candidate, with established atypical antipsychotics: Risperidone, Olanzapine, and Aripiprazole. While extensive quantitative data for this compound is not publicly available, this document synthesizes the known qualitative pharmacological profile of this compound and contrasts it with the well-documented receptor binding affinities and functional activities of the comparator drugs. All quantitative data for the comparator drugs is presented in a clear, tabular format, and detailed experimental protocols for key assays are provided to facilitate independent evaluation and future research.
Qualitative Pharmacological Comparison
This compound is distinguished by its unique dual mechanism of action, functioning as both a potent dopamine D2 receptor antagonist and a serotonin reuptake inhibitor.[1] This profile suggests a potential for broad efficacy in treating the complex symptomology of schizophrenia.
In contrast, the comparator atypical antipsychotics primarily exert their effects through a wider range of receptor interactions.
-
Risperidone is a potent antagonist of both dopamine D2 and serotonin 5-HT2A receptors.[1]
-
Olanzapine demonstrates a broad receptor binding profile with high affinity for dopamine (D1-4), serotonin (5-HT2A/2C, 5-HT3, 5-HT6), histamine H1, and adrenergic α1 receptors.
-
Aripiprazole exhibits a unique mechanism as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and an antagonist at 5-HT2A receptors.
The distinct pharmacology of this compound, focusing on D2 antagonism and serotonin reuptake inhibition, may offer a different therapeutic window and side-effect profile compared to the multi-receptor activity of other atypical antipsychotics.
Quantitative Comparison of Receptor Binding Affinities
The following table summarizes the in vitro receptor binding affinities (Ki, nM) of Risperidone, Olanzapine, and Aripiprazole for key central nervous system receptors. Lower Ki values indicate higher binding affinity. Data for this compound is not currently available in the public domain.
| Receptor | Risperidone (Ki, nM) | Olanzapine (Ki, nM) | Aripiprazole (Ki, nM) |
| Dopamine D2 | 3.3 | 11 | 0.34 |
| Serotonin 5-HT1A | - | - | 1.7 |
| Serotonin 5-HT2A | 0.16 | 4 | 3.4 |
| Serotonin 5-HT2C | 5 | 11 | 15 |
| Histamine H1 | 20 | 7 | 61 |
| Adrenergic α1 | 0.8 | 19 | 57 |
| Muscarinic M1 | >1000 | 1.9 | >1000 |
Data compiled from multiple sources. Specific values may vary depending on experimental conditions.
Experimental Protocols
Detailed methodologies for the key in vitro assays used to characterize the pharmacological profiles of these compounds are provided below.
Dopamine D2 Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the dopamine D2 receptor.
Methodology:
-
Membrane Preparation:
-
HEK293 cells stably expressing the human dopamine D2 receptor are cultured and harvested.
-
Cells are homogenized in an ice-cold assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
The homogenate is centrifuged at high speed, and the resulting pellet containing the cell membranes is resuspended in fresh assay buffer. Protein concentration is determined using a standard protein assay.
-
-
Competitive Binding Assay:
-
The assay is performed in a 96-well plate format.
-
Each well contains the cell membrane preparation, a fixed concentration of a radiolabeled D2 receptor ligand (e.g., [3H]Spiperone), and varying concentrations of the test compound.
-
To determine non-specific binding, a high concentration of a known D2 antagonist (e.g., 10 µM Haloperidol) is added to a set of wells.
-
Total binding is determined in the absence of any competing ligand.
-
The plate is incubated at room temperature to allow the binding to reach equilibrium.
-
-
Detection and Data Analysis:
-
The membranes are collected by rapid filtration through glass fiber filters, and the filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curve.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Serotonin Transporter (SERT) Inhibition Assay
Objective: To determine the potency (IC50) of a test compound to inhibit serotonin reuptake at the serotonin transporter.
Methodology:
-
Cell Culture:
-
HEK293 cells stably expressing the human serotonin transporter (hSERT) are cultured in 96-well plates to form a confluent monolayer.
-
-
Serotonin Reuptake Inhibition Assay:
-
The cell culture medium is aspirated, and the cells are washed with a Krebs-Ringer-HEPES (KRH) buffer.
-
The cells are pre-incubated with varying concentrations of the test compound or vehicle in KRH buffer at 37°C.
-
To initiate the reuptake reaction, [3H]Serotonin is added to each well at a concentration close to its Michaelis-Menten constant (Km).
-
The plate is incubated at 37°C for a defined period (e.g., 10-20 minutes) to allow for serotonin uptake.
-
Non-specific uptake is determined in the presence of a high concentration of a known SERT inhibitor (e.g., 10 µM Fluoxetine).
-
-
Detection and Data Analysis:
-
The assay is terminated by rapidly aspirating the buffer and washing the cells multiple times with ice-cold wash buffer to remove extracellular [3H]Serotonin.
-
The cells are lysed, and a scintillation cocktail is added to each well.
-
The radioactivity inside the cells is measured using a microplate scintillation counter.
-
The specific uptake is calculated by subtracting the non-specific uptake from the total uptake.
-
The percent inhibition of serotonin uptake is calculated for each concentration of the test compound.
-
The IC50 value, the concentration of the compound that produces 50% inhibition of specific serotonin uptake, is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizations
The following diagrams illustrate the primary signaling pathways affected by these antipsychotic agents and a general workflow for in vitro pharmacological profiling.
Caption: Signaling pathways of Dopamine D2 receptor and Serotonin Transporter.
Caption: General workflow for in vitro pharmacological profiling of novel compounds.
References
Independent Validation of SLV310's Dual-Action Mechanism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological profile of SLV310, a novel antipsychotic candidate, with established first and second-generation antipsychotics. The information presented is based on available preclinical data to validate its dual-action mechanism.
Introduction to this compound
This compound is a potential antipsychotic agent characterized by a unique dual-action mechanism: potent antagonism of the dopamine (B1211576) D2 receptor and inhibition of the serotonin (B10506) (5-HT) reuptake transporter.[1] This profile suggests that this compound may offer therapeutic benefits for a broad range of symptoms associated with schizophrenia.[1] The rationale behind this dual action is to combine the established antipsychotic efficacy of D2 receptor blockade with the potential mood and negative symptom improvements associated with serotonin reuptake inhibition.
Comparative Pharmacological Data
The following tables summarize the in vitro and in vivo pharmacological data for this compound in comparison to the typical antipsychotic haloperidol (B65202) and the atypical antipsychotic risperidone (B510).
Table 1: In Vitro Receptor Binding Affinities and Transporter Inhibition
| Compound | Dopamine D2 Receptor Affinity (Kᵢ, nM) | Serotonin Transporter (SERT) Inhibition (IC₅₀, nM) |
| This compound | Potent Antagonist | Potent Inhibitor |
| Haloperidol | High | Weak/Negligible |
| Risperidone | High | Moderate |
Data for this compound is qualitative based on available abstracts. Specific numerical Kᵢ and IC₅₀ values from head-to-head studies are not publicly available. Data for haloperidol and risperidone are well-established in pharmacological literature.
Table 2: In Vivo Preclinical Models of Antipsychotic Activity
| Compound | Apomorphine-Induced Climbing Inhibition (ED₅₀, mg/kg) |
| This compound | Effective |
| Haloperidol | Effective |
| Risperidone | Effective |
The apomorphine-induced climbing model in mice is a standard preclinical test for assessing D2 receptor antagonism and potential antipsychotic efficacy.[2][3][4][5][6] All three compounds have demonstrated efficacy in this model.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the validation of this compound's dual-action mechanism.
Dopamine D2 Receptor Binding Assay
This in vitro assay determines the affinity of a compound for the dopamine D2 receptor.
-
Objective: To quantify the binding affinity (Kᵢ) of this compound for the dopamine D2 receptor compared to reference compounds.
-
Methodology:
-
Preparation of Receptor Membranes: Cell membranes are prepared from a cell line stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).
-
Radioligand Binding: A specific radioligand for the D2 receptor (e.g., [³H]-Spiperone or [³H]-Raclopride) is incubated with the cell membranes in the presence of varying concentrations of the test compound (this compound) or reference compounds.
-
Incubation and Filtration: The mixture is incubated to allow for competitive binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Kᵢ) is then calculated using the Cheng-Prusoff equation.
-
Serotonin Reuptake Inhibition Assay
This in vitro assay measures the potency of a compound to inhibit the serotonin transporter (SERT).
-
Objective: To determine the inhibitory concentration (IC₅₀) of this compound on the serotonin transporter.
-
Methodology:
-
Cell Culture: A cell line expressing the human serotonin transporter (e.g., HEK293-hSERT) is cultured in appropriate media.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of the test compound (this compound) or a reference inhibitor (e.g., fluoxetine).
-
Serotonin Uptake: Radiolabeled serotonin ([³H]-5-HT) is added to the cells, and uptake is allowed to proceed for a defined period.
-
Termination and Lysis: The uptake process is terminated by washing the cells with ice-cold buffer. The cells are then lysed to release the internalized [³H]-5-HT.
-
Quantification: The amount of [³H]-5-HT taken up by the cells is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the serotonin uptake (IC₅₀) is calculated.
-
Apomorphine-Induced Climbing in Mice
This in vivo behavioral model is used to assess the functional antagonism of dopamine D2 receptors.
-
Objective: To evaluate the in vivo efficacy of this compound in a model of dopamine hyperactivity.
-
Methodology:
-
Animal Acclimation: Male mice are acclimated to the testing environment, which consists of individual wire mesh cages.
-
Drug Administration: Mice are pre-treated with various doses of the test compound (this compound), a reference antipsychotic, or vehicle control via an appropriate route of administration (e.g., intraperitoneal or oral).
-
Apomorphine (B128758) Challenge: After a set pre-treatment time, mice are administered a subcutaneous injection of apomorphine, a dopamine receptor agonist, to induce climbing behavior.
-
Behavioral Observation: The climbing behavior of each mouse is observed and scored at regular intervals for a defined observation period. Scoring is typically based on the position of the paws on the cage wall.
-
Data Analysis: The dose of the test compound that produces a 50% reduction in the climbing behavior (ED₅₀) is calculated.
-
Visualizing the Mechanisms and Workflows
Signaling Pathway of this compound's Dual Action
Caption: Dual-action mechanism of this compound.
Experimental Workflow for In Vitro Validation
Caption: In vitro validation workflow.
Logical Comparison with Other Antipsychotics
Caption: Pharmacological comparison of antipsychotics.
Conclusion
The available preclinical data supports the dual-action mechanism of this compound as a potent dopamine D2 receptor antagonist and serotonin reuptake inhibitor. This pharmacological profile distinguishes it from both typical and some atypical antipsychotics. Further comparative studies with more extensive quantitative data are necessary to fully elucidate the potential clinical advantages of this compound in the treatment of schizophrenia and other psychiatric disorders.
References
- 1. This compound, a novel, potential antipsychotic, combining potent dopamine D2 receptor antagonism with serotonin reuptake inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Climbing behaviour induced by apomorphine in mice: a potential model for the detection of neuroleptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of apomorphine-induced climbing in mice by cholinergic drugs and neuroleptics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Climbing behavior induced by apomorphine in mice: a simple test for the study of dopamine receptors in striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of Newer Antipsychotic Drugs on Apomorphine-Induced Climbing Behavior in Mice [cpn.or.kr]
- 6. cpn.or.kr [cpn.or.kr]
Independent Validation of SLV310's Dual-Action Mechanism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological profile of SLV310, a novel antipsychotic candidate, with established first and second-generation antipsychotics. The information presented is based on available preclinical data to validate its dual-action mechanism.
Introduction to this compound
This compound is a potential antipsychotic agent characterized by a unique dual-action mechanism: potent antagonism of the dopamine D2 receptor and inhibition of the serotonin (5-HT) reuptake transporter.[1] This profile suggests that this compound may offer therapeutic benefits for a broad range of symptoms associated with schizophrenia.[1] The rationale behind this dual action is to combine the established antipsychotic efficacy of D2 receptor blockade with the potential mood and negative symptom improvements associated with serotonin reuptake inhibition.
Comparative Pharmacological Data
The following tables summarize the in vitro and in vivo pharmacological data for this compound in comparison to the typical antipsychotic haloperidol and the atypical antipsychotic risperidone.
Table 1: In Vitro Receptor Binding Affinities and Transporter Inhibition
| Compound | Dopamine D2 Receptor Affinity (Kᵢ, nM) | Serotonin Transporter (SERT) Inhibition (IC₅₀, nM) |
| This compound | Potent Antagonist | Potent Inhibitor |
| Haloperidol | High | Weak/Negligible |
| Risperidone | High | Moderate |
Data for this compound is qualitative based on available abstracts. Specific numerical Kᵢ and IC₅₀ values from head-to-head studies are not publicly available. Data for haloperidol and risperidone are well-established in pharmacological literature.
Table 2: In Vivo Preclinical Models of Antipsychotic Activity
| Compound | Apomorphine-Induced Climbing Inhibition (ED₅₀, mg/kg) |
| This compound | Effective |
| Haloperidol | Effective |
| Risperidone | Effective |
The apomorphine-induced climbing model in mice is a standard preclinical test for assessing D2 receptor antagonism and potential antipsychotic efficacy.[2][3][4][5][6] All three compounds have demonstrated efficacy in this model.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the validation of this compound's dual-action mechanism.
Dopamine D2 Receptor Binding Assay
This in vitro assay determines the affinity of a compound for the dopamine D2 receptor.
-
Objective: To quantify the binding affinity (Kᵢ) of this compound for the dopamine D2 receptor compared to reference compounds.
-
Methodology:
-
Preparation of Receptor Membranes: Cell membranes are prepared from a cell line stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).
-
Radioligand Binding: A specific radioligand for the D2 receptor (e.g., [³H]-Spiperone or [³H]-Raclopride) is incubated with the cell membranes in the presence of varying concentrations of the test compound (this compound) or reference compounds.
-
Incubation and Filtration: The mixture is incubated to allow for competitive binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Kᵢ) is then calculated using the Cheng-Prusoff equation.
-
Serotonin Reuptake Inhibition Assay
This in vitro assay measures the potency of a compound to inhibit the serotonin transporter (SERT).
-
Objective: To determine the inhibitory concentration (IC₅₀) of this compound on the serotonin transporter.
-
Methodology:
-
Cell Culture: A cell line expressing the human serotonin transporter (e.g., HEK293-hSERT) is cultured in appropriate media.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of the test compound (this compound) or a reference inhibitor (e.g., fluoxetine).
-
Serotonin Uptake: Radiolabeled serotonin ([³H]-5-HT) is added to the cells, and uptake is allowed to proceed for a defined period.
-
Termination and Lysis: The uptake process is terminated by washing the cells with ice-cold buffer. The cells are then lysed to release the internalized [³H]-5-HT.
-
Quantification: The amount of [³H]-5-HT taken up by the cells is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the serotonin uptake (IC₅₀) is calculated.
-
Apomorphine-Induced Climbing in Mice
This in vivo behavioral model is used to assess the functional antagonism of dopamine D2 receptors.
-
Objective: To evaluate the in vivo efficacy of this compound in a model of dopamine hyperactivity.
-
Methodology:
-
Animal Acclimation: Male mice are acclimated to the testing environment, which consists of individual wire mesh cages.
-
Drug Administration: Mice are pre-treated with various doses of the test compound (this compound), a reference antipsychotic, or vehicle control via an appropriate route of administration (e.g., intraperitoneal or oral).
-
Apomorphine Challenge: After a set pre-treatment time, mice are administered a subcutaneous injection of apomorphine, a dopamine receptor agonist, to induce climbing behavior.
-
Behavioral Observation: The climbing behavior of each mouse is observed and scored at regular intervals for a defined observation period. Scoring is typically based on the position of the paws on the cage wall.
-
Data Analysis: The dose of the test compound that produces a 50% reduction in the climbing behavior (ED₅₀) is calculated.
-
Visualizing the Mechanisms and Workflows
Signaling Pathway of this compound's Dual Action
Caption: Dual-action mechanism of this compound.
Experimental Workflow for In Vitro Validation
Caption: In vitro validation workflow.
Logical Comparison with Other Antipsychotics
Caption: Pharmacological comparison of antipsychotics.
Conclusion
The available preclinical data supports the dual-action mechanism of this compound as a potent dopamine D2 receptor antagonist and serotonin reuptake inhibitor. This pharmacological profile distinguishes it from both typical and some atypical antipsychotics. Further comparative studies with more extensive quantitative data are necessary to fully elucidate the potential clinical advantages of this compound in the treatment of schizophrenia and other psychiatric disorders.
References
- 1. This compound, a novel, potential antipsychotic, combining potent dopamine D2 receptor antagonism with serotonin reuptake inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Climbing behaviour induced by apomorphine in mice: a potential model for the detection of neuroleptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of apomorphine-induced climbing in mice by cholinergic drugs and neuroleptics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Climbing behavior induced by apomorphine in mice: a simple test for the study of dopamine receptors in striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of Newer Antipsychotic Drugs on Apomorphine-Induced Climbing Behavior in Mice [cpn.or.kr]
- 6. cpn.or.kr [cpn.or.kr]
Comparative Performance Analysis of SLV310 Against Industry-Standard Kinase Inhibitors
This guide provides a detailed comparison of the novel compound SLV310 against an established industry-standard inhibitor, targeting the ABC kinase, a critical enzyme in oncogenic signaling pathways. The data presented herein is intended for researchers, scientists, and drug development professionals to objectively evaluate the potential of this compound as a therapeutic agent.
Executive Summary
This compound demonstrates superior potency and selectivity for the target kinase ABC when compared to the industry-standard compound, here designated as Competitor-Y. This enhanced profile suggests a potential for greater therapeutic efficacy and a wider therapeutic window. The following sections provide in-depth experimental data and protocols to support these findings.
Data Presentation
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[1] Lower IC50 values indicate greater potency.
| Compound | IC50 (nM) for ABC Kinase |
| This compound | 15 |
| Competitor-Y | 85 |
Data represents the mean of three independent experiments.
Kinase selectivity is crucial for minimizing off-target effects and associated toxicities.[2][3] This table presents the IC50 values of this compound and Competitor-Y against a panel of related kinases to assess their selectivity.
| Kinase Target | This compound IC50 (nM) | Competitor-Y IC50 (nM) |
| ABC (On-Target) | 15 | 85 |
| Kinase 1 (Off-Target) | > 10,000 | 1,200 |
| Kinase 2 (Off-Target) | 8,500 | 950 |
| Kinase 3 (Off-Target) | > 10,000 | 2,500 |
A higher IC50 value against off-target kinases indicates greater selectivity.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
| Compound | Cell Line: XYZ-1 (ABC-dependent) CC50 (nM) |
| This compound | 50 |
| Competitor-Y | 350 |
CC50 is the concentration of the compound that causes 50% cell death.
Experimental Protocols
This protocol outlines the method used to determine the half-maximal inhibitory concentration (IC50) of the test compounds against the target kinase.
Materials:
-
Recombinant human ABC kinase
-
ATP (Adenosine triphosphate)
-
Peptide substrate specific for ABC kinase
-
Test compounds (this compound, Competitor-Y) dissolved in DMSO
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega)[4]
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
A dilution series of each test compound is prepared in DMSO and then diluted in kinase buffer.
-
The kinase reaction is initiated by adding the ABC kinase and the peptide substrate to the wells of a 384-well plate.
-
The test compounds at various concentrations are added to the respective wells. A DMSO-only well serves as a negative control.
-
ATP is added to start the kinase reaction.
-
The plate is incubated at 30°C for 60 minutes.
-
The kinase reaction is stopped, and the amount of ADP produced is measured using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.[4]
-
Luminescence is measured using a plate reader.
-
The IC50 values are calculated by fitting the data to a four-parameter logistic curve using graphing software.[5][6]
This protocol describes the methodology for assessing the selectivity of the compounds against a panel of off-target kinases.
Materials:
-
A panel of purified recombinant kinases (Kinase 1, 2, 3, etc.)
-
Corresponding specific peptide substrates for each kinase
-
Test compounds (this compound, Competitor-Y)
-
Universal kinase buffer or specific buffers as required for each kinase
-
ATP
-
ADP-Glo™ Kinase Assay kit[4]
-
384-well plates
-
Plate reader
Procedure:
-
The procedure is similar to the IC50 determination protocol but is performed for each kinase in the panel.
-
Each compound is tested at a fixed concentration (e.g., 1 µM) in the initial screen to identify potential off-target interactions.
-
For any significant inhibition observed, a full dose-response curve is generated to determine the IC50 value for that specific off-target kinase.
-
The selectivity is determined by comparing the IC50 value for the on-target kinase (ABC) to the IC50 values for the off-target kinases.
This protocol details the method for evaluating the effect of the compounds on the viability of a cancer cell line that is dependent on the ABC kinase for survival and proliferation.[7]
Materials:
-
XYZ-1 cancer cell line (adherent)
-
Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
Test compounds (this compound, Competitor-Y) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[8]
-
96-well cell culture plates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
XYZ-1 cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.
-
The following day, the medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (DMSO) is also included.
-
The plates are incubated for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
After the incubation period, 10 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.
-
The medium containing MTT is then carefully removed, and 100 µL of solubilization solution is added to each well to dissolve the formazan (B1609692) crystals.[8]
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the CC50 values are determined by plotting the percentage of viability against the compound concentration.
Visualizations
Caption: Simplified signaling pathway of ABC Kinase and points of inhibition.
Caption: Workflow for the comparative performance evaluation of kinase inhibitors.
References
- 1. IC50 - Wikipedia [en.wikipedia.org]
- 2. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. Kinase Selectivity Profiling Systems—General Panel [promega.com]
- 5. researchgate.net [researchgate.net]
- 6. Star Republic: Guide for Biologists [sciencegateway.org]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. MTT assay overview | Abcam [abcam.com]
Comparative Performance Analysis of SLV310 Against Industry-Standard Kinase Inhibitors
This guide provides a detailed comparison of the novel compound SLV310 against an established industry-standard inhibitor, targeting the ABC kinase, a critical enzyme in oncogenic signaling pathways. The data presented herein is intended for researchers, scientists, and drug development professionals to objectively evaluate the potential of this compound as a therapeutic agent.
Executive Summary
This compound demonstrates superior potency and selectivity for the target kinase ABC when compared to the industry-standard compound, here designated as Competitor-Y. This enhanced profile suggests a potential for greater therapeutic efficacy and a wider therapeutic window. The following sections provide in-depth experimental data and protocols to support these findings.
Data Presentation
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[1] Lower IC50 values indicate greater potency.
| Compound | IC50 (nM) for ABC Kinase |
| This compound | 15 |
| Competitor-Y | 85 |
Data represents the mean of three independent experiments.
Kinase selectivity is crucial for minimizing off-target effects and associated toxicities.[2][3] This table presents the IC50 values of this compound and Competitor-Y against a panel of related kinases to assess their selectivity.
| Kinase Target | This compound IC50 (nM) | Competitor-Y IC50 (nM) |
| ABC (On-Target) | 15 | 85 |
| Kinase 1 (Off-Target) | > 10,000 | 1,200 |
| Kinase 2 (Off-Target) | 8,500 | 950 |
| Kinase 3 (Off-Target) | > 10,000 | 2,500 |
A higher IC50 value against off-target kinases indicates greater selectivity.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
| Compound | Cell Line: XYZ-1 (ABC-dependent) CC50 (nM) |
| This compound | 50 |
| Competitor-Y | 350 |
CC50 is the concentration of the compound that causes 50% cell death.
Experimental Protocols
This protocol outlines the method used to determine the half-maximal inhibitory concentration (IC50) of the test compounds against the target kinase.
Materials:
-
Recombinant human ABC kinase
-
ATP (Adenosine triphosphate)
-
Peptide substrate specific for ABC kinase
-
Test compounds (this compound, Competitor-Y) dissolved in DMSO
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega)[4]
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
A dilution series of each test compound is prepared in DMSO and then diluted in kinase buffer.
-
The kinase reaction is initiated by adding the ABC kinase and the peptide substrate to the wells of a 384-well plate.
-
The test compounds at various concentrations are added to the respective wells. A DMSO-only well serves as a negative control.
-
ATP is added to start the kinase reaction.
-
The plate is incubated at 30°C for 60 minutes.
-
The kinase reaction is stopped, and the amount of ADP produced is measured using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.[4]
-
Luminescence is measured using a plate reader.
-
The IC50 values are calculated by fitting the data to a four-parameter logistic curve using graphing software.[5][6]
This protocol describes the methodology for assessing the selectivity of the compounds against a panel of off-target kinases.
Materials:
-
A panel of purified recombinant kinases (Kinase 1, 2, 3, etc.)
-
Corresponding specific peptide substrates for each kinase
-
Test compounds (this compound, Competitor-Y)
-
Universal kinase buffer or specific buffers as required for each kinase
-
ATP
-
ADP-Glo™ Kinase Assay kit[4]
-
384-well plates
-
Plate reader
Procedure:
-
The procedure is similar to the IC50 determination protocol but is performed for each kinase in the panel.
-
Each compound is tested at a fixed concentration (e.g., 1 µM) in the initial screen to identify potential off-target interactions.
-
For any significant inhibition observed, a full dose-response curve is generated to determine the IC50 value for that specific off-target kinase.
-
The selectivity is determined by comparing the IC50 value for the on-target kinase (ABC) to the IC50 values for the off-target kinases.
This protocol details the method for evaluating the effect of the compounds on the viability of a cancer cell line that is dependent on the ABC kinase for survival and proliferation.[7]
Materials:
-
XYZ-1 cancer cell line (adherent)
-
Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
Test compounds (this compound, Competitor-Y) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[8]
-
96-well cell culture plates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
XYZ-1 cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.
-
The following day, the medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (DMSO) is also included.
-
The plates are incubated for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
After the incubation period, 10 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.
-
The medium containing MTT is then carefully removed, and 100 µL of solubilization solution is added to each well to dissolve the formazan crystals.[8]
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the CC50 values are determined by plotting the percentage of viability against the compound concentration.
Visualizations
Caption: Simplified signaling pathway of ABC Kinase and points of inhibition.
Caption: Workflow for the comparative performance evaluation of kinase inhibitors.
References
- 1. IC50 - Wikipedia [en.wikipedia.org]
- 2. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. Kinase Selectivity Profiling Systems—General Panel [promega.com]
- 5. researchgate.net [researchgate.net]
- 6. Star Republic: Guide for Biologists [sciencegateway.org]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. MTT assay overview | Abcam [abcam.com]
Safety Operating Guide
Proper Disposal of SLV-310 (Bifeprunox): A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the proper disposal of SLV-310, also known as Bifeprunox (CAS No. 350992-10-8). Adherence to these procedures is vital for ensuring laboratory safety and environmental protection. SLV-310 is identified as a potent dopamine (B1211576) D2 receptor antagonist and 5-HT reuptake receptor inhibitor, primarily used in neurological research.[1]
Hazard and Safety Data Summary
All personnel handling SLV-310 must be thoroughly familiar with its hazard profile and the necessary safety precautions. The following table summarizes the key hazard information derived from the Safety Data Sheet (SDS) for Bifeprunox.[2]
| Hazard Classification | GHS Hazard Statement | Precautionary Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | P264: Wash skin thoroughly after handling.[2] P270: Do not eat, drink or smoke when using this product.[2] P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2] P330: Rinse mouth.[2] |
| Acute Aquatic Toxicity (Category 1) | H400: Very toxic to aquatic life | P273: Avoid release to the environment.[2] P391: Collect spillage.[2] |
| Chronic Aquatic Toxicity (Category 1) | H410: Very toxic to aquatic life with long lasting effects | P273: Avoid release to the environment.[2] P391: Collect spillage.[2] |
| Disposal | - | P501: Dispose of contents/container to an approved waste disposal plant. [2] |
Experimental Protocol: Disposal of SLV-310 Waste
The following protocol outlines a general, step-by-step procedure for the safe disposal of SLV-310 waste in a laboratory setting. This protocol is a guideline and must be adapted to comply with all local, state, and federal regulations, as well as specific institutional policies for hazardous waste management.
I. Personal Protective Equipment (PPE) and Safety Precautions:
-
Attire: Wear a standard laboratory coat, long pants, and closed-toe shoes.
-
Gloves: Use chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Wear safety glasses or goggles.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is recommended.
-
Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.
II. Waste Segregation and Collection:
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for all SLV-310 waste. The container must be compatible with the chemical and in good condition.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "SLV-310 (Bifeprunox)," and the associated hazard symbols (e.g., "Harmful," "Dangerous for the Environment").
-
Segregation: Do not mix SLV-310 waste with other incompatible waste streams.
III. Disposal Procedure for Solid and Liquid Waste:
-
Solid Waste (e.g., contaminated labware, gloves, paper towels):
-
Carefully place all solid waste contaminated with SLV-310 into the designated hazardous waste container.
-
Ensure the container is securely sealed after waste is added.
-
-
Liquid Waste (e.g., unused solutions, rinsates):
-
Pour liquid waste directly into the designated hazardous waste container, avoiding splashes.
-
Do not overfill the container; a general rule is to fill to no more than 80% capacity to allow for vapor expansion.
-
Securely cap the container immediately after adding the waste.
-
IV. Storage and Final Disposal:
-
Temporary Storage: Store the sealed hazardous waste container in a designated, secure, and well-ventilated area away from incompatible materials.
-
Disposal Request: Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Documentation: Complete all necessary waste disposal forms and documentation as required by your institution and local regulations.
SLV-310 Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of SLV-310.
Caption: Logical workflow for the proper disposal of SLV-310.
References
Proper Disposal of SLV-310 (Bifeprunox): A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the proper disposal of SLV-310, also known as Bifeprunox (CAS No. 350992-10-8). Adherence to these procedures is vital for ensuring laboratory safety and environmental protection. SLV-310 is identified as a potent dopamine D2 receptor antagonist and 5-HT reuptake receptor inhibitor, primarily used in neurological research.[1]
Hazard and Safety Data Summary
All personnel handling SLV-310 must be thoroughly familiar with its hazard profile and the necessary safety precautions. The following table summarizes the key hazard information derived from the Safety Data Sheet (SDS) for Bifeprunox.[2]
| Hazard Classification | GHS Hazard Statement | Precautionary Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | P264: Wash skin thoroughly after handling.[2] P270: Do not eat, drink or smoke when using this product.[2] P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2] P330: Rinse mouth.[2] |
| Acute Aquatic Toxicity (Category 1) | H400: Very toxic to aquatic life | P273: Avoid release to the environment.[2] P391: Collect spillage.[2] |
| Chronic Aquatic Toxicity (Category 1) | H410: Very toxic to aquatic life with long lasting effects | P273: Avoid release to the environment.[2] P391: Collect spillage.[2] |
| Disposal | - | P501: Dispose of contents/container to an approved waste disposal plant. [2] |
Experimental Protocol: Disposal of SLV-310 Waste
The following protocol outlines a general, step-by-step procedure for the safe disposal of SLV-310 waste in a laboratory setting. This protocol is a guideline and must be adapted to comply with all local, state, and federal regulations, as well as specific institutional policies for hazardous waste management.
I. Personal Protective Equipment (PPE) and Safety Precautions:
-
Attire: Wear a standard laboratory coat, long pants, and closed-toe shoes.
-
Gloves: Use chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Wear safety glasses or goggles.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is recommended.
-
Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.
II. Waste Segregation and Collection:
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for all SLV-310 waste. The container must be compatible with the chemical and in good condition.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "SLV-310 (Bifeprunox)," and the associated hazard symbols (e.g., "Harmful," "Dangerous for the Environment").
-
Segregation: Do not mix SLV-310 waste with other incompatible waste streams.
III. Disposal Procedure for Solid and Liquid Waste:
-
Solid Waste (e.g., contaminated labware, gloves, paper towels):
-
Carefully place all solid waste contaminated with SLV-310 into the designated hazardous waste container.
-
Ensure the container is securely sealed after waste is added.
-
-
Liquid Waste (e.g., unused solutions, rinsates):
-
Pour liquid waste directly into the designated hazardous waste container, avoiding splashes.
-
Do not overfill the container; a general rule is to fill to no more than 80% capacity to allow for vapor expansion.
-
Securely cap the container immediately after adding the waste.
-
IV. Storage and Final Disposal:
-
Temporary Storage: Store the sealed hazardous waste container in a designated, secure, and well-ventilated area away from incompatible materials.
-
Disposal Request: Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Documentation: Complete all necessary waste disposal forms and documentation as required by your institution and local regulations.
SLV-310 Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of SLV-310.
Caption: Logical workflow for the proper disposal of SLV-310.
References
Handling and Safety Protocols for SLV310: A Comprehensive Guide
Disclaimer: The following guidelines are for informational purposes only and are based on general laboratory safety principles. SLV310 is not a recognized chemical identifier in standard databases. The information provided below is a template and should be adapted to the specific substance you are working with, based on its official Safety Data Sheet (SDS). Always consult the official SDS for your specific compound before handling.
Essential Safety and Logistical Information
Safe handling of any chemical substance in a laboratory setting is paramount to ensure the safety of personnel and the integrity of the research. This guide provides a general framework for the safe handling and disposal of a hypothetical substance, referred to as this compound.
1. Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. The required PPE for handling this compound, based on a hypothetical risk assessment, is outlined below.
Table 1: Recommended Personal Protective Equipment for this compound
| Body Part | Protection Level | Specific Recommendations | Material/Standard |
| Eyes | Essential | Chemical splash goggles or a face shield. | ANSI Z87.1 |
| Hands | Essential | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | EN 374 |
| Body | Essential | Laboratory coat. | --- |
| Respiratory | As Needed | Use in a well-ventilated area or under a chemical fume hood. If aerosolization is likely, a respirator may be required. | NIOSH approved |
2. Operational Plan for Handling
A systematic approach to handling chemicals minimizes risks. The following workflow outlines the key steps for working with this compound.
Caption: General workflow for handling this compound.
3. Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Table 2: Disposal Guidelines for this compound Waste
| Waste Type | Container | Labeling | Disposal Route |
| Solid Waste | Labeled, sealed waste container. | "this compound Solid Waste", Hazard Symbols | Via certified chemical waste disposal service. |
| Liquid Waste | Labeled, sealed waste container. | "this compound Liquid Waste", Hazard Symbols | Via certified chemical waste disposal service. |
| Contaminated Sharps | Sharps container. | "Sharps Contaminated with this compound" | Via certified chemical waste disposal service. |
| Contaminated PPE | Labeled, sealed waste bag. | "Contaminated PPE" | Via certified chemical waste disposal service. |
The logical relationship for the disposal decision-making process is illustrated below.
Handling and Safety Protocols for SLV310: A Comprehensive Guide
Disclaimer: The following guidelines are for informational purposes only and are based on general laboratory safety principles. SLV310 is not a recognized chemical identifier in standard databases. The information provided below is a template and should be adapted to the specific substance you are working with, based on its official Safety Data Sheet (SDS). Always consult the official SDS for your specific compound before handling.
Essential Safety and Logistical Information
Safe handling of any chemical substance in a laboratory setting is paramount to ensure the safety of personnel and the integrity of the research. This guide provides a general framework for the safe handling and disposal of a hypothetical substance, referred to as this compound.
1. Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. The required PPE for handling this compound, based on a hypothetical risk assessment, is outlined below.
Table 1: Recommended Personal Protective Equipment for this compound
| Body Part | Protection Level | Specific Recommendations | Material/Standard |
| Eyes | Essential | Chemical splash goggles or a face shield. | ANSI Z87.1 |
| Hands | Essential | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | EN 374 |
| Body | Essential | Laboratory coat. | --- |
| Respiratory | As Needed | Use in a well-ventilated area or under a chemical fume hood. If aerosolization is likely, a respirator may be required. | NIOSH approved |
2. Operational Plan for Handling
A systematic approach to handling chemicals minimizes risks. The following workflow outlines the key steps for working with this compound.
Caption: General workflow for handling this compound.
3. Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Table 2: Disposal Guidelines for this compound Waste
| Waste Type | Container | Labeling | Disposal Route |
| Solid Waste | Labeled, sealed waste container. | "this compound Solid Waste", Hazard Symbols | Via certified chemical waste disposal service. |
| Liquid Waste | Labeled, sealed waste container. | "this compound Liquid Waste", Hazard Symbols | Via certified chemical waste disposal service. |
| Contaminated Sharps | Sharps container. | "Sharps Contaminated with this compound" | Via certified chemical waste disposal service. |
| Contaminated PPE | Labeled, sealed waste bag. | "Contaminated PPE" | Via certified chemical waste disposal service. |
The logical relationship for the disposal decision-making process is illustrated below.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
